Product packaging for Phosphorus trifluoride(Cat. No.:CAS No. 13659-65-9)

Phosphorus trifluoride

Cat. No.: B081247
CAS No.: 13659-65-9
M. Wt: 87.968971 g/mol
InChI Key: WKFBZNUBXWCCHG-UHFFFAOYSA-N
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Description

Phosphorus trifluoride (PF₃) is an essential precursor in advanced materials research and development, offering unique reactivity for precision applications. In semiconductor manufacturing, PF₃ is critical for cryo-etching processes to create intricate patterns and for ion implantation as a phosphorus source to create n-type semiconductors . Its high purity is paramount for achieving the exact doping profiles required in next-generation microchips . Beyond electronics fabrication, PF₃ is a valuable ligand in coordination chemistry and catalysis. It functions as a strong π-acceptor, paralleling carbon monoxide in metal carbonyls, and forms stable complexes with transition metals in low oxidation states, enabling catalytic studies and organometallic synthesis that are not feasible with other ligands . Furthermore, PF₃ is at the forefront of synthetic methodology as a key reagent in Phosphorus Fluoride Exchange (PFEx) , a cutting-edge catalytic click-reaction technology . Inspired by nature's phosphate connectors, PFEx allows for the reliable, multidimensional assembly of complex molecules from P(V)–F hubs and nucleophiles like alcohols and amines, facilitating rapid discovery in function-driven projects and late-stage functionalization of pharmaceuticals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3P B081247 Phosphorus trifluoride CAS No. 13659-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluorophosphane
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InChI

InChI=1S/F3P/c1-4(2)3
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InChI Key

WKFBZNUBXWCCHG-UHFFFAOYSA-N
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Canonical SMILES

FP(F)F
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Molecular Formula

F3P
Record name phosphorus trifluoride
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DSSTOX Substance ID

DTXSID6064826
Record name Phosphorus trifluoride
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Molecular Weight

87.9689715 g/mol
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Physical Description

Colorless gas; [Merck Index]
Record name Phosphorus trifluoride
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CAS No.

7783-55-3
Record name Phosphorus trifluoride
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Record name PHOSPHORUS TRIFLUORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Phosphorus Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Phosphorus Trifluoride (PF₃), a significant compound in inorganic and coordination chemistry. The information is presented to be a valuable resource for professionals in research, science, and drug development, with a focus on quantitative data, experimental context, and molecular interactions.

Physical Properties

This compound is a colorless and odorless gas at standard temperature and pressure.[1][2] It is a highly toxic compound.[1][2] The key physical properties of PF₃ are summarized in the table below, providing a quantitative look at its characteristics.

PropertyValue
Molecular Formula PF₃
Molar Mass 87.97 g/mol [3][4]
Appearance Colorless gas[2][4]
Density (gas) 3.91 g/L[3][4]
Melting Point -151.5 °C (121.65 K)[3][4]
Boiling Point -101.8 °C (171.35 K)[3][4]
Critical Temperature -2.05 °C (271.10 K)[3]
Critical Pressure 42.73 atm (4.33 MPa)[3]
Standard Enthalpy of Formation (ΔH°f, gas) -945 kJ/mol[1][2]
Dipole Moment 1.03 D[2][3]
Solubility Slowly hydrolyzes in water; soluble in nonpolar organic solvents.[3][5]

Molecular Structure and Bonding

PropertyValue
Molecular Geometry Trigonal pyramidal[3][6]
F-P-F Bond Angle 96.3°[1][3]
P-F Bond Length ~1.56 Å[3]
P-F Bond Dissociation Energy 490 kJ/mol[3]
Phosphorus NMR Chemical Shift 97 ppm (downfield of H₃PO₄)[1][2]

The trigonal pyramidal geometry of this compound is a direct consequence of VSEPR theory for an AX₃E system, where the central phosphorus atom has three bonding pairs and one lone pair of electrons.[3][7] This lone pair exerts greater repulsion than the bonding pairs, compressing the F-P-F bond angle to 96.3° from the ideal tetrahedral angle of 109.5°.[1][7]

G P P F1 F P->F1 F2 F P->F2 F3 F P->F3 LonePair .. label_node 96.3°

Caption: Molecular geometry of this compound.

Chemical Properties and Reactivity

This compound exhibits a unique reactivity profile, largely influenced by the strong phosphorus-fluorine bonds and the lone pair of electrons on the phosphorus atom.

Hydrolysis: PF₃ hydrolyzes slowly in water to produce phosphorous acid (H₃PO₃) and hydrogen fluoride (B91410) (HF).[3][4] This reaction is significantly slower than the hydrolysis of other phosphorus trihalides like PCl₃.[3] The rate of hydrolysis increases in alkaline conditions.[1][3]

Hydrolysis PF3 PF₃ H3PO3 H₃PO₃ PF3->H3PO3 slow hydrolysis HF 3HF PF3->HF H2O 3H₂O H2O->H3PO3 H2O->HF

Caption: Hydrolysis reaction of this compound.

Reactivity with Bases and Metals: With Lewis bases, such as ammonia, PF₃ forms stable adducts.[2][3] It reacts with hot metals to form phosphides and fluorides.[2] Anhydrous potassium hydroxide (B78521) can be used to dry PF₃ with minimal loss.[1]

Redox Reactions: Strong oxidizing agents, including bromine and potassium permanganate, oxidize PF₃ to phosphorus pentafluoride (PF₅) and phosphate (B84403) derivatives.[2][3]

Ligand Chemistry: A defining characteristic of this compound is its role as a ligand in coordination chemistry, where it is a strong π-acceptor, comparable to carbon monoxide (CO).[1][3] This property allows it to stabilize transition metals in low oxidation states.[2][3] PF₃ can form a variety of metal complexes, some of which do not have stable carbonyl analogues. For instance, Pd(PF₃)₄ is known, whereas Pd(CO)₄ is not.[2]

Coordination M M PF3_1 PF₃ M->PF3_1 σ-donation PF3_2 PF₃ M->PF3_2 PF3_3 PF₃ M->PF3_3 PF3_4 PF₃ M->PF3_4 PF3_1->M π-backbonding

Caption: PF₃ as a π-acceptor ligand in a metal complex.

Experimental Protocols: Synthesis of this compound

The laboratory synthesis of this compound typically involves a halogen exchange reaction. Below is a generalized protocol based on a common method.

Objective: To synthesize this compound (PF₃) via halogen exchange from Phosphorus Trichloride (B1173362) (PCl₃).

Reaction: 2PCl₃ + 3ZnF₂ → 2PF₃ + 3ZnCl₂[3]

Materials:

  • Phosphorus trichloride (PCl₃), anhydrous

  • Zinc fluoride (ZnF₂), anhydrous and finely powdered

  • Reaction vessel (e.g., a three-necked flask) equipped with a dropping funnel, a condenser, and a gas outlet

  • Heating mantle

  • Cold trap (e.g., cooled with liquid nitrogen) to collect the gaseous PF₃ product

  • Inert gas supply (e.g., nitrogen or argon)

Methodology:

  • Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere to exclude moisture. The gas outlet should be connected to the cold trap.

  • Reactant Charging: Place the anhydrous zinc fluoride into the reaction flask.

  • Reaction Initiation: Gently heat the flask containing ZnF₂ to 150-200 °C.[3]

  • Addition of PCl₃: Slowly add phosphorus trichloride to the heated zinc fluoride from the dropping funnel. The addition rate should be controlled to maintain a steady evolution of gas.

  • Product Collection: The gaseous this compound produced will pass through the condenser and be collected in the cold trap.

  • Purification: The collected PF₃ may be further purified by fractional distillation to remove any unreacted PCl₃ or other volatile impurities.

Expected Yield: This method can achieve yields exceeding 80%.[3]

Alternative Fluorinating Agents: Other fluoride sources such as calcium fluoride, arsenic trifluoride, antimony trifluoride, or hydrogen fluoride can also be used for the halogen exchange reaction.[2][3] For example, the reaction with hydrogen fluoride proceeds as follows: PCl₃ + 3HF → PF₃ + 3HCl.[3]

Toxicity and Safety

This compound is a highly toxic gas, with a toxicity comparable to that of phosgene.[2] Its primary toxic action is similar to carbon monoxide; it binds strongly to the iron in hemoglobin, thereby preventing the transport of oxygen in the blood.[1][2] Due to its high toxicity, stringent safety precautions must be observed when handling PF₃. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of chemical research and development:

  • Coordination Chemistry and Catalysis: As a strong π-acceptor ligand, PF₃ is used to prepare metal complexes for applications in catalysis, such as hydrogenation and hydroformylation, particularly under conditions where metal carbonyl catalysts might be unstable.[3][4]

  • Organic Synthesis: It serves as a reagent in various organic synthesis reactions.[8][9]

  • Materials Science: PF₃ is utilized in the synthesis of novel phosphorus-containing materials and as a precursor for specialized synthetic processes.[3]

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Phosphorus Trifluoride (PF₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of phosphorus trifluoride (PF₃), a molecule of significant interest in coordination chemistry and as a ligand in catalysis. The document synthesizes theoretical predictions with experimental findings, offering detailed insights for professionals in research and development.

Theoretical Framework: VSEPR Theory

The molecular geometry of this compound is fundamentally predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. This model posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's three-dimensional shape.

The application of VSEPR theory to PF₃ follows a systematic process:

  • Determine the Central Atom: In PF₃, phosphorus (P) is the central atom as it is the least electronegative.

  • Count Valence Electrons: Phosphorus (Group 15) contributes 5 valence electrons, and each of the three fluorine (Group 17) atoms contributes 7, for a total of 5 + 3(7) = 26 valence electrons.

  • Draw the Lewis Structure: A single bond is formed between the central phosphorus atom and each of the three fluorine atoms, accounting for 6 electrons. The remaining 20 electrons are distributed as lone pairs, with three on each fluorine atom (18 electrons) and one lone pair on the phosphorus atom (2 electrons).

  • Determine the Number of Electron Domains: The central phosphorus atom is surrounded by four electron domains: three bonding pairs (the P-F bonds) and one lone pair.

  • Predict Electron and Molecular Geometry: With four electron domains, the electron geometry is tetrahedral . However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2][3][4][5][6] The lone pair of electrons on the phosphorus atom exerts a greater repulsive force than the bonding pairs, compressing the F-P-F bond angles.[1][7]

The logical workflow for determining the molecular geometry of PF₃ using VSEPR theory can be visualized as follows:

VSEPR_PF3 cluster_input Initial Information cluster_process VSEPR Analysis cluster_output Predicted Structure Start Molecule: PF₃ Valence_e Count Valence Electrons (P=5, 3F=21, Total=26) Start->Valence_e Lewis Draw Lewis Structure (P central, 3 P-F bonds, 1 P lone pair) Valence_e->Lewis Domains Determine Electron Domains (3 Bonding Pairs + 1 Lone Pair = 4) Lewis->Domains Electron_Geo Predict Electron Geometry (Tetrahedral) Domains->Electron_Geo Molecular_Geo Predict Molecular Geometry (Trigonal Pyramidal) Electron_Geo->Molecular_Geo Result PF₃ is Trigonal Pyramidal Molecular_Geo->Result

Caption: VSEPR theory workflow for predicting PF₃ molecular geometry.

Quantitative Molecular Parameters

Experimental and theoretical studies have precisely determined the bond angles and bond lengths of this compound. The data from various sources are summarized in the table below for comparative analysis.

ParameterExperimental ValueTheoretical/Predicted ValueMethod of Determination
F-P-F Bond Angle 96.3°Approx. 102°Gas Electron Diffraction
97.7° ± 0.2°< 109.5°Microwave Spectroscopy
Approx. 97°
P-F Bond Length 1.56 ÅGas Electron Diffraction
1.561 Å
Molecular Geometry Trigonal PyramidalTrigonal PyramidalVSEPR, Gas Electron Diffraction, Microwave Spectroscopy
Electron Geometry TetrahedralVSEPR

Experimental Determination of Molecular Geometry

The precise molecular structure of gaseous molecules like this compound is determined using advanced spectroscopic and diffraction techniques. The two primary methods are gas electron diffraction and microwave spectroscopy.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the internuclear distances and bond angles of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of PF₃ is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the atoms in the PF₃ molecules.

  • Diffraction Pattern Formation: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity and radii of these rings are dependent on the distances between the atoms in the molecule.

  • Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which shows the probability of finding two atoms at a certain distance from each other. Peaks in this curve correspond to the internuclear distances (P-F and F-F).

  • Structure Refinement: From the experimentally determined internuclear distances, the F-P-F bond angle can be calculated using trigonometry. This data is then used to build a three-dimensional model of the molecule.

The general workflow for a gas electron diffraction experiment is illustrated below:

GED_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis and Structure Determination cluster_result Final Output Sample Gaseous PF₃ Sample Scattering Electron Scattering Sample->Scattering EBeam High-Energy Electron Beam EBeam->Scattering Pattern Diffraction Pattern Recorded Scattering->Pattern Radial_Dist Generate Radial Distribution Curve Pattern->Radial_Dist Distances Determine Internuclear Distances (P-F, F-F) Radial_Dist->Distances Geometry Calculate Bond Angle and Determine Molecular Geometry Distances->Geometry Structure Precise 3D Structure of PF₃ Geometry->Structure

Caption: Generalized workflow for gas electron diffraction.
Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. For polar molecules like PF₃, this method provides highly accurate data on their moments of inertia, from which the molecular geometry can be derived.

Methodology:

  • Sample Preparation: A sample of PF₃ gas is introduced into a waveguide sample cell at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption Spectrum: At specific frequencies corresponding to the rotational energy level transitions of the PF₃ molecule, the microwaves are absorbed. A detector measures the intensity of the transmitted radiation, generating an absorption spectrum.

  • Spectral Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants (A, B, and C) of the molecule.

  • Structural Determination: The rotational constants are related to the moments of inertia of the molecule about its principal axes. By analyzing the moments of inertia, and often by studying isotopically substituted versions of the molecule, the precise bond lengths and bond angles can be calculated.

Conclusion

The molecular geometry of this compound is definitively trigonal pyramidal with F-P-F bond angles experimentally determined to be in the range of 96.3° to 97.7°. This structure is accurately predicted by VSEPR theory, which attributes the deviation from the ideal tetrahedral angle of 109.5° to the repulsive effects of the lone pair of electrons on the central phosphorus atom. High-precision experimental techniques, namely gas electron diffraction and microwave spectroscopy, provide the quantitative data that confirms the theoretical model. This comprehensive understanding of PF₃'s structure is crucial for its application in scientific research and industrial processes.

References

An In-depth Technical Guide to the Electronic Structure and Bonding in Phosphorus Trifluoride (PF₃)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphorus trifluoride (PF₃) is a colorless, highly toxic gas notable for its unique electronic structure and its role as a ligand in coordination chemistry, where it acts as a strong π-acceptor, similar to carbon monoxide. An understanding of its molecular geometry, orbital interactions, and bonding characteristics is crucial for applications in inorganic synthesis and catalysis. This technical guide provides a comprehensive analysis of the electronic structure of PF₃, integrating Valence Shell Electron Pair Repulsion (VSEPR) theory, Valence Bond Theory (VBT), and Molecular Orbital (MO) Theory. It presents key quantitative data, details the experimental protocols used for structural determination, and provides visualizations to clarify complex orbital interactions and experimental workflows.

Molecular Structure and Geometry

The foundational aspects of PF₃'s structure can be elucidated using VSEPR theory, which predicts molecular geometry based on the minimization of electrostatic repulsion between valence electron pairs.

VSEPR Theory and Lewis Structure

The phosphorus atom, belonging to Group 15, has five valence electrons. Each of the three fluorine atoms (Group 17) contributes seven valence electrons.

  • Total Valence Electrons: 5 (from P) + 3 × 7 (from F) = 26 electrons.[1][2]

The Lewis structure shows a central phosphorus atom single-bonded to three fluorine atoms, with one lone pair of electrons on the phosphorus atom and three lone pairs on each fluorine atom, satisfying the octet rule for all atoms.[3]

The central phosphorus atom has four regions of electron density: three bonding pairs and one lone pair.[3][4] According to VSEPR theory, this arrangement (AX₃E₁) leads to a tetrahedral electron geometry .[3][5] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[3][6][7] The lone pair exerts greater repulsive force than the bonding pairs, compressing the F-P-F bond angles to be less than the ideal tetrahedral angle of 109.5°.[1][8]

Quantitative Molecular Data

Experimental and computational studies have precisely determined the key structural and electronic parameters of the PF₃ molecule.

ParameterValueCitation(s)
Molecular FormulaPF₃[9]
Molar Mass87.97 g/mol [9]
Molecular GeometryTrigonal Pyramidal[3][9]
Electron GeometryTetrahedral[4][5]
F-P-F Bond Angle96.3°[9]
P-F Bond Length156 pm[10]
Dipole Moment1.03 D[4][9]
P Electronegativity2.19[4]
F Electronegativity3.98[4]
Standard Enthalpy of Formation (ΔH°f, gas)-945 kJ/mol[9]

Table 1: Key Physical and Structural Parameters of PF₃.

Spectroscopic TechniqueMode/ParameterValue (cm⁻¹) / (ppm)Citation(s)
Infrared SpectroscopySymmetric Stretch (ν₁)892[9][11]
Infrared SpectroscopyAsymmetric Stretch (ν₃)860[11]
Infrared SpectroscopyDeformation (ν₂)487[9][11]
³¹P NMR SpectroscopyChemical Shift (δ)97 ppm[9]
¹⁹F NMR SpectroscopyChemical Shift (δ)-72 ppm[9]

Table 2: Spectroscopic Data for PF₃.

Theoretical Bonding Models

The nature of the covalent bonds in PF₃ can be described by both Valence Bond Theory and Molecular Orbital Theory, which provide complementary insights.

Valence Bond Theory (VBT)

VBT describes covalent bonds as the overlap of atomic orbitals.[5] In PF₃, the phosphorus atom undergoes hybridization to form orbitals capable of bonding with the three fluorine atoms and accommodating the lone pair.

  • Ground State P atom configuration: [Ne] 3s²3p³

  • Hybridization: To form four electron domains (three bonds and one lone pair), the 3s orbital and the three 3p orbitals of phosphorus combine to form four equivalent sp³ hybrid orbitals .[2][3][4][12] These orbitals arrange themselves in a tetrahedral geometry.

  • Orbital Overlap: Three of the sp³ hybrid orbitals on phosphorus, each containing a single electron, overlap head-on with a half-filled 2p orbital from each of the three fluorine atoms to form three P-F sigma (σ) bonds.[13] The fourth sp³ hybrid orbital contains the non-bonding lone pair of electrons.[2][6] This model is consistent with the observed trigonal pyramidal geometry.

G cluster_P Phosphorus Atom (Ground State) cluster_PF3 PF₃ Molecule (Valence Bond Description) P_3s 3s: ↑↓ P_sp3 sp³: ↑↓ | ↑ | ↑ | ↑ P_3p 3p: ↑ | ↑ | ↑ arrow1 Hybridization arrow2 Orbital Overlap F_2p 2p: ↓ LonePair sp³ Lone Pair: ↑↓ Bond1 P-F σ Bond: ↑↓ Bond2 P-F σ Bond: ↑↓ Bond3 P-F σ Bond: ↑↓

Caption: Valence Bond Theory hybridization and bond formation in PF₃.
Molecular Orbital (MO) Theory

MO theory provides a more delocalized picture of bonding. For a molecule like PF₃ with C₃ᵥ symmetry, atomic orbitals of the same symmetry can combine to form molecular orbitals. The phosphorus 3s and 3p orbitals and the fluorine 2p orbitals are the primary contributors to the valence molecular orbitals.

The MO diagram for PF₃ is complex, but a simplified view shows that the highest occupied molecular orbital (HOMO) is primarily a non-bonding orbital with significant P 3s and 3p character, corresponding to the lone pair. The lowest unoccupied molecular orbitals (LUMOs) are a degenerate pair of antibonding orbitals (e symmetry).[4] The similarity of PF₃'s frontier orbitals (HOMO and LUMOs) to those of carbon monoxide explains its efficacy as a π-acceptor ligand in transition metal complexes.[4]

G cluster_P cluster_F cluster_MO P_3p 3p LUMO e* (LUMO) P_3p->LUMO a₁, e HOMO a₁ (HOMO, Lone Pair) P_3p->HOMO e_bonding e (bonding) P_3p->e_bonding P_3s 3s P_3s->HOMO a₁ a1_bonding a₁ (bonding) P_3s->a1_bonding a1_nb a₁ (non-bonding) P_3s->a1_nb F_2p 2p F_2p->LUMO a₁, a₂, e F_2p->HOMO F_2p->e_bonding F_2p->a1_bonding F_2s 2s e_nb e (non-bonding) F_2s->e_nb a₁, e F_2s->a1_nb G start PF₃ Sample Preparation (Gas Phase) mw Microwave Spectroscopy start->mw ed Gas-Phase Electron Diffraction start->ed ir Infrared & Raman Spectroscopy start->ir data_rot Rotational Constants (A, B, C) mw->data_rot data_scat Scattering Intensity vs. Angle ed->data_scat data_vib Vibrational Frequencies ir->data_vib comp Computational Chemistry (ab initio, DFT) data_comp Predicted Geometry, Frequencies, Dipole Moment comp->data_comp analysis_mom Moment of Inertia Calculation data_rot->analysis_mom analysis_rdf Radial Distribution Function (RDF) Analysis data_scat->analysis_rdf analysis_fc Force Constant Analysis data_vib->analysis_fc analysis_val Validation & Refinement data_comp->analysis_val result Final Structure: - Bond Length (P-F) - Bond Angle (F-P-F) - Dipole Moment analysis_mom->result analysis_rdf->result analysis_fc->result Provides bond strength info result->analysis_val Comparison

References

A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of Phosphorus Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties and stability of Phosphorus Trifluoride (PF₃), a critical reagent and ligand in various chemical syntheses. The following sections detail its thermodynamic parameters, stability profile, and the experimental methodologies used for their determination, offering valuable data for researchers and professionals in chemistry and drug development.

Thermodynamic Properties of this compound

This compound is a thermodynamically stable molecule, a property underscored by its highly negative standard enthalpy of formation. The key thermodynamic parameters for gaseous PF₃ at standard conditions (298.15 K and 1 bar) are summarized below.

Core Thermodynamic Data

The fundamental thermodynamic properties of PF₃ are presented in Table 1. These values are essential for predicting the spontaneity and energy changes of reactions involving this compound.

Thermodynamic PropertySymbolValue
Standard Enthalpy of Formation (gas)ΔH°f (g)-958.44 kJ/mol
Standard Molar Entropy (gas)S° (g)273.06 J/(mol·K)
Standard Gibbs Free Energy of Formation (gas)ΔG°f (g)-927.9 kJ/mol

Note: The Standard Gibbs Free Energy of Formation was calculated using the equation ΔG°f = ΔH°f - TΔS°f, based on the formation reaction from its elements in their standard states: P₄(s, white) + 6F₂(g) → 4PF₃(g).

Physicochemical Properties

Selected physicochemical properties of this compound are detailed in Table 2, providing a broader context for its behavior under various conditions.

PropertyValue
Molecular Weight87.97 g/mol
Boiling Point-101.8 °C
Melting Point-151.5 °C
P-F Bond Energy~490 kJ/mol
Dipole Moment1.03 D

Stability and Reactivity Profile

The stability of this compound is a key consideration for its handling, storage, and application in chemical reactions.

Thermal Stability

This compound exhibits notable thermal stability, only undergoing decomposition at elevated temperatures. The decomposition proceeds via the homolytic cleavage of the P-F bonds.[1]

  • Decomposition Temperature: > 600 °C[1]

Reactivity with Common Reagents

The reactivity of PF₃ with various substances is summarized below:

  • Water: It hydrolyzes slowly in water to produce phosphorous acid (H₃PO₃) and hydrogen fluoride (B91410) (HF).[1][2][3] The reaction rate is significantly increased at higher pH.[1][4]

  • Oxygen/Air: While one source indicates it does not fume in air, others describe it as highly reactive with oxygen.[5][6] This suggests that while not pyrophoric, it can be oxidized. Dioxygen difluoride reacts with PF₃ to form phosphorus pentafluoride (PF₅) and polymeric phosphorus oxyfluoride.[7]

  • Metals: Reacts with hot metals to form phosphides and fluorides.[2][4]

  • Lewis Bases: Forms stable adducts with Lewis bases, such as ammonia.[1][2][4]

  • Oxidizing Agents: It is oxidized by strong oxidizing agents like bromine and potassium permanganate (B83412) to phosphorus pentafluoride and phosphate (B84403) derivatives.[1][2][4]

  • Glass: Does not attack glass at room temperature but will react at high temperatures.[2][4]

  • Drying Agents: Anhydrous potassium hydroxide (B78521) can be used for drying with minimal loss of PF₃.[2][4]

The following diagram illustrates the key stability and reactivity relationships of this compound.

PF3_Stability cluster_stability Stability cluster_reactivity Reactivity PF3 This compound (PF3) Stable Thermally Stable (< 600°C) PF3->Stable Heating Inert_Glass Inert to Glass (at room temp) PF3->Inert_Glass Water Water (slow hydrolysis) PF3->Water H2O Hot_Metals Hot Metals PF3->Hot_Metals Heat Lewis_Bases Lewis Bases (e.g., NH3) PF3->Lewis_Bases Adduct Formation Oxidizing_Agents Strong Oxidizing Agents (e.g., Br2, KMnO4) PF3->Oxidizing_Agents Oxidation Oxygen Oxygen PF3->Oxygen Oxidation High_pH High pH (fast hydrolysis) Water->High_pH increased rate Thermo_Workflow cluster_Hf ΔH°f Determination cluster_S S° Determination cluster_Gf ΔG°f Calculation Calorimetry Combustion Calorimetry q_calc Calculate Heat of Reaction (q) Calorimetry->q_calc dH_calc Calculate ΔH_reaction q_calc->dH_calc Hess Apply Hess's Law dH_calc->Hess Hf_result ΔH°f (PF3) Hess->Hf_result Gibbs_Eq ΔG°f = ΔH°f - TΔS°f Hf_result->Gibbs_Eq LowT_Cal Low-Temp Calorimetry (Heat Capacity Measurement) Cp_T_plot Plot Cp/T vs. T LowT_Cal->Cp_T_plot S_calc Calculate S° via Integration and Summation Cp_T_plot->S_calc Phase_Trans Measure ΔH of Phase Transitions Phase_Trans->S_calc S_result S° (PF3) S_calc->S_result S_result->Gibbs_Eq and S° of elements Gf_result ΔG°f (PF3) Gibbs_Eq->Gf_result

References

A Comprehensive Technical Guide to the History and Discovery of Phosphorus Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus trifluoride (PF₃) is a colorless, odorless, and highly toxic gas with significant applications in coordination chemistry and as a precursor in specialized synthetic processes.[1] Its discovery and the subsequent development of viable synthesis routes represent a notable progression in the field of inorganic chemistry. This document provides an in-depth exploration of the historical context of PF₃'s discovery, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and visual representations of its historical timeline and experimental workflows. PF₃ is particularly notable for its role as a strong π-acceptor ligand, forming stable complexes with transition metals, a property that makes it analogous to carbon monoxide.[2][3][4]

Historical Development and Discovery

The journey to isolating and characterizing this compound is rooted in the broader history of phosphorus and fluorine chemistry. The element phosphorus was first isolated in 1669 by Hennig Brandt, who discovered it while processing large quantities of urine in his alchemical pursuits.[5] However, the systematic study of phosphorus-fluorine compounds would not occur for more than two centuries.

Investigations into phosphorus-fluorine chemistry began in the late 19th century.[1] The French chemist Henri Moissan, renowned for his pioneering work in fluorine chemistry and for being the first to isolate elemental fluorine in 1886, is credited with the first preparation of this compound.[6][7][8][9] Moissan's early work involved the preparation of both this compound (PF₃) and phosphorus pentafluoride (PF₅) through various methods, including halogen-exchange processes.[10]

Initial synthesis methods, such as the direct fluorination of phosphorus, proved impractical due to poor control and low yields.[1] The reliable and systematic laboratory synthesis of PF₃ became possible with the development of halogen exchange methods in the 1930s.[1] This breakthrough facilitated more detailed studies of its chemical and structural properties, paving the way for its use in coordination chemistry, a field where its significance was highlighted by the work of Joseph Chatt in the 1950s.[1]

G cluster_timeline Historical Timeline of this compound Discovery A 1669: Discovery of Phosphorus (Hennig Brandt) B Late 19th Century: Early Investigations into Phosphorus-Fluorine Chemistry A->B Foundation C 1886: Henri Moissan prepares PF₃ B->C Pioneering Synthesis D 1930s: Development of Practical Halogen Exchange Synthesis Methods C->D Methodological Advancement E 1950s: Recognition of PF₃'s role in Coordination Chemistry (Joseph Chatt) D->E Application & Significance

Caption: A diagram illustrating the key milestones in the history of this compound.

Physicochemical Properties

This compound's utility in various chemical applications stems from its distinct molecular structure and properties. It adopts a trigonal pyramidal geometry, consistent with VSEPR theory, with the central phosphorus atom having sp³ hybridization.[1] Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula PF₃[3]
Molar Mass 87.97 g/mol [2]
Appearance Colorless gas[3][4]
Density 3.91 g/L (gas)[2][3]
Melting Point -151.5 °C (121.6 K)[2][3]
Boiling Point -101.8 °C (171.3 K)[2][3]
Molecular Shape Trigonal pyramidal[1][3]
F-P-F Bond Angle 96.3°[1][4]
Dipole Moment 1.03 D[1][3]
Standard Enthalpy of Formation (gas) -945 kJ/mol[3][4]
NMR Chemical Shift (³¹P) 97 ppm (downfield of H₃PO₄)[3][4]
Solubility in Water Slow hydrolysis[3]

Experimental Protocols for Synthesis

The synthesis of this compound is predominantly achieved through halogen exchange reactions, where a phosphorus(III) chloride is treated with a fluoride (B91410) source.

Method 1: Reaction with Zinc Fluoride (Common Laboratory Scale)

This is one of the most common and reliable laboratory methods for preparing PF₃.[1]

  • Reaction: 2PCl₃ + 3ZnF₂ → 2PF₃ + 3ZnCl₂[1][3]

  • Protocol:

    • Apparatus Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a cold trap (cooled to -95 °C to -100 °C) and a gas collection system. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., Nitrogen or Argon) to exclude moisture and oxygen.[1]

    • Reactants: The flask is charged with anhydrous zinc fluoride (ZnF₂). Phosphorus trichloride (B1173362) (PCl₃) is placed in the dropping funnel.

    • Reaction Conditions: The flask containing ZnF₂ is heated to 150-200 °C.[1] PCl₃ is then added dropwise to the heated, stirred ZnF₂.

    • Product Collection: The gaseous PF₃ product passes through the condenser and is collected in the cold trap as a liquid. The reaction typically proceeds with yields exceeding 80%.[1]

    • Purification: The collected PF₃ can be further purified by fractional distillation under an inert atmosphere to remove any volatile impurities.[1]

G cluster_workflow Experimental Workflow: PF₃ Synthesis via Zinc Fluoride Reactants Reactants: - Phosphorus Trichloride (PCl₃) - Zinc Fluoride (ZnF₂) Reactor Reaction Vessel (Heated to 150-200 °C) Reactants->Reactor Introduce & Heat Condenser Condenser & Cold Trap (-95 °C) Reactor->Condenser Gaseous Products Byproduct Solid Byproduct: Zinc Chloride (ZnCl₂) Reactor->Byproduct Product Purified PF₃ Gas Condenser->Product Collect & Purify

Caption: Workflow for the laboratory synthesis of PF₃ using the zinc fluoride method.

Method 2: Reaction with Hydrogen Fluoride

This method is also widely used, particularly on an industrial scale.

  • Reaction: PCl₃ + 3HF → PF₃ + 3HCl[1][2]

  • Protocol:

    • Reactants: Phosphorus trichloride (PCl₃) is reacted with anhydrous hydrogen fluoride (HF).

    • Reaction Conditions: Careful temperature control is critical to prevent side reactions. The reaction typically achieves a yield of 70-75%.[1] An alternative industrial process involves reacting elemental phosphorus directly with anhydrous HF at elevated temperatures (180–220 °C) under autogenous pressure.[2][11]

    • Purification: The resulting PF₃ gas is separated from the hydrogen chloride (HCl) byproduct, often through fractional condensation or distillation. All procedures require the strict exclusion of moisture.[1]

Other fluoride sources that can be used for the halogen exchange reaction include calcium fluoride (CaF₂), arsenic trifluoride (AsF₃), and antimony trifluoride (SbF₃).[1][3]

Conclusion

The discovery of this compound by Henri Moissan marked a significant step in inorganic fluorine chemistry. The subsequent development of efficient halogen exchange synthesis methods in the early 20th century transformed PF₃ from a laboratory curiosity into a valuable reagent. Its unique electronic structure, which allows it to act as a strong π-acceptor ligand similar to carbon monoxide, has cemented its importance in the fields of coordination chemistry and catalysis.[1] The detailed protocols and data presented in this guide offer a comprehensive resource for professionals engaged in chemical research and development.

References

An In-depth Technical Guide to Phosphorus Trifluoride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Phosphorus Trifluoride: Properties, Synthesis, and Applications

This compound (PF₃) is a colorless, odorless, and highly toxic gas with the chemical formula PF₃.[1] It is a significant compound in the field of inorganic and coordination chemistry, primarily recognized for its role as a ligand in metal complexes.[1][2] Its properties as a strong π-acceptor, comparable to carbon monoxide (CO), make it a subject of interest for creating novel metal complexes, some of which are not achievable with CO.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and handling, and an exploration of its biochemical interactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Correctly identifying and naming chemical compounds is crucial for scientific communication and safety. This compound is known by several names and is uniquely identified by its CAS number.

IdentifierValue
CAS Number 7783-55-3
IUPAC Names This compound, Phosphorus(III) fluoride (B91410), Trifluorophosphane
Other Names Trifluorophosphine, Phosphorous fluoride
Chemical Formula PF₃

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Physical and Thermodynamic Properties
PropertyValue
Molar Mass87.968971 g/mol [1]
AppearanceColorless gas[1]
Density3.91 g/L (gas)[1][2]
Melting Point-151.5 °C[1]
Boiling Point-101.8 °C[1]
Dipole Moment1.03 D[1][2]
Standard Enthalpy of Formation (ΔH°f)-945 kJ/mol (gas)[1]
F−P−F Bond Angle~96.3°[1]
Spectroscopic Data
Spectroscopic MethodObservation
³¹P NMR Chemical shift of 97 ppm (downfield of H₃PO₄)[1]
Infrared Spectroscopy Characteristic absorptions at 892 cm⁻¹ and 858 cm⁻¹[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis of this compound, the preparation of a representative metal complex, and a protocol for assessing its cytotoxicity.

Synthesis of this compound via Halogen Exchange

This compound is typically synthesized in the laboratory through a halogen exchange reaction using phosphorus trichloride (B1173362) (PCl₃) as a starting material.[1] One common method involves the use of zinc fluoride (ZnF₂).[1][2]

Reaction: 2 PCl₃ + 3 ZnF₂ → 2 PF₃ + 3 ZnCl₂[1][2]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Anhydrous zinc fluoride (ZnF₂)

  • High-temperature reaction vessel (e.g., a Monel or nickel pressure vessel)[3]

  • Inert gas supply (e.g., nitrogen or argon)

  • Cold traps (for product collection and purification)

  • Vacuum line

Procedure:

  • Ensure all glassware and the reaction vessel are thoroughly dried to prevent hydrolysis of PCl₃ and PF₃.

  • In an inert atmosphere (e.g., a glovebox), charge the reaction vessel with anhydrous zinc fluoride.

  • Slowly add phosphorus trichloride to the reaction vessel. The molar ratio should be in accordance with the reaction stoichiometry.

  • Seal the reaction vessel and connect it to a manifold equipped with a pressure gauge, an inert gas inlet, and an outlet leading to a series of cold traps.

  • Heat the reaction mixture to 150-200 °C.[2] The reaction is typically carried out under autogenous pressure.[3]

  • Maintain the reaction at this temperature for several hours to ensure completion. The reaction progress can be monitored by observing the pressure within the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • The gaseous product, this compound, is then carefully vented from the reaction vessel through the series of cold traps. A trap cooled with a dry ice/acetone bath (-78 °C) can condense any unreacted PCl₃, while a trap cooled with liquid nitrogen (-196 °C) will collect the PF₃ product.[3]

  • Purification can be achieved through fractional condensation to remove any volatile impurities.[2]

Safety Precautions: This synthesis must be conducted in a well-ventilated fume hood due to the high toxicity of both the reactant (PCl₃) and the product (PF₃). All handling should be performed under an inert atmosphere to prevent side reactions with moisture and oxygen.[2]

The following diagram illustrates the general workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis A Reactant Preparation (PCl₃, ZnF₂) B Reaction Setup (Inert Atmosphere) A->B C Heating (150-200 °C) B->C D Product Collection (Cold Traps) C->D E Purification (Fractional Condensation) D->E F PF₃ Product E->F

Workflow for PF₃ Synthesis
Synthesis of a Metal-Phosphorus Trifluoride Complex

The primary application of this compound is as a ligand in the formation of metal complexes.[1] For instance, Ni(PF₃)₄ can be synthesized directly from nickel metal.[1]

Reaction: Ni + 4 PF₃ → Ni(PF₃)₄[1]

Materials:

  • Nickel metal powder

  • This compound gas

  • High-pressure reactor

  • Inert gas supply

Procedure:

  • Place nickel metal powder into a high-pressure reactor.

  • Evacuate the reactor to remove air and moisture.

  • Introduce this compound gas into the reactor.

  • Heat the reactor to 100 °C under a pressure of 35 MPa.[1]

  • Maintain these conditions for the duration of the reaction.

  • After the reaction, cool the reactor and carefully vent the excess PF₃ gas.

  • The product, Ni(PF₃)₄, can be collected and purified.

In Vitro Cytotoxicity Assay for Inhaled Toxicants

Given the high toxicity of this compound, assessing its effect on cell viability is critical. This protocol is a general framework for an in vitro cytotoxicity assay for a gaseous toxicant, which can be adapted for PF₃.[4] Such assays are crucial in the early stages of drug development and toxicology studies.[5]

Cell Culture:

  • A suitable human cell line, such as bronchial epithelial cells (e.g., BEAS-2B), should be used.[6]

  • Cells are cultured at an air-liquid interface (ALI) to mimic the in vivo conditions of the respiratory tract.[4][7]

Exposure System:

  • A specialized exposure chamber is required to deliver a precise concentration of the gaseous toxicant to the cells cultured at the ALI.

Procedure:

  • Seed the cells on permeable supports and culture them until a differentiated epithelium is formed at an air-liquid interface.

  • Place the cell culture plates into the exposure chamber.

  • Introduce a controlled concentration of this compound gas into the chamber for a defined exposure time. Control cultures should be exposed to a stream of clean air.

  • Following exposure, remove the cells from the chamber and incubate for a specified period (e.g., 24-72 hours).[8]

  • Assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial activity, or a lactate (B86563) dehydrogenase (LDH) release assay, which indicates loss of membrane integrity.[8][9]

  • Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.[8]

  • Data is typically expressed as the percentage of cell viability compared to the air-exposed control.

Biochemical Pathways and Toxicity

The toxicity of this compound is analogous to that of carbon monoxide; it acts as a potent respiratory poison by binding to the iron atom in hemoglobin, thereby preventing the transport of oxygen in the blood.[1] This interaction leads to cellular hypoxia.

The mechanism involves the binding of PF₃ to the ferrous iron (Fe²⁺) of the heme groups in hemoglobin, forming a stable complex. This binding is much stronger than that of oxygen, leading to a significant reduction in the oxygen-carrying capacity of the blood. Furthermore, the binding of PF₃ to one heme site can increase the oxygen affinity of the remaining sites on the same hemoglobin molecule, impairing oxygen release to the tissues.[10] This leads to systemic hypoxia, affecting organs with high oxygen demand, such as the brain and heart, most severely.[10][11]

The following diagram illustrates the mechanism of this compound toxicity.

G Mechanism of this compound Toxicity cluster_0 Normal Respiration cluster_1 PF₃ Poisoning O2 Oxygen (O₂) Hb Hemoglobin (Hb) O2->Hb Binds in Lungs HbO2 Oxyhemoglobin (Hb-O₂) Tissues Tissues HbO2->Tissues Transport in Blood O2_release O₂ Release PF3 This compound (PF₃) Hb_poisoned Hemoglobin (Hb) PF3->Hb_poisoned Strong, Irreversible Binding HbPF3 Carboxyhemoglobin-like Complex (Hb-PF₃) Hypoxia Cellular Hypoxia HbPF3->Hypoxia O₂ Transport Blocked

References

An In-depth Technical Guide on the Lewis Structure, Polarity, and Dipole Moment of Phosphorus Trifluoride (PF3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus trifluoride (PF3) is a colorless, odorless, and highly toxic gas that serves as a significant ligand in coordination chemistry and has applications in various chemical syntheses. Its molecular properties, governed by its electronic structure and geometry, are crucial for understanding its reactivity and potential applications. This technical guide provides a comprehensive analysis of the Lewis structure, molecular polarity, and dipole moment of PF3, supported by quantitative data and an overview of the experimental methodologies used for their determination.

Lewis Structure and Molecular Geometry

The electronic configuration and geometry of this compound can be elucidated through its Lewis structure and Valence Shell Electron Pair Repulsion (VSEPR) theory.

1.1. Valence Electron Count The total number of valence electrons in PF3 is calculated as follows:

  • Phosphorus (P) is in Group 15, contributing 5 valence electrons.

  • Fluorine (F) is in Group 17, with each of the three atoms contributing 7 valence electrons.

  • Total Valence Electrons = 5 + 3(7) = 26 electrons.

1.2. Lewis Structure Construction The Lewis structure for PF3 places the phosphorus atom as the central atom, bonded to three fluorine atoms. Each P-F bond is a single bond, accounting for 6 electrons. The remaining 20 electrons are distributed as lone pairs, with three lone pairs on each fluorine atom (18 electrons) and one lone pair on the phosphorus atom (2 electrons). This arrangement satisfies the octet rule for all atoms.

1.3. VSEPR Theory and Molecular Shape According to VSEPR theory, the central phosphorus atom has four electron domains: three bonding pairs (the P-F bonds) and one lone pair. The electron geometry is therefore tetrahedral. However, the molecular geometry, which describes the arrangement of the atoms, is trigonal pyramidal .[1][2] The lone pair on the phosphorus atom exerts greater repulsion than the bonding pairs, compressing the F-P-F bond angles to be less than the ideal tetrahedral angle of 109.5°.[1][3]

Polarity of this compound

The polarity of a molecule is determined by both the polarity of its individual bonds and its overall molecular geometry.

2.1. Bond Polarity The electronegativity of phosphorus is approximately 2.19, while that of fluorine is 3.98. The significant difference in electronegativity (ΔEN ≈ 1.79) results in highly polar covalent P-F bonds. In each P-F bond, the electron density is shifted towards the more electronegative fluorine atom, creating a partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the phosphorus.

2.2. Molecular Polarity Despite the presence of polar bonds, the overall polarity of a molecule depends on its symmetry.[4][5] In the case of PF3, the trigonal pyramidal geometry is asymmetrical.[1][6] The individual bond dipoles of the three P-F bonds do not cancel each other out.[6][7] Furthermore, the lone pair of electrons on the phosphorus atom contributes to the overall asymmetry and the net molecular dipole. The vector sum of the bond dipoles and the contribution from the lone pair results in a non-zero net dipole moment, making PF3 a polar molecule .[1][6]

Quantitative Data

The structural and electronic properties of PF3 have been determined experimentally and corroborated by computational methods.[1][8]

PropertyValueSource of Determination
Molecular Geometry Trigonal PyramidalVSEPR Theory, Spectroscopy
Electron Geometry TetrahedralVSEPR Theory
P-F Bond Length ~1.56 ÅGas-phase Electron Diffraction[3]
F-P-F Bond Angle ~96.3°Gas-phase Electron Diffraction[3]
Dipole Moment (µ) 1.03 DMicrowave Spectroscopy (Stark Effect)
Electronegativity (P) 2.19 (Pauling scale)Standard Tables
Electronegativity (F) 3.98 (Pauling scale)Standard Tables

Experimental Protocols for Structural and Polarity Determination

The precise measurement of molecular geometry and dipole moment for molecules like PF3 is achieved through sophisticated spectroscopic techniques.

4.1. Determination of Molecular Geometry: Gas-Phase Electron Diffraction (GED) Gas-phase electron diffraction is a primary technique for determining the precise bond lengths and angles of covalent molecules in the gaseous state, free from intermolecular forces.[9]

  • Principle: A high-energy beam of electrons is directed through a gaseous sample of PF3. The electrons are scattered by the electrostatic potential of the molecule's constituent atoms. The scattered electrons create a diffraction pattern of concentric rings on a detector.

  • Methodology:

    • A gaseous sample of PF3 is introduced into a high-vacuum chamber.

    • A monochromatic beam of electrons is passed through the gas jet.

    • The resulting diffraction pattern is recorded on a photographic plate or a digital detector.

    • The intensity of the scattered electrons varies as a function of the scattering angle. This pattern contains information about the distances between all pairs of atoms in the molecule.

    • By analyzing the diffraction pattern, particularly the radial distribution curve, the internuclear distances (P-F and F-F) can be calculated. From these distances, the F-P-F bond angle can be derived with high precision.[9][10]

4.2. Determination of Dipole Moment: Microwave Spectroscopy and the Stark Effect Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It is highly sensitive to the molecule's moments of inertia and, in the presence of an electric field, its dipole moment.[1][11][12]

  • Principle: Polar molecules, like PF3, absorb microwave radiation at specific frequencies corresponding to transitions between quantized rotational energy levels. The application of an external static electric field (the Stark effect) causes a splitting and shifting of these rotational lines.[13] The magnitude of this splitting is directly proportional to the molecule's permanent dipole moment.

  • Methodology:

    • A low-pressure gaseous sample of PF3 is introduced into a waveguide in the microwave spectrometer.

    • Microwave radiation is swept across a range of frequencies, and the absorption spectrum is recorded.

    • A strong, uniform electric field is applied across the sample using Stark electrodes.

    • The rotational spectrum is recorded again in the presence of the electric field.

    • The observed shifts and splittings of the spectral lines are measured.

    • By analyzing these Stark shifts, the permanent electric dipole moment of the PF3 molecule can be accurately calculated.[13]

Visualizations

The following diagrams illustrate the key structural and electronic features of this compound.

Caption: Lewis dot structure of PF3.

Dipole_Moment cluster_dipole Molecular Polarity and Dipole Moment P Pδ+ F1 Fδ- P->F1 μ F2 Fδ- P->F2 μ F3 Fδ- P->F3 μ net_start->net_end Net Dipole Moment (μ_total)

Caption: Dipole moments in the PF3 molecule.

Conclusion

The this compound molecule exhibits a trigonal pyramidal geometry due to the presence of a lone pair on the central phosphorus atom. This asymmetrical structure, combined with the high polarity of the P-F bonds, results in a significant net dipole moment, rendering the molecule polar. The precise structural parameters and dipole moment have been experimentally verified using gas-phase electron diffraction and microwave spectroscopy, respectively. A thorough understanding of these fundamental properties is essential for predicting the chemical behavior of PF3, particularly its role as a ligand in organometallic chemistry and its interactions in various chemical systems relevant to research and drug development.

References

Spectroscopic Characterization of Phosphorus Trifluoride (PF₃): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of phosphorus trifluoride (PF₃) using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. It includes detailed data, experimental protocols, and logical diagrams to facilitate a deeper understanding of the molecular properties of PF₃.

Introduction to this compound (PF₃)

This compound is a colorless, odorless, and highly toxic gas.[1][2] It is a pyramidal molecule with C₃ᵥ point group symmetry.[2][3] Its primary application is as a ligand in metal complexes, where it exhibits strong π-acceptor properties similar to carbon monoxide.[1] Understanding its spectroscopic signature is crucial for its identification, quantification, and for studying its interactions in various chemical systems.

Infrared (IR) Spectroscopy of PF₃

Infrared spectroscopy probes the vibrational modes of a molecule. For PF₃, a non-linear molecule, the number of vibrational modes is given by 3N-6, where N is the number of atoms. Thus, PF₃ has 3(4)-6 = 6 vibrational modes. Due to the C₃ᵥ symmetry, these modes are categorized into two non-degenerate A₁-type modes (ν₁ and ν₂) and two degenerate E-type modes (ν₃ and ν₄).[3][4] All four fundamental vibrations are active in the infrared spectrum.[5]

Vibrational Mode Data

The fundamental vibrational frequencies of gaseous PF₃ are summarized in the table below. These values are critical for the qualitative identification of the compound.

Vibrational ModeSymmetryDescriptionWavenumber (cm⁻¹)References
ν₁A₁Symmetric P-F Stretch892[5][6]
ν₂A₁Symmetric F-P-F Bend487[5][6]
ν₃EAsymmetric P-F Stretch860[5]
ν₄EAsymmetric F-P-F Bend344[5]

Note: Some sources may report slightly different values due to variations in experimental conditions and resolution.[5][6] For instance, another source reports the asymmetric stretch at 858 cm⁻¹.[6]

Experimental Protocol: Gas-Phase IR Spectroscopy

Obtaining a high-quality IR spectrum of a gaseous sample like PF₃ requires specific equipment and procedures.

Objective: To record the infrared absorption spectrum of gaseous this compound.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Gas cell (typically 10 cm path length, may require longer path length or multi-reflection cells for low concentrations) with IR-transparent windows (e.g., KBr, NaCl)

  • Vacuum line

  • This compound gas cylinder with a regulator

  • Sample handling system for introducing the gas into the cell

Procedure:

  • Background Spectrum: Evacuate the gas cell to a high vacuum to remove any atmospheric gases (H₂O, CO₂). Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and any residual atmospheric components.[7]

  • Sample Introduction: Carefully introduce the PF₃ gas into the evacuated gas cell to the desired pressure. The pressure will depend on the path length of the cell and the intensity of the absorption bands.

  • Sample Spectrum: Acquire the infrared spectrum of the PF₃ sample. The typical range for fundamental vibrations is 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The positions of the absorption bands corresponding to the vibrational modes of PF₃ are then identified and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy of PF₃

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For PF₃, both ³¹P and ¹⁹F nuclei are NMR-active, each with a nuclear spin of 1/2 and 100% natural abundance, making them excellent probes for structural elucidation.[8]

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of PF₃ provides information about the electronic environment of the phosphorus atom.

  • Chemical Shift (δ): The ³¹P chemical shift is approximately 97 ppm downfield from the 85% H₃PO₄ reference standard.[1][6] This significant downfield shift is attributed to the high electronegativity of the fluorine atoms.[6]

  • Coupling: The phosphorus signal is split by the three equivalent fluorine atoms. According to the n+1 rule, the signal will appear as a quartet due to coupling with the three fluorine nuclei (I=1/2).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides complementary information from the perspective of the fluorine atoms.

  • Chemical Shift (δ): There is some variation in the reported chemical shift for ¹⁹F in PF₃. One source reports a singlet at -72 ppm relative to CFCl₃[6], while another indicates a value of -34 ppm .[9] This discrepancy may arise from different experimental conditions or referencing standards.

  • Coupling: The fluorine signal is split by the phosphorus atom. Since there is one phosphorus atom (I=1/2), the ¹⁹F signal will appear as a doublet .

NMR Spectroscopic Data Summary
NucleusChemical Shift (δ)Reference StandardMultiplicityCoupling Partner
³¹P~97 ppm85% H₃PO₄Quartet3 x ¹⁹F
¹⁹F-34 to -72 ppmCFCl₃Doublet1 x ³¹P
Experimental Protocol: Gas-Phase NMR Spectroscopy

Recording NMR spectra of gaseous samples presents unique challenges compared to liquid-state NMR.

Objective: To record the ³¹P and ¹⁹F NMR spectra of gaseous this compound.

Materials and Equipment:

  • High-field NMR Spectrometer equipped with a suitable probe for gas-phase measurements (e.g., a flow probe).

  • High-pressure NMR tube.

  • Gas handling line for sample condensation and transfer.

  • This compound gas.

  • Deuterated solvent (for field-frequency lock if required by the instrument, though some modern instruments may not require it for gas-phase measurements).

Procedure:

  • Sample Preparation: Introduce the gaseous PF₃ into a high-pressure NMR tube. This is often done by condensing the gas into the tube at low temperature (e.g., using liquid nitrogen) and then sealing the tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the desired nucleus (³¹P or ¹⁹F).

  • Locking and Shimming: If a deuterated solvent is used as an external standard for locking, the field is locked onto the deuterium (B1214612) signal. The magnetic field homogeneity is then optimized by shimming. For gas-phase samples without a lock, shimming is performed by optimizing the signal of the analyte itself.

  • Data Acquisition: Acquire the NMR spectrum. For ³¹P NMR, proton decoupling is often used, though not strictly necessary for PF₃. For ¹⁹F NMR, proton decoupling is irrelevant.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

Visualizations

Logical Relationship of PF₃ Structure and Spectroscopy

PF3_Spectroscopy PF3 This compound (PF₃) Structure Trigonal Pyramidal Geometry PF3->Structure has a Symmetry C₃ᵥ Point Group Structure->Symmetry results in IR Infrared (IR) Spectroscopy Symmetry->IR determines NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Symmetry->NMR influences IR_Modes 4 Active Vibrational Modes (2A₁ + 2E) IR->IR_Modes reveals P31_NMR ³¹P NMR: Quartet at ~97 ppm NMR->P31_NMR provides F19_NMR ¹⁹F NMR: Doublet at -34 to -72 ppm NMR->F19_NMR provides

Caption: Molecular structure and symmetry of PF₃ dictate its IR and NMR spectroscopic features.

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow Start Start: PF₃ Sample IR_Branch IR Spectroscopy Start->IR_Branch NMR_Branch NMR Spectroscopy Start->NMR_Branch IR_Prep Prepare Gas Cell (Evacuate) IR_Branch->IR_Prep NMR_Prep Prepare NMR Tube (Condense Gas) NMR_Branch->NMR_Prep IR_Acquire Acquire Background & Sample Spectra IR_Prep->IR_Acquire NMR_Acquire Acquire ³¹P & ¹⁹F Spectra NMR_Prep->NMR_Acquire IR_Process Process Data (Ratio & Identify Peaks) IR_Acquire->IR_Process NMR_Process Process Data (FT, Phase, Reference) NMR_Acquire->NMR_Process IR_Result Vibrational Frequencies IR_Process->IR_Result NMR_Result Chemical Shifts & Coupling Constants NMR_Process->NMR_Result End End: Characterized PF₃ IR_Result->End NMR_Result->End

References

Understanding the vibrational modes of the PF3 molecule.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Vibrational Modes of the PF₃ Molecule

Introduction

Phosphorus trifluoride (PF₃) is a colorless and odorless gas that serves as a significant ligand in coordination chemistry, analogous to carbon monoxide. Its molecular structure and vibrational dynamics are of fundamental interest to researchers in physical chemistry and spectroscopy. PF₃ adopts a trigonal pyramidal geometry, a consequence of the lone pair of electrons on the central phosphorus atom, and belongs to the C₃ᵥ point group.[1][2][3] This symmetry dictates the nature and activity of its vibrational modes. This guide provides a comprehensive overview of the theoretical principles governing these modes, the experimental protocols for their determination, and a summary of the key vibrational data.

Theoretical Framework

The vibrational dynamics of a molecule are described by its normal modes of vibration, which are collective, synchronous motions of the atoms that can be excited independently.

Number and Symmetry of Vibrational Modes

For a non-linear molecule, the number of fundamental vibrational modes is given by the formula 3N - 6, where N is the number of atoms in the molecule.[4] For PF₃, with one phosphorus atom and three fluorine atoms (N=4), the number of vibrational modes is:

3(4) - 6 = 6 vibrational modes.

These six modes can be classified according to the irreducible representations of the C₃ᵥ point group to which PF₃ belongs.[5] Group theory analysis shows that the vibrational modes of PF₃ are distributed among the symmetry species A₁ and E as follows:

Γᵥᵢ♭ = 2A₁ + 2E

This indicates that there are four fundamental vibrational frequencies:

  • Two non-degenerate, totally symmetric modes of A₁ symmetry .[6][7]

  • Two doubly degenerate modes of E symmetry .[6][7]

Spectroscopic Activity

The activity of these vibrational modes in infrared (IR) and Raman spectroscopy is determined by selection rules based on their symmetry.

  • Infrared (IR) Activity: A vibrational mode is IR active if it causes a change in the molecule's dipole moment. For the C₃ᵥ point group, modes belonging to the A₁ and E symmetry species are IR active.

  • Raman Activity: A vibrational mode is Raman active if it causes a change in the molecule's polarizability. For the C₃ᵥ point group, modes belonging to the A₁ and E species are also Raman active.

Therefore, all four fundamental vibrational modes of PF₃ are expected to be observable in both IR and Raman spectra.[8]

Data Presentation: Vibrational Frequencies

The vibrational frequencies of PF₃ have been extensively studied using high-resolution spectroscopic techniques and computational methods.[1][9] The experimentally observed frequencies for the four fundamental modes are summarized in the table below.

ModeSymmetryDescriptionFrequency (cm⁻¹)
ν₁A₁Symmetric P-F Stretch892[8][10][11]
ν₂A₁Symmetric F-P-F Bend (Deformation)487[7][8][10]
ν₃EDegenerate (Asymmetric) P-F Stretch860[10]
ν₄EDegenerate (Asymmetric) F-P-F Bend (Deformation)347[7]

Note: The frequency for the ν₃ mode can be slightly shifted due to a phenomenon known as Fermi resonance, which is an interaction between a fundamental vibration and an overtone or combination band. In PF₃, a Fermi resonance has been identified between the ν₃ fundamental and the ν₂ + ν₄ combination band.[7][9]

Experimental Protocols

The determination of vibrational frequencies relies on spectroscopic techniques that probe the transitions between vibrational energy levels.

Infrared (IR) Spectroscopy

High-resolution Fourier Transform Infrared (FTIR) spectroscopy is a primary method for measuring the vibrational spectrum of gaseous PF₃.[7]

Methodology:

  • Sample Preparation: A sample of pure PF₃ gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI).

  • Instrumentation: An FTIR spectrometer, such as a Bruker 120 HR interferometer, is used.[7]

  • Data Acquisition: A broad-spectrum infrared beam is passed through the gas cell. The interferometer modulates the IR signal, which is then detected after passing through the sample.

  • Signal Processing: A Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber).

  • Analysis: The absorption bands in the spectrum correspond to the IR-active vibrational modes (A₁ and E). The PQR structure of parallel bands can identify the A₁ modes.[8]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy.

Methodology:

  • Sample Preparation: A sample of PF₃ gas is held in a transparent container.

  • Instrumentation: A Raman spectrometer is used, consisting of a high-intensity monochromatic light source (typically a laser), sample illumination optics, and a detector to analyze the scattered light.

  • Data Acquisition: The laser beam is focused on the PF₃ sample. The light scattered by the sample is collected, passed through a filter to remove the intense Rayleigh scattered light (at the laser frequency), and dispersed by a grating onto a detector.

  • Analysis: The spectrum reveals Stokes (lower frequency) and anti-Stokes (higher frequency) lines shifted relative to the laser frequency. These shifts correspond to the energies of the Raman-active vibrational modes (A₁ and E). Polarization measurements of the scattered light can be used to distinguish between the totally symmetric A₁ modes (polarized) and the E modes (depolarized).

Visualization of Vibrational Mode Derivation

The logical flow from molecular properties to the specific number and symmetry of vibrational modes can be visualized.

G cluster_prop Molecular Properties cluster_deriv Derived Properties PF3 PF₃ Molecule Atoms 4 Atoms (N=4) PF3->Atoms PointGroup C₃ᵥ Point Group PF3->PointGroup NumModes Number of Modes 3N - 6 = 6 Atoms->NumModes Symmetry Symmetry of Modes Γᵥᵢ♭ = 2A₁ + 2E PointGroup->Symmetry

Caption: Logical workflow for determining the vibrational modes of the PF₃ molecule.

References

Phosphorus trifluoride phase diagram and critical point.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Phase Diagram and Critical Point of Phosphorus Trifluoride (PF3)

This technical guide provides a comprehensive overview of the phase behavior of this compound (PF3), with a specific focus on its critical point and phase diagram. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize specialty gases and require a deep understanding of their physical properties under varying conditions.

Quantitative Phase Data for this compound

This compound is a colorless, odorless gas at standard temperature and pressure.[1][2][3] Its phase transitions are characterized by specific temperatures and pressures, which are crucial for its handling, storage, and application in various processes. The key thermodynamic points for PF3 are summarized in the table below.

PropertyValueUnitsCitations
Critical Temperature (Tc) -2.05°C[1][2][4]
271.10K[1][2]
Critical Pressure (Pc) 42.73atm[1][2]
4.33MPa[1]
42.69atm[4]
Triple Point Temperature (Tt) -151.5°C[1][2][3]
121.65K[1]
-151.30°C[4]
Normal Boiling Point (Tb) -101.8°C[1][2][3]
171.35K[1]
-101.38°C[4]
Normal Melting Point -151.5°C[2][3]
121.6K[2]

This compound Phase Diagram

The phase diagram of a substance illustrates the conditions of temperature and pressure under which its different phases (solid, liquid, gas) are thermodynamically stable. For PF3, the diagram is defined by the melting/freezing curve, the boiling/condensation curve, and the sublimation curve, which all meet at the triple point. The boiling curve terminates at the critical point, beyond which a distinct liquid-gas phase boundary ceases to exist.

PF3_Phase_Diagram Phase Diagram for this compound (PF3) Solid Solid Liquid Liquid Gas Gas Supercritical Supercritical Fluid origin p_max origin->p_max  Pressure (atm) t_max origin->t_max Temperature (K)   tp origin->tp sublimation fusion tp->fusion cp tp->cp Vaporization Curve tp_label cp_label

Caption: A simplified phase diagram of this compound (PF3).

Experimental Determination of the Critical Point

Experimental Protocol: Sealed Tube Method

The critical point is the temperature and pressure at which the liquid and gas phases of a substance become indistinguishable.[5] A common experimental approach to determine this point is the sealed tube method.

  • Sample Preparation: A small, pure sample of the substance (in this case, PF3) is sealed in a strong, transparent container, typically made of quartz or thick-walled glass, to withstand high pressures. The amount of substance is calculated so that as it is heated, the pressure will rise towards the critical pressure.

  • Heating and Observation: The sealed container is placed in a controlled heating apparatus that allows for gradual and uniform temperature increases. The sample is carefully observed as the temperature rises.

  • Meniscus Disappearance: Initially, a clear boundary, the meniscus, is visible between the liquid and vapor phases. As the system approaches the critical temperature, the density of the liquid decreases while the density of the vapor increases.[6] At the critical point, the densities of both phases become equal, and the meniscus disappears, indicating the formation of a single supercritical fluid phase.[5]

  • Data Recording: The temperature and pressure at which the meniscus vanishes are recorded as the critical temperature (Tc) and critical pressure (Pc). The process is often repeated with cooling to observe the reappearance of the meniscus to ensure accuracy.

G cluster_0 Experimental Workflow: Critical Point Determination A Sample Purification & Preparation B Enclose Sample in High- Pressure Transparent Cell A->B C Controlled Heating of the Cell B->C D Observe Meniscus (Liquid-Vapor Interface) C->D E Does Meniscus Disappear? D->E F Record Temperature (Tc) & Pressure (Pc) E->F Yes G Increase Temperature E->G No G->C

Caption: Generalized workflow for the experimental determination of a critical point.

Theoretical Calculation

In addition to experimental methods, the critical properties of a substance can be predicted using equations of state, such as the van der Waals equation. These theoretical models use molecular structure and intermolecular forces to estimate the critical temperature and pressure.[5] Modern computational chemistry techniques can also provide highly accurate predictions of these properties.

Significance in Research and Development

Understanding the phase diagram and critical point of PF3 is essential for its application in various fields:

  • Coordination Chemistry: As a ligand, PF3 is a strong π-acceptor, similar to carbon monoxide, and is used in the synthesis of metal complexes.[1][2] Controlling the phase of PF3 is crucial for reaction kinetics and yield.

  • Materials Processing: In semiconductor manufacturing and other advanced material processes, PF3 can be used as a source of phosphorus or as a fluorinating agent.[7] Operating near the supercritical region can offer unique solvent properties and enhance reaction rates.

  • Safety and Handling: Knowledge of the vapor pressure curve, boiling point, and critical point is fundamental for the safe design of storage cylinders, delivery systems, and reactors to prevent over-pressurization and phase-related hazards.[7]

References

Biological activity and toxicity mechanism of PF3.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity and Toxicity Mechanism of Phosphorus Trifluoride (PF3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data on this compound (PF3). Significant gaps exist in the scientific literature regarding detailed toxicokinetics, chronic toxicity, and cellular signaling pathways. The information provided should be used as a guide for research and safety protocols, not as a definitive toxicological profile.

Executive Summary

This compound (PF3) is a colorless, odorless, and highly toxic gas. Its primary industrial application is as a ligand in metal complexes and coordination chemistry.[1][2] The principal mechanism of its acute toxicity is analogous to that of carbon monoxide, involving the high-affinity binding to the iron center of hemoglobin, which impedes oxygen transport and leads to chemical asphyxia.[1][3] Exposure can cause severe respiratory irritation, pulmonary edema, and systemic effects on the cardiovascular and central nervous systems.[3][4] This guide provides a detailed overview of the known biological activities and toxicity mechanisms of PF3, summarizes available quantitative toxicity data, outlines relevant experimental methodologies, and visualizes the core toxicological pathway.

Physical and Chemical Properties

A foundational understanding of PF3's properties is essential for its safe handling and for interpreting its biological interactions.

PropertyValueReference(s)
Chemical Formula PF3[1]
Molecular Weight 87.97 g/mol [3]
Appearance Colorless Gas[1]
Odor Odorless[3]
Boiling Point -101.5 °C / -150.7 °F[5]
Melting Point -151.5 °C / -240.7 °F[3]
Water Solubility Reacts slowly (hydrolyzes)[1]
Vapor Density 3.04 (Air = 1)[5]

Biological Activity and Toxicity Mechanism

Primary Mechanism: Hemoglobin Binding and Chemical Asphyxia

The central biological activity and primary mechanism of PF3 toxicity is its interaction with hemoglobin (Hb) in red blood cells.[1][3] PF3 acts as a strong π-acceptor ligand, similar to carbon monoxide (CO), which allows it to bind avidly to the ferrous iron (Fe²⁺) atom in the heme group of hemoglobin.[1][2]

This binding forms a stable complex, which can be termed trifluorophosphine-hemoglobin (HbPF3). The formation of this complex renders the hemoglobin molecule incapable of binding and transporting oxygen (O₂).[1][3] The altered hemoglobin cannot participate in oxygen transport, leading to a state of systemic hypoxia or chemical asphyxiation, even in the presence of sufficient atmospheric oxygen.[3] The high toxicity of PF3, often compared to that of phosgene, is a direct consequence of this potent inhibition of oxygen delivery to tissues.[1][2]

Secondary Mechanisms: Corrosivity and Fluoride (B91410) Toxicity

Upon contact with moisture, such as on mucous membranes or in the respiratory tract, PF3 hydrolyzes slowly to form phosphorous acid (H₃PO₃) and hydrogen fluoride (HF).[3][6]

PF₃ + 3H₂O → H₃PO₃ + 3HF

Hydrogen fluoride is a highly corrosive substance that can cause severe chemical burns to the skin, eyes, and respiratory tract.[3][7] Inhalation can therefore lead to delayed-onset pulmonary edema and chemical pneumonitis.[3][7]

Prolonged or repeated exposure to fluorides can also lead to fluorosis, a condition characterized by the abnormal calcification of the skeletal system.[3]

Observed Physiological Effects

Acute inhalation exposure to PF3 can lead to a range of symptoms, including:

  • Respiratory: Irritation, coughing, choking, shortness of breath, tightness in the chest, and potentially fatal pulmonary edema.[3]

  • Central Nervous System (CNS): Headache, dizziness, weakness, confusion, and hallucinations.[3][4]

  • Cardiovascular: Cyanosis (bluish skin), decreased blood pressure, increased heart rate, and angina.[3][4]

The NIOSH Pocket Guide to Chemical Hazards identifies the cardiovascular system, lungs, blood, and central nervous system as primary target organs.[4]

Cellular Signaling Pathways

Extensive literature searches did not yield any specific evidence of PF3 directly modulating intracellular signaling pathways (e.g., kinase cascades, second messenger systems). The toxicity of PF3 appears to be primarily driven by the extracellular event of hemoglobin binding and the corrosive effects of its hydrolysis products, rather than through interaction with specific cellular receptors or signaling proteins.

Quantitative Toxicity Data

The available quantitative data on PF3 toxicity is limited primarily to acute inhalation studies.

ParameterSpeciesValueExposure TimeReference(s)
LC₅₀ (Lethal Conc., 50%)Rat433 ppm1 hour[3]
LCLo (Lowest Published Lethal Conc.)Mouse1900 mg/m³10 minutes[7][8]
ACGIH TLV-TWA (as F)Human2.5 mg/m³8 hours[5][8]
OSHA PEL (as F)Human2.5 mg/m³8 hours[7][8]
NIOSH IDLH (as F)Human250 mg/m³Not Applicable[5]

Note: TLV-TWA (Threshold Limit Value - Time-Weighted Average), PEL (Permissible Exposure Limit), IDLH (Immediately Dangerous to Life or Health).

Toxicokinetics and Metabolism

Detailed studies on the toxicokinetics (Absorption, Distribution, Metabolism, and Excretion) of PF3 are not available in the reviewed literature.

  • Absorption: Primarily through the inhalation route.[3] Dermal absorption is also possible.[7]

  • Distribution: Assumed to be rapidly distributed via the bloodstream, where it interacts with hemoglobin.

  • Metabolism: The primary metabolic reaction is likely hydrolysis in the presence of water to form phosphorous acid and hydrogen fluoride.[3]

  • Excretion: Excretion pathways have not been characterized.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data to suggest that PF3 is mutagenic, carcinogenic, or causes reproductive or developmental effects.[5][9] Safety data sheets consistently report this information as "no information available," indicating a lack of studies rather than negative findings.

Experimental Protocols

Specific, detailed experimental protocols for studying PF3 toxicity are not publicly available. The following represents a generalized, representative methodology for assessing the in vivo and in vitro effects of a toxic gas that binds to hemoglobin, based on standard toxicological practices and methods used for analogous compounds like carbon monoxide.

Protocol: In Vivo Acute Inhalation Toxicity Study (Rodent Model)

Objective: To determine the median lethal concentration (LC₅₀) of PF3 and observe signs of toxicity following acute inhalation exposure.

1. Animals:

  • Species: Sprague-Dawley rats (or similar rodent model).
  • Group size: 8-10 animals per sex per concentration group.
  • Acclimation: Acclimate animals for at least 5 days prior to exposure.

2. Exposure System:

  • Use a whole-body or nose-only inhalation chamber designed for hazardous gases.
  • The chamber atmosphere should be dynamically controlled and monitored for PF3 concentration, oxygen levels, temperature, and humidity.
  • PF3 gas is metered into the chamber from a certified cylinder through mass flow controllers and mixed with filtered air.
  • Exhaust gas must be scrubbed through a suitable neutralizing agent (e.g., soda lime) before release.

3. Experimental Procedure:

  • Divide animals into at least 4-5 concentration groups and one control group (air only).
  • Concentrations should be selected to bracket the expected LC₅₀ (e.g., based on the known value of 433 ppm).
  • Expose animals for a fixed duration (e.g., 1 or 4 hours).
  • Continuously monitor animals for clinical signs of toxicity during exposure (e.g., respiratory distress, changes in activity).
  • Following exposure, transfer animals to a clean air environment and observe for at least 14 days. Record clinical signs, body weight changes, and mortality daily.
  • At the end of the observation period, euthanize surviving animals.
  • Conduct a full necropsy on all animals (those that die during the study and those euthanized at termination). Collect major organs (lungs, heart, liver, kidneys, brain, spleen) for histopathological examination.

4. Data Analysis:

  • Calculate the LC₅₀ value and its 95% confidence interval using probit analysis.
  • Analyze body weight data and histopathology findings to identify target organs and characterize non-lethal toxic effects.

Protocol: In Vitro Determination of Hemoglobin Binding

Objective: To characterize the binding of PF3 to purified hemoglobin spectrophotometrically.

1. Materials:

  • Purified hemoglobin (human or bovine).
  • Airtight gas cuvettes for spectrophotometry.
  • Gas-tight syringes.
  • Certified gas mixture of PF3 in an inert carrier (e.g., Nitrogen).
  • Sodium dithionite (B78146) (to ensure hemoglobin is in the deoxy- state).
  • Phosphate-buffered saline (PBS), pH 7.4.

2. Procedure:

  • Prepare a solution of deoxygenated hemoglobin (deoxy-Hb) in PBS inside an anaerobic chamber or glovebox. Deoxygenation can be achieved by gentle bubbling with nitrogen, and a small amount of sodium dithionite can be added to reduce any methemoglobin.
  • Transfer the deoxy-Hb solution to an airtight cuvette.
  • Record the initial UV-Vis spectrum of deoxy-Hb (characteristic Soret and Q bands).
  • Using a gas-tight syringe, inject a known, small volume of the PF3 gas mixture into the headspace of the cuvette.
  • Seal and gently mix the cuvette to allow the gas to equilibrate with the solution.
  • Record the UV-Vis spectrum at regular intervals until no further spectral changes are observed, indicating equilibrium has been reached. The formation of the HbPF3 complex will cause a shift in the spectral peaks, similar to the formation of carboxyhemoglobin.
  • Repeat the process with increasing volumes of PF3 to obtain a titration curve.

3. Data Analysis:

  • Analyze the spectral shifts to determine the stoichiometry and affinity (equilibrium constant) of PF3 binding to hemoglobin.[10]
  • This method is analogous to techniques used to study CO and O₂ binding to hemoglobin.[10][11]

Visualizations (DOT Language)

Mechanism of PF3 Toxicity

PF3_Toxicity_Mechanism cluster_air Alveoli (Lungs) cluster_blood Bloodstream cluster_tissue Tissues PF3_inhaled Inhaled PF3 Gas PF3_dissolved Dissolved PF3 PF3_inhaled->PF3_dissolved Diffusion Hb Deoxyhemoglobin (Hb) PF3_dissolved->Hb High-Affinity Binding HbO2 Oxyhemoglobin (Hb-O₂) HbO2->Hb O₂ Release O2_delivered Oxygen (O₂) HbO2->O2_delivered Hb->HbO2 O₂ Binding HbPF3 Trifluorophosphine-Hb (Hb-PF3) (Incapable of O₂ transport) Hypoxia Cellular Hypoxia & Tissue Damage HbPF3->Hypoxia Prevents O₂ Delivery O2_delivered->Hypoxia Insufficient Supply

Caption: Primary toxicity mechanism of PF3 via high-affinity hemoglobin binding.

Experimental Workflow: In Vivo Inhalation Study

Inhalation_Workflow start Animal Acclimation exposure Whole-Body Inhalation Exposure (PF3 Gas or Control Air) start->exposure observation 14-Day Post-Exposure Observation Period exposure->observation data_collection Data Collection: - Mortality - Clinical Signs - Body Weight observation->data_collection necropsy Necropsy & Histopathology observation->necropsy analysis Data Analysis (LC₅₀ Calculation, Pathology Report) data_collection->analysis necropsy->analysis end Toxicity Profile analysis->end

Caption: Generalized workflow for an acute in vivo inhalation toxicity study.

Logical Flow: From Exposure to Systemic Effects

PF3_Effects_Flow cluster_primary Primary Events cluster_secondary Pathophysiological Consequences cluster_tertiary Systemic Outcomes exposure PF3 Inhalation binding Hemoglobin Binding (HbPF3 Formation) exposure->binding hydrolysis Hydrolysis on Mucosa (HF Formation) exposure->hydrolysis asphyxia Reduced Blood O₂ Capacity (Chemical Asphyxia) binding->asphyxia corrosion Corrosive Damage (Pulmonary Irritation) hydrolysis->corrosion cns CNS Effects (Dizziness, Headache) asphyxia->cns cvs Cardiovascular Strain (Cyanosis, Tachycardia) asphyxia->cvs resp Pulmonary Edema corrosion->resp

Caption: Logical relationship from PF3 exposure to systemic toxic effects.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Phosphorus Trifluoride from Phosphorus Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorus trifluoride (PF₃) is a colorless, odorless, and highly toxic gas that serves as an important ligand in coordination chemistry, paralleling the properties of carbon monoxide in metal carbonyls.[1] Its synthesis in a laboratory setting is most commonly achieved through a halogen exchange reaction, starting from the more readily available phosphorus trichloride (B1173362) (PCl₃). This document provides detailed protocols for the synthesis of PF₃ from PCl₃ using two common fluorinating agents: zinc fluoride (B91410) (ZnF₂) and anhydrous hydrogen fluoride (HF). The procedures outlined necessitate strict adherence to safety protocols due to the hazardous nature of the reactants and products.

Core Concepts and Reaction Chemistry

The conversion of phosphorus trichloride to this compound is a halogen exchange reaction where the chlorine atoms in PCl₃ are substituted by fluorine atoms. The general reaction can be represented as:

PCl₃ + 3 MF → PF₃ + 3 MCl (where M is a metal or hydrogen)

The choice of the fluorinating agent impacts the reaction conditions and yield. Key considerations for a successful synthesis include the rigorous exclusion of moisture and oxygen to prevent the formation of byproducts such as phosphorus oxyfluoride and phosphorous acid.[2]

Comparative Data of Synthesis Methods
Fluorinating AgentReaction EquationReaction Temperature (°C)Yield (%)Notes
Zinc Fluoride (ZnF₂)2PCl₃ + 3ZnF₂ → 2PF₃ + 3ZnCl₂150-200>80A common and effective method.[2]
Hydrogen Fluoride (HF)PCl₃ + 3HF → PF₃ + 3HClRequires careful temperature control70-75The gaseous by-product (HCl) can be readily separated.[2][3]

Experimental Protocols

Method 1: Synthesis using Zinc Fluoride (ZnF₂)

This protocol describes the synthesis of this compound via the reaction of phosphorus trichloride with zinc fluoride.

Materials and Equipment:

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Anhydrous zinc fluoride (ZnF₂), finely powdered and dried

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Gas outlet adapter connected to a cold trap system

  • Heating mantle with a temperature controller

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Schlenk line for handling air-sensitive reagents

  • Cold traps (e.g., Dewar condensers with dry ice/acetone or liquid nitrogen)

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas outlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. The gas outlet should be connected to a series of cold traps to collect the PF₃ product and scrub any unreacted gases.

  • Reagent Preparation: In a dry glovebox or under a strong flow of inert gas, charge the three-neck flask with finely powdered and completely dry zinc fluoride.

  • Reaction Initiation: Begin heating the flask containing ZnF₂ to 150-200°C using the heating mantle.

  • Addition of PCl₃: Once the desired temperature is reached, add phosphorus trichloride dropwise from the dropping funnel to the heated ZnF₂. The reaction is initiated upon the addition of PCl₃.

  • Product Collection: The gaseous this compound produced will pass through the reflux condenser and into the cold trap system. The first cold trap, maintained at a moderately low temperature (e.g., -78°C with dry ice/acetone), will condense any less volatile impurities. The subsequent trap, cooled with liquid nitrogen (-196°C), will collect the PF₃ (Boiling Point: -101.8°C).[4]

  • Reaction Completion and Purification: Continue the reaction until the addition of PCl₃ is complete and the evolution of gas ceases. The collected PF₃ in the liquid nitrogen trap can be further purified by fractional condensation to remove any co-condensed volatile impurities.[2] This involves slowly warming the trap and collecting the PF₃ in a new, clean cold trap.

Method 2: Synthesis using Anhydrous Hydrogen Fluoride (HF)

This protocol involves the gas-phase reaction of phosphorus trichloride with anhydrous hydrogen fluoride. This method requires specialized equipment for handling corrosive HF gas.

Materials and Equipment:

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Anhydrous hydrogen fluoride (HF) gas

  • Heated tube reactor (e.g., made of Monel or nickel)

  • Mass flow controllers for precise gas delivery

  • Gas washing bottles for purification

  • Cold trap system for product collection

  • Inert gas supply

Procedure:

  • Reactor Setup: The heated tube reactor is set up within a furnace capable of maintaining the required reaction temperature. The inlet of the reactor is connected to the PCl₃ and HF gas delivery systems, and the outlet is connected to a purification and collection train.

  • Reagent Flow: Introduce a controlled flow of anhydrous HF gas and vaporized PCl₃ into the heated reactor. Careful control of the stoichiometry is crucial for maximizing the yield and minimizing byproducts.[3]

  • Reaction: The reaction occurs in the gas phase within the heated tube. The balanced chemical equation is PCl₃(g) + 3HF(g) → PF₃(g) + 3HCl(g).[3]

  • Purification and Collection: The product stream, containing PF₃, HCl, and any unreacted starting materials, exits the reactor and passes through a series of purification steps. This may include a trap to remove unreacted HF and a fractional condensation setup to separate PF₃ from the more volatile HCl.[2] The PF₃ is collected in a cold trap cooled with liquid nitrogen.

Safety Precautions

Phosphorus Trichloride (PCl₃):

  • PCl₃ is a toxic and corrosive liquid that reacts violently with water, releasing hydrogen chloride gas.[5][6]

  • Handle PCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a fire-retardant laboratory coat, and impervious gloves.[5][7]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5][8]

  • Store in a cool, dry place in a tightly sealed container, away from moisture.[5][7]

  • In case of a spill, do not use water. Cover the spill with dry sand or another inert absorbent material.[5]

This compound (PF₃):

  • PF₃ is a highly toxic gas that binds to iron in hemoglobin in a manner similar to carbon monoxide, preventing oxygen absorption.[4]

  • All manipulations involving PF₃ must be conducted in a high-performance fume hood or a glovebox.

  • A gas detector for toxic gases is recommended.

  • PF₃ hydrolyzes slowly in water.[1]

General Precautions:

  • All reactions must be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[2]

  • Ensure all glassware is scrupulously dried before use.

Experimental Workflow and Logic Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection & Purification start Dry Glassware and Assemble Apparatus reagents Prepare Anhydrous Reagents (PCl3, ZnF2/HF) start->reagents heat Heat Reactor to 150-200°C (ZnF2 method) reagents->heat ZnF2 Method add_pcl3 Add PCl3 to Fluorinating Agent reagents->add_pcl3 HF Method (gaseous) heat->add_pcl3 reaction Halogen Exchange Reaction Occurs add_pcl3->reaction collect Collect Gaseous PF3 in Liquid N2 Cold Trap reaction->collect purify Purify by Fractional Condensation collect->purify product Pure PF3 Product purify->product Signaling_Pathway PCl3 Phosphorus Trichloride (PCl3) PF3 This compound (PF3) PCl3->PF3 Halogen Exchange Byproduct Byproducts (ZnCl2, HCl) PCl3->Byproduct Forms Fluorinating_Agent Fluorinating Agent (e.g., ZnF2, HF) Fluorinating_Agent->PF3 Fluorinating_Agent->Byproduct Heat Heat (150-200°C for ZnF2) Heat->PF3

References

Foreword: Safety and Responsibility in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides a high-level overview of Phosphorus Trifluoride (PF3), focusing on its chemical properties, general synthesis principles, and critical safety information. It is intended for an audience of researchers, scientists, and professionals with a strong background in chemistry and laboratory safety.

Crucially, this document does not provide detailed, high-yield experimental protocols for the synthesis of this compound. Due to the extreme toxicity of PF3 gas, providing specific, replicable instructions for its preparation would be irresponsible and poses a significant safety risk. PF3 is fatal if inhaled, causes severe skin burns and eye damage, and requires specialized equipment and extensive safety controls for handling.[1][2] The information herein is for educational and hazard awareness purposes only. All work with hazardous materials should be conducted in strict accordance with institutional safety policies, regulatory guidelines, and after a thorough, site-specific risk assessment.

Introduction to this compound (PF3)

This compound (PF3) is an inorganic compound that is a colorless, odorless, and highly toxic gas at standard conditions.[3][4] It has a molecular weight of 87.97 g/mol .[3][5] The molecule adopts a trigonal pyramidal geometry, similar to ammonia, with F-P-F bond angles of approximately 96.3°.[4][6]

PF3 is a significant compound in the field of coordination chemistry, where it serves as a ligand for transition metals.[4][6] Its electronic properties make it a strong π-acceptor, similar to carbon monoxide (CO), which allows it to form stable complexes with metals in low oxidation states.[3][4][6] This property makes it valuable in catalysis and organometallic synthesis.[3][6] Beyond its role in research, PF3 is used in specialized industrial applications, including semiconductor processing for plasma etching and ion implantation.[3]

General Principles of Synthesis

The synthesis of this compound is typically achieved through halogen exchange reactions, where a more readily available phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl3), is treated with a fluoride (B91410) source. This method avoids the direct handling of elemental phosphorus with highly corrosive fluorine gas.

Common laboratory and industrial approaches include:

  • Reaction with Metal Fluorides: The reaction of phosphorus trichloride (PCl3) with a metal fluoride like zinc fluoride (ZnF2) at elevated temperatures.[4][6]

  • Reaction with Hydrogen Fluoride: Fluorination of PCl3 using anhydrous hydrogen fluoride (HF) under controlled conditions.[3]

  • Direct Synthesis from Elements: An alternative industrial method involves the reaction of elemental phosphorus with anhydrous hydrogen fluoride at high temperatures (180–220 °C) and under pressure.[3][7]

The general chemical logic for these halogen exchange reactions is depicted below.

General Halogen Exchange for PF3 Synthesis

Physicochemical Properties

Understanding the physical and chemical properties of PF3 is essential for its safe handling and application. As a gas at room temperature, it must be stored and transported in high-pressure cylinders.

PropertyValue
Molecular Formula PF3
Molar Mass 87.97 g/mol [3][5]
Appearance Colorless gas[3][4]
Odor Odorless[3][4]
Boiling Point -101.8 °C[3][4]
Melting Point -151.5 °C[3][4]
Density (gas) 3.91 g/L[3][6]
Reactivity with Water Reacts slowly to hydrolyze into phosphorous acid (H3PO3) and hydrogen fluoride (HF)[3][4][6]

Critical Safety and Handling Protocols

Toxicity: this compound is acutely toxic and classified as fatal if inhaled.[1][2] Its toxicity mechanism is similar to that of carbon monoxide; it binds strongly to the iron in hemoglobin, preventing blood from transporting oxygen.[2][4] Inhalation can cause severe respiratory distress, pulmonary edema, and other systemic effects which may be delayed.[2] Contact with the gas or liquefied gas can cause severe skin and eye burns.[1][3]

Engineering Controls and Personal Protective Equipment (PPE)

Safe handling of PF3 is paramount and requires stringent engineering controls and comprehensive PPE.

Safety_Protocol cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment cluster_emergency Emergency Procedures Handling Handling PF3 Gas Engineering Engineering Controls Handling->Engineering PPE Personal Protective Equipment (PPE) Handling->PPE Emergency Emergency Procedures Handling->Emergency Ventilation Fume Hood / Gas Cabinet GasDetection Toxic Gas Monitoring System Scrubber Exhaust Gas Scrubber Respirator Self-Contained Breathing Apparatus (SCBA) or Supplied-Air Respirator Gloves Chemical Impermeable Gloves (e.g., Kel-F®, Teflon®) Protection Gas-Tight Chemical Suit, Face Shield, Safety Goggles FirstAid First Aid: Fresh Air, Decontamination Spill Leak Response: Evacuate, Isolate, Ventilate

Hierarchy of Controls for Safe PF3 Handling

Protocol Summary:

  • Work Area: All manipulations must be performed within a continuously ventilated enclosure, such as a fume hood or a dedicated gas cabinet.[1][8][9] The work area must be equipped with a toxic gas detection system calibrated for PF3 or related hydrolysis products (like HF).

  • Materials Compatibility: Systems must be constructed from compatible materials. Dry PF3 can be used with stainless steel, copper, or Monel®.[2][8] However, if any moisture is present, the gas will hydrolyze to form corrosive hydrogen fluoride, requiring more resistant materials like Monel® or systems lined with fluoropolymers (e.g., Teflon®).[2][8]

  • Respiratory Protection: Due to its high inhalation toxicity, respiratory protection is critical. A self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used when there is any potential for exposure.[1][2][9]

  • Skin and Eye Protection: Wear chemical-resistant gloves, a face shield, safety goggles, and appropriate protective clothing to prevent contact with skin and eyes.[1][9][10][11]

  • Storage: PF3 cylinders must be stored upright and secured in a cool, dry, well-ventilated area away from incompatible materials and high-traffic areas.[2][8] A "first in-first out" inventory system is recommended.[2]

Emergency Procedures
  • Inhalation: Immediately move the victim to fresh air.[9][12] Prompt medical attention is mandatory in all cases of overexposure.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[9][12]

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 30 minutes while removing contaminated clothing.[2] A calcium gluconate gel may be applied to neutralize absorbed fluoride ions.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9][11] Get immediate medical attention.

  • Leaks: In the event of a leak, evacuate the area immediately.[1] All response personnel must be equipped with full protective gear, including an SCBA.[2] If possible and safe to do so, stop the flow of gas. Ventilate the area to disperse the gas.

Disposal and Environmental Considerations

Unused PF3 and contaminated materials are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[1] Do not attempt to neutralize or dispose of residual gas.[2] Empty cylinders retain hazardous residue and should be returned to the supplier with valve caps (B75204) secured.[1][2] Environmental release must be avoided, and exhaust gas should be treated through a suitable scrubber system before release to the atmosphere.[8][9]

References

Application Notes and Protocols for the Purification of Phosphorus Trifluoride (PF3) Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus trifluoride (PF3) is a colorless, odorless, and highly toxic gas with significant applications in specialty gas mixtures, semiconductor manufacturing, and as a ligand in organometallic chemistry.[1][2] For many of these applications, particularly in the pharmaceutical and electronics industries, the purity of PF3 is paramount. Impurities can lead to undesirable side reactions, catalyst poisoning, and defects in semiconductor manufacturing. Common impurities in crude PF3 streams include phosphorus oxytrifluoride (POF3), phosphorus pentafluoride (PF5), silicon tetrafluoride (SiF4), hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), and unreacted starting materials such as phosphorus trichloride (B1173362) (PCl3).[3][4]

These application notes provide a detailed overview of the primary techniques for the purification of this compound gas, including experimental protocols and quantitative data to assist researchers in obtaining high-purity PF3 for their specific needs.

Purification Techniques Overview

Several methods can be employed for the purification of PF3 gas, each with its advantages and limitations. The choice of method depends on the nature and concentration of the impurities, the desired final purity, and the scale of the operation. The most common and effective techniques are:

  • Selective Adsorption: This technique utilizes solid adsorbents that selectively bind to impurities while allowing PF3 to pass through. Alkali metal fluorides, particularly sodium fluoride (NaF), are highly effective for this purpose.[3][4]

  • Fractional Distillation and Condensation: This method separates components of a gas mixture based on their different boiling points. It is effective for removing both more volatile and less volatile impurities.[3]

  • Chemical Scrubbing: This involves passing the gas stream through a solution that reacts with and removes specific impurities. This is particularly useful for acidic impurities like HCl and HF.

Advanced purification trains may employ a combination of these techniques to achieve ultra-high purity PF3.[1]

Data Presentation: Purity and Impurity Levels

The following tables summarize typical impurity levels in crude PF3 and the effectiveness of purification by selective adsorption.

Table 1: Typical Impurity Profile of Crude this compound

ImpurityTypical Concentration Range
Phosphorus oxytrifluoride (POF3)1-2%
Silicon tetrafluoride (SiF4)1-2%
Hydrogen chloride (HCl)2-3%
Phosphorus trichloride (PCl3) and its fluorinated derivatives5-6%
Phosphorus pentafluoride (PF5)< 1%

Source: Adapted from data in US Patent 2,877,096A.[4]

Table 2: Purification of this compound Gas Stream using Sodium Fluoride Adsorption

CompoundComposition Before Purification (wt%)Composition After Purification (wt%)
This compound (PF3)89.697.8
Phosphorus oxytrifluoride (POF3)1.210.01
Silicon tetrafluoride (SiF4)1.62Not specified
Hydrogen chloride (HCl)2.160.3
Phosphorus trichloride and chlorofluorides5.30.01

Source: Data from US Patent 2,877,096A. The analysis was carried out by mass spectrographic and infra-red methods.[3][4]

Table 3: Industrial Purity Grades of this compound

Purity GradeMinimum AssayKey Impurity Specifications
Technical Grade99.5%PF5: ≤ 0.3%, Non-volatile residues: ≤ 0.1%
High Purity Grade≥ 99.9%Moisture: < 50 ppm
Ultra-High Purity Grade≥ 99.99% - 99.999%Specific impurities controlled to ppm or ppb levels

Source: Compiled from multiple sources.[2][3][5][6]

Experimental Protocols

Purification by Selective Adsorption using Sodium Fluoride

This protocol describes a laboratory-scale procedure for the removal of fluoride and chloride impurities from a PF3 gas stream using a packed bed of sodium fluoride pellets.

Principle:

Alkali metal fluorides, such as sodium fluoride, can selectively absorb impurities like POF3, PF5, and SiF4, while PF3 passes through unaffected.[3][4] The process can also remove chlorinated phosphorus compounds through halogen exchange reactions, which can lead to the formation of additional PF3.[3][4]

Materials and Equipment:

  • Crude PF3 gas cylinder with a regulator

  • Adsorption column (e.g., stainless steel or borosilicate glass)

  • Sodium fluoride (NaF) pellets (porous)

  • Heating element or furnace for the column

  • Thermocouples

  • Gas flow meter

  • Cold trap (e.g., using liquid nitrogen or a dry ice/acetone slurry)

  • High-vacuum pump

  • Gas analysis instrumentation (e.g., GC-MS, FTIR)

  • Appropriate safety equipment for handling toxic gases

Protocol:

  • Adsorbent Preparation:

    • Pack the adsorption column with porous sodium fluoride pellets.

    • Heat the packed column under a vacuum or a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture. A temperature of 200-300°C for several hours is typically sufficient.

    • Allow the column to cool to the desired operating temperature.

  • Purification Process:

    • Set up the purification train in a well-ventilated fume hood.

    • Connect the crude PF3 cylinder, flow meter, adsorption column, and cold trap in series.

    • Maintain the adsorption column at a temperature below 200°C. A temperature gradient can be beneficial, with the inlet at a higher temperature (e.g., 100-200°C) to facilitate the removal of certain impurities like SiF4, and the outlet at a lower temperature (e.g., below 100°C) for impurities like HF.[3]

    • Slowly pass the crude PF3 gas through the packed NaF column at a controlled flow rate.

    • Collect the purified PF3 gas by condensation in the cold trap.

  • Analysis:

    • Analyze the purified PF3 product for impurities using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Regeneration of Adsorbent:

    • The sodium fluoride adsorbent can be regenerated by heating the column to a temperature above 200°C while passing an inert gas through it to desorb the absorbed impurities.[3][4] For impurities like PF5, temperatures above 400°C may be required for recovery.[3][4]

Purification by Fractional Distillation and Condensation

This protocol outlines a general procedure for the purification of PF3 by fractional condensation, a technique suitable for removing volatile impurities.[3]

Principle:

Fractional distillation separates components of a mixture based on their boiling points. By carefully controlling the temperature and pressure, impurities with boiling points different from PF3 (boiling point: -101.8 °C) can be separated.[3]

Materials and Equipment:

  • Crude PF3 gas

  • Vacuum-jacketed distillation column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flask(s)

  • Low-temperature baths (e.g., liquid nitrogen, dry ice/acetone)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Temperature sensors

  • Gas-tight connections and valves

Protocol:

  • Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all connections are gas-tight.

    • Insulate the distillation column to minimize heat loss.

  • Condensation of Crude PF3:

    • Cool the distillation flask with a low-temperature bath (e.g., liquid nitrogen) to condense the crude PF3 gas into it.

  • Fractional Distillation:

    • Slowly warm the distillation flask using a heating mantle to begin boiling the liquefied PF3.

    • Maintain a temperature gradient along the distillation column.

    • More volatile impurities will rise to the top of the column first and can be collected in a cold receiving flask or vented (if appropriate and safe).

    • The PF3 fraction is then collected at its boiling point in a separate cold receiving flask.

    • Less volatile impurities will remain in the distillation flask.

  • Analysis:

    • Analyze the collected PF3 fraction for purity using GC-MS or FTIR.

Mandatory Visualizations

Diagrams of Purification Workflows

Purification_Strategies cluster_input Crude PF3 Gas cluster_purification Purification Methods cluster_output Purified Product Crude_PF3 Crude PF3 Gas Stream (with impurities) Adsorption Selective Adsorption (e.g., NaF bed) Crude_PF3->Adsorption Distillation Fractional Distillation / Condensation Crude_PF3->Distillation Scrubbing Chemical Scrubbing (for acidic impurities) Crude_PF3->Scrubbing Pure_PF3 High-Purity PF3 Gas Adsorption->Pure_PF3 Distillation->Pure_PF3 Scrubbing->Pure_PF3

Caption: Overview of PF3 Purification Strategies.

Selective_Adsorption_Workflow start Start: Crude PF3 Gas gas_flow Pass gas through packed NaF column start->gas_flow column_conditions Maintain column temperature (< 200°C) gas_flow->column_conditions adsorption Impurities (POF3, PF5, SiF4, HCl) are selectively adsorbed column_conditions->adsorption pf3_passes Purified PF3 gas passes through adsorption->pf3_passes regeneration Regenerate NaF column (Heat > 200°C with inert gas) adsorption->regeneration collection Collect purified PF3 in cold trap pf3_passes->collection analysis Analyze purity (GC-MS, FTIR) collection->analysis end End: High-Purity PF3 analysis->end

Caption: Workflow for PF3 Purification by Selective Adsorption.

Fractional_Distillation_Workflow start Start: Crude PF3 Gas liquefy Condense crude PF3 in distillation flask (Low Temperature) start->liquefy heat Gently heat to boiling liquefy->heat separation Vapor passes through fractionating column heat->separation impurities_removed More volatile impurities removed first separation->impurities_removed less_volatile_remain Less volatile impurities remain in flask separation->less_volatile_remain pf3_collection Collect PF3 fraction at its boiling point (-101.8 °C) impurities_removed->pf3_collection analysis Analyze purity of collected PF3 fraction pf3_collection->analysis end End: Purified PF3 analysis->end

Caption: Workflow for PF3 Purification by Fractional Distillation.

Safety Considerations

This compound is a highly toxic gas and should only be handled by trained personnel in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gas masks with suitable filters, should be worn. All experimental setups should be leak-tested before introducing PF3. It is also important to have an emergency response plan in place for accidental releases. PF3 reacts slowly with water, so all glassware and equipment should be thoroughly dried before use to prevent hydrolysis and the formation of corrosive byproducts like HF.[3][7]

Conclusion

The purification of this compound gas is a critical step for its use in high-purity applications. Selective adsorption with sodium fluoride and fractional distillation are two effective methods for removing common impurities. The choice of method and the specific experimental conditions will depend on the initial purity of the gas and the requirements of the final application. By following the protocols outlined in these application notes, researchers can obtain high-purity PF3 for their scientific and developmental work.

References

Phosphorus Trifluoride in Transition Metal Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of phosphorus trifluoride (PF₃) as a ligand in transition metal complexes. This document details the synthesis, characterization, and application of these complexes, with a focus on providing practical experimental protocols and structured data for ease of reference.

Introduction to this compound as a Ligand

This compound (PF₃) is a colorless, highly toxic gas that serves as an exceptional ligand in transition metal chemistry.[1] Often considered an inorganic analogue of carbon monoxide (CO), PF₃ is a strong σ-donor and an excellent π-acceptor, which allows it to stabilize metals in low oxidation states.[1][2] Its strong π-acceptor character arises from the overlap of filled metal d-orbitals with the empty σ* orbitals of the P-F bonds. This back-bonding is enhanced by the high electronegativity of the fluorine atoms, making PF₃ one of the strongest π-accepting phosphine (B1218219) ligands.[2]

The electronic properties of PF₃ are comparable to, and in some cases exceed, those of CO, enabling the formation of a wide variety of stable metal complexes, some of which have no known carbonyl analogue. For instance, while Pd(CO)₄ is unstable, the corresponding Pd(PF₃)₄ complex is well-characterized.[1] The steric footprint of PF₃, while larger than CO, is still relatively small, allowing for the formation of homoleptic complexes such as Ni(PF₃)₄ and Cr(PF₃)₆.

Quantitative Data on PF₃ and its Metal Complexes

The following tables summarize key quantitative data for this compound and some of its common transition metal complexes.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molar Mass87.97 g/mol [1]
Boiling Point-101.8 °C[1]
F-P-F Bond Angle96.3°[1]
P-F Bond Length1.56 Å[1]
Dipole Moment1.03 D[1]
³¹P NMR Chemical Shift (vs. H₃PO₄)97 ppm[1]
P-F Stretching Frequencies (IR)892, 860 cm⁻¹[3]

Table 2: Spectroscopic Data for Selected Transition Metal-PF₃ Complexes

Complexν(PF) (cm⁻¹)δ(³¹P) (ppm)¹J(P-F) (Hz)δ(¹⁹F) (ppm)Reference(s)
Ni(PF₃)₄~900-1000~135~1330-[4][5]
Cr(PF₃)₆~900-1000---[1]
mer-Mo(CO)₃(PF₃)₃915, 881181.2, 175.91345, 1335-2.5, -4.5[6]
fac-Mo(CO)₃(PF₃)₃903180.21355-2.8[6]

Experimental Protocols

Caution: this compound is a highly toxic gas and should only be handled in a well-ventilated fume hood by trained personnel with appropriate safety measures in place. All manipulations involving air-sensitive reagents should be performed using standard Schlenk line or glovebox techniques.

General Workflow for Synthesis and Characterization of Air-Sensitive PF₃ Complexes

The synthesis and characterization of transition metal-PF₃ complexes require careful handling due to the air-sensitivity of the reagents and products.

G cluster_prep Preparation cluster_synthesis Synthesis (Inert Atmosphere) cluster_workup Work-up & Purification cluster_char Characterization prep_glass Dry Glassware reaction_setup Assemble Reaction Under N2/Ar prep_glass->reaction_setup prep_reagents Purify/Degas Solvents & Reagents prep_reagents->reaction_setup reagent_add Add Metal Precursor & Solvent reaction_setup->reagent_add pf3_add Introduce PF3 Gas reagent_add->pf3_add reaction Reaction (Stirring, Temp Control) pf3_add->reaction filtration Filter Under Inert Atmosphere reaction->filtration purification Purify (e.g., Sublimation, Crystallization) filtration->purification ir_spec IR Spectroscopy purification->ir_spec nmr_spec NMR Spectroscopy (³¹P, ¹⁹F) purification->nmr_spec xray X-ray Crystallography (if crystals form) purification->xray G A HRh(CO)L₂ B HRh(CO)L(alkene) A->B + Alkene - L C (Alkyl)Rh(CO)L₂ B->C Migratory Insertion D (Alkyl)Rh(CO)₂L₂ C->D + CO E (Acyl)Rh(CO)L₂ D->E Migratory Insertion F (Acyl)Rh(H)₂(CO)L₂ E->F Oxidative Addition (H₂) F->A Reductive Elimination (Aldehyde) G cluster_props Desired Properties cluster_ligand Ligand Design Parameters center Metal-Based Drug Candidate stability Stability in vivo center->stability selectivity Target Selectivity center->selectivity activity Biological Activity center->activity delivery Cellular Uptake/Delivery center->delivery electronics Electronic Effects (σ-donor, π-acceptor) electronics->center influences sterics Steric Hindrance sterics->center influences solubility Hydrophilicity/Lipophilicity solubility->center influences targeting Targeting Moieties targeting->center influences

References

Synthesis and Characterization of Ni(PF₃)₄ and Other Metal-PF₃ Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of tetrakis(trifluorophosphine)nickel(0) (Ni(PF₃)₄) and other related metal-trifluorophosphine (PF₃) complexes. These compounds are of significant interest due to their unique electronic and steric properties, which lend them to applications in catalysis, chemical vapor deposition (CVD), and materials science.

Introduction

Metal-PF₃ complexes are analogues of metal carbonyls, with phosphorus trifluoride acting as a strong π-acceptor ligand, similar to carbon monoxide. This property arises from the overlap of the phosphorus lone pair with vacant metal d-orbitals (σ-donation) and the back-donation of electron density from filled metal d-orbitals into the P-F σ* anti-bonding orbitals (π-backbonding). This strong metal-ligand interaction stabilizes low-valent metal centers and influences the reactivity of the resulting complexes. Ni(PF₃)₄, a volatile and air-sensitive liquid, is a key example and serves as a precursor for zerovalent nickel, a versatile catalyst in various cross-coupling reactions.[1]

Safety Precautions

This compound (PF₃) is a highly toxic, corrosive, and moisture-sensitive gas. All manipulations involving PF₃ must be carried out in a well-ventilated fume hood or with a dedicated gas handling system.[2][3][4][5] Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[2][4] A self-contained breathing apparatus (SCBA) may be necessary for handling large quantities or in case of a leak.[6] Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to exclude air and moisture.[7][8][9]

Synthesis Protocols

Protocol 1: High-Pressure Synthesis of Ni(PF₃)₄

This method involves the direct reaction of elemental nickel with this compound at elevated temperature and pressure.

Materials:

  • Finely divided nickel metal powder

  • This compound (PF₃) gas

  • High-pressure autoclave equipped with a stirrer, thermocouple, and gas inlet/outlet valves

Procedure:

  • Dry the nickel powder under vacuum at 100-120 °C for several hours to remove any adsorbed moisture.

  • Place the dried nickel powder into the high-pressure autoclave in an inert atmosphere.

  • Seal the autoclave and purge several times with nitrogen or argon gas.

  • Evacuate the autoclave and then introduce PF₃ gas to the desired pressure (e.g., 200-400 atm).

  • Heat the autoclave to 100-150 °C while stirring the contents.

  • Maintain the reaction temperature and pressure for several hours (e.g., 12-24 hours). The reaction progress can be monitored by the pressure drop of PF₃.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent the excess PF₃ gas through a scrubbing system (e.g., a solution of sodium hydroxide (B78521) or calcium hypochlorite).

  • The volatile Ni(PF₃)₄ product can be collected by cryogenic trapping from the gas phase or by careful distillation from the reaction mixture under reduced pressure.

Protocol 2: Synthesis of Ni(PF₃)₄ from Dicyclopentadienylnickel(II) (Cp₂Ni)

A more recent and potentially milder method for the synthesis of Ni(PF₃)₄ utilizes dicyclopentadienylnickel(II) as the starting material.[10][11][12]

Materials:

  • Dicyclopentadienylnickel(II) (Cp₂Ni)

  • This compound (PF₃) gas

  • An appropriate solvent (e.g., hexane (B92381) or toluene)

  • Schlenk flask or a suitable pressure vessel

Procedure:

  • In a glovebox or under a stream of inert gas, dissolve Cp₂Ni in the chosen solvent in a Schlenk flask.

  • Attach the flask to a Schlenk line and cool the solution in a cold bath (e.g., dry ice/acetone).

  • Introduce PF₃ gas into the flask with vigorous stirring. The reaction is typically carried out at or below room temperature.

  • The reaction progress can be monitored by the disappearance of the green color of the Cp₂Ni solution.

  • Upon completion, the volatile Ni(PF₃)₄ can be separated from the non-volatile byproducts by vacuum distillation or fractional condensation.

Characterization of Metal-PF₃ Complexes

A combination of spectroscopic techniques is employed to characterize metal-PF₃ complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing metal-PF₃ complexes, with the P-F stretching vibrations being particularly informative. The position of these bands provides insight into the electronic environment of the metal center. Increased π-backbonding from the metal to the PF₃ ligand populates the P-F σ* orbitals, leading to a weakening of the P-F bond and a decrease in the P-F stretching frequency.

Complexν(P-F) (cm⁻¹)Reference(s)
Free PF₃~1015, 988[13]
Mo(CO)₃(PF₃)₃2090, 2055 (ν(CO))[13]
Ni(PF₃)₄Not specified
Pt(PF₃)₄Not specified
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a primary technique for characterizing phosphorus-containing compounds.[1][14] The chemical shift (δ) and coupling constants (J) provide valuable structural information. Coordination of PF₃ to a metal center typically results in a significant change in the ³¹P chemical shift compared to the free ligand. The multiplicity of the signal can indicate the number of coordinated PF₃ ligands and their symmetry. Coupling to other NMR-active nuclei, such as ¹⁹F or other phosphorus atoms, can provide further structural insights.[14]

Complex³¹P Chemical Shift (δ, ppm)J(P-F) (Hz)Other Coupling ConstantsReference(s)
Free PF₃~97~1440[15]
Ni(PF₃)₄Not specifiedNot specified
Pt(PF₃)₄Not specifiedNot specifiedJ(¹⁹⁵Pt-³¹P)
PF₃BH₃-3.3 (Δδ = 2)Not specified[15]

Note: Specific ³¹P NMR data for Ni(PF₃)₄ and other simple metal-PF₃ complexes are not detailed in the provided search results. The data for PF₃BH₃ is included to show the effect of coordination on the chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the complex and to study its fragmentation pattern, which can confirm the composition of the compound.[16][17] For volatile complexes like Ni(PF₃)₄, gas chromatography-mass spectrometry (GC-MS) can be used for both separation and identification of the complex and any impurities.[16] The fragmentation of metal-PF₃ complexes often involves the sequential loss of PF₃ ligands.[16]

Typical Fragmentation Pattern for Ni(PF₃)₄:

  • [Ni(PF₃)₄]⁺

  • [Ni(PF₃)₃]⁺

  • [Ni(PF₃)₂]⁺

  • [Ni(PF₃)]⁺

  • [Ni]⁺

Applications

Chemical Vapor Deposition (CVD)

The volatility of Ni(PF₃)₄ makes it an excellent precursor for the chemical vapor deposition of thin nickel and nickel silicide films.[10][11][12] This is particularly relevant in the microelectronics industry for creating conductive layers and contacts. The use of a carbon-free precursor like Ni(PF₃)₄ can lead to higher purity films compared to organometallic precursors.

Catalysis

Zerovalent nickel complexes are highly active catalysts for a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Kumada).[18][19][20] While Ni(PF₃)₄ itself can be used as a source of Ni(0), more stable and easily handled fluorophosphine nickel complexes, such as [Ni(PFPh₂)₄], have been developed as bench-stable pre-catalysts.[18] These catalysts can be activated under specific conditions (e.g., by UV light or heat) to generate the active catalytic species.[18] The strong π-accepting nature of the PF₃ and related fluorophosphine ligands can influence the electronic properties of the nickel center, thereby affecting the catalytic activity and selectivity.

Experimental and Logical Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Prepare Reactants (e.g., Ni powder, Cp₂Ni) Reaction Reaction with PF₃ (High Pressure or Schlenk) Start->Reaction Introduce Reactants Venting Vent Excess PF₃ (Scrubbing) Reaction->Venting Cooling Isolation Isolate Crude Product (e.g., Trapping) Venting->Isolation Purification Purification (Vacuum Distillation/ Fractional Condensation) Isolation->Purification Transfer Final_Product Pure Metal-PF₃ Complex Purification->Final_Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Sample Synthesized Metal-PF₃ Complex IR IR Spectroscopy (Identify P-F stretches) Sample->IR NMR ³¹P NMR Spectroscopy (Determine structure, purity) Sample->NMR MS Mass Spectrometry (Confirm MW, fragmentation) Sample->MS Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Conclusion Characterized Complex Data_Analysis->Conclusion

References

Application of Phosphorus Trifluoride in Organometallic Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus trifluoride (PF₃) is a versatile ligand in organometallic chemistry, exhibiting strong π-acceptor properties comparable to, and in some cases surpassing, carbon monoxide (CO).[1] This electronic characteristic allows PF₃ to form stable complexes with transition metals in low oxidation states, making it a valuable component in the design of homogeneous catalysts.[2] Its ability to stabilize metal centers and influence the electronic environment of the catalytic site opens avenues for tuning reactivity and selectivity in various organic transformations.[2]

This document provides detailed application notes and protocols for the use of this compound in organometallic catalysis, with a focus on hydroformylation reactions. While the application of PF₃ in a wide range of catalytic processes is an area of ongoing research, this guide consolidates available information to provide practical insights for researchers.

Key Properties of this compound as a Ligand

This compound's efficacy as a ligand stems from its unique electronic and steric profile:

  • Strong π-Acceptor: PF₃ is a potent π-acceptor, which helps to stabilize low-valent metal centers and can influence the reactivity of other ligands in the coordination sphere.[1]

  • Analogy to Carbon Monoxide: Its electronic similarity to CO allows for the substitution of CO ligands in many metal carbonyl complexes, sometimes leading to more stable or catalytically active species.[2] For instance, the palladium complex Pd(PF₃)₄ is known, whereas the analogous Pd(CO)₄ is not.

  • Steric Footprint: With an F-P-F bond angle of approximately 96.3°, PF₃ has a distinct steric profile that can impact the coordination environment and selectivity of a catalyst.

Application in Hydroformylation

Hydroformylation, or oxo-synthesis, is a key industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). The choice of ligand is crucial in controlling the activity and regioselectivity (linear vs. branched aldehydes) of the reaction. PF₃-containing catalysts have shown promise in this area.

A notable example is the use of a cobalt-carbonyl-phosphine complex, [Co₂(μ-CO)₂(CO)₂(PF₃)₄] , as a catalyst precursor for the hydroformylation of 1-hexene (B165129).[1]

Table 1: Quantitative Data for Hydroformylation of 1-Hexene with a Cobalt-PF₃ Catalyst Precursor
ParameterValue
Catalyst Precursor [Co₂(μ-CO)₂(CO)₂(PF₃)₄]
Substrate 1-Hexene
Primary Products Heptanal, 2-Methylhexanal, 2-Ethylpentanal
Typical Conversion Data not available in cited sources
Selectivity (Aldehydes) Data not available in cited sources
Turnover Number (TON) Data not available in cited sources
Turnover Frequency (TOF) Data not available in cited sources

Note: While the catalytic activity of [Co₂(μ-CO)₂(CO)₂(PF₃)₄] in 1-hexene hydroformylation is reported, specific quantitative performance data such as yield, selectivity, and turnover numbers were not available in the searched literature. The following protocols are based on general procedures for similar catalytic systems.

Experimental Protocols

Protocol 1: Synthesis of the Catalyst Precursor [Co₂(μ-CO)₂(CO)₂(PF₃)₄]

This protocol is based on general methods for the synthesis of mixed carbonyl-phosphine metal complexes.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • This compound (PF₃) gas

  • Inert solvent (e.g., hexane (B92381) or toluene)

  • Schlenk line and associated glassware

  • High-pressure reactor

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with a solution of dicobalt octacarbonyl in an inert solvent.

  • Seal the reactor and connect it to a gas line containing this compound.

  • Pressurize the reactor with PF₃ gas to the desired pressure. The reaction often proceeds at elevated temperatures.

  • Stir the reaction mixture at a controlled temperature for a specified period to allow for the substitution of CO ligands by PF₃.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess PF₃ gas in a well-ventilated fume hood.

  • The resulting solution containing the [Co₂(μ-CO)₂(CO)₂(PF₃)₄] complex can be used directly as a catalyst precursor or the product can be isolated by removing the solvent under vacuum.

Safety Note: this compound is a highly toxic gas. All manipulations should be performed in a well-ventilated fume hood or a glovebox by trained personnel.

Protocol 2: General Procedure for the Hydroformylation of 1-Hexene

This protocol outlines a general procedure for the hydroformylation of an alkene using a cobalt-based catalyst.

Materials:

  • Catalyst precursor solution (e.g., [Co₂(μ-CO)₂(CO)₂(PF₃)₄] in a suitable solvent)

  • 1-Hexene

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave equipped with a stirrer and temperature and pressure controls

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the desired amount of the catalyst precursor solution and the solvent.

  • Add the substrate, 1-hexene, to the autoclave.

  • Seal the autoclave and purge it several times with syngas to remove any residual air.

  • Pressurize the autoclave with the CO/H₂ mixture to the desired pressure.

  • Heat the autoclave to the reaction temperature while stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC to determine the conversion of 1-hexene and the selectivity for the aldehyde products.

  • Upon completion of the reaction, cool the autoclave to room temperature and carefully vent the excess syngas in a fume hood.

  • The product mixture can be collected and purified by distillation or chromatography.

Visualizations

Diagram 1: General Catalytic Cycle for Hydroformylation

Hydroformylation_Cycle A [HCo(L)n] Active Catalyst B Alkene Complexation A->B + Alkene C Migratory Insertion (Alkyl Complex) B->C D CO Insertion (Acyl Complex) C->D + CO E Oxidative Addition of H2 D->E + H2 F Reductive Elimination (Aldehyde Product) E->F F->A + Aldehyde

Caption: A simplified catalytic cycle for cobalt-catalyzed hydroformylation.

Diagram 2: Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_results Results Prep Synthesize Catalyst Precursor React Perform Hydroformylation Prep->React Analyze GC Analysis of Product Mixture React->Analyze Results Determine Conversion, Selectivity, TON/TOF Analyze->Results

References

Application Notes and Protocols: The Role of Phosphorus Trifluoride (PF3) in Semiconductor Manufacturing and Plasma Etching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus trifluoride (PF3) is emerging as a critical specialty gas in the semiconductor manufacturing industry, particularly in the realm of plasma etching and chemical vapor deposition (CVD).[1] Its unique chemical properties enable precise material removal and surface modification at the nanoscale, which is essential for the fabrication of advanced semiconductor devices, including 3-nanometer and 5-nanometer chip nodes.[1] A significant advantage of PF3 is its lower global warming potential (GWP) compared to many other fluorinated gases, positioning it as a more environmentally sustainable option for next-generation semiconductor processing.[2]

These application notes provide a comprehensive overview of the role of PF3 in semiconductor manufacturing, with a focus on its application in plasma etching. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers and professionals in leveraging PF3 for advanced fabrication processes.

Applications of PF3 in Semiconductor Manufacturing

This compound finds application in several key processes within semiconductor fabrication:

  • Plasma Etching: As a precursor gas, PF3 is used in plasma etching to selectively remove materials such as silicon (Si), silicon dioxide (SiO₂), and silicon nitride (Si₃N₄).[1][2] It is particularly valuable in creating the intricate, high-aspect-ratio features required in modern integrated circuits.[3]

  • Cryogenic Plasma Etching: PF3 is utilized as an additive in cryogenic plasma etching, a technique that operates at very low temperatures (as low as -90°C) to achieve enhanced etch rates, improved profile control, and reduced plasma-induced damage.[3][4] This is especially crucial for the fabrication of 3D NAND flash memory.[3][5]

  • Surface Modification and Fluorination: PF3 acts as a controlled fluorinating agent, enabling precise surface functionalization, the formation of passivation layers, and the creation of diffusion barriers.[6][7] This controlled delivery of fluorine helps in tailoring surface energies and improving the adhesion of subsequent layers.[6]

  • Chamber Cleaning: Similar to other fluorinated gases, PF3 can be employed for the in-situ cleaning of CVD chambers to remove unwanted deposits from chamber walls and internal fixtures between wafer processing steps.[2][8]

Quantitative Data: Plasma Etching Performance

The addition of PF3 to plasma etching chemistries can significantly influence etch rates and selectivity. The following tables summarize empirical data from studies on PF3-containing plasmas.

Material SystemEtch GasPF3 Flow Rate (sccm)Etch Rate (nm/min)SelectivityReference
Silicon Oxide (SiO₂)Halogen Gas + PF₃0~180-[9]
5~200-[9]
10~220-[9]
15~230-[9]
20~240-[9]

Table 1: Empirically observed relationship between PF3 gas flow rate and the etching rate of a silicon oxide film.[9]

Material SystemEtch GasPF3 Flow Rate (sccm)Etching Selectivity (SiO₂/Si)Reference
Silicon Oxide / SiliconHalogen Gas + PF₃0~1.5[9]
5~2.0[9]
10~2.5[9]
15~2.8[9]
20~3.0[9]

Table 2: Empirically observed relationship between the flow rate of PF3 in the process gas and the etching selectivity of silicon oxide to silicon.[9]

Experimental Protocols

Protocol 1: Plasma Etching of Silicon-Containing Films with PF3

This protocol describes a general method for the plasma etching of silicon-containing films, such as silicon oxide, using a process gas containing a halogen component and a phosphorus component like PF3.[9]

1. Substrate Preparation:

  • Prepare a substrate with a silicon-containing film deposited on it.
  • Apply and pattern a suitable mask (e.g., photoresist) to define the areas for etching.

2. Plasma Etching Process:

  • Place the substrate in the chamber of a plasma processing apparatus.
  • Introduce a process gas mixture containing a halogen gas and PF3. The flow rate of PF3 can be varied to control the etch rate and selectivity (see Tables 1 & 2).
  • Generate a plasma from the process gas to create reactive chemical species.
  • The halogen chemical species will etch the unmasked portions of the silicon-containing film. The PF3 contributes to an enhanced etch rate.[9]

3. Protective Film Formation:

  • During the etching process, a protective film containing phosphorus from the PF3 is formed on the sidewalls of the etched features.[9] This helps to reduce lateral etching and improve anisotropy.

4. Process Termination and Analysis:

  • Terminate the plasma process once the desired etch depth is achieved.
  • Remove the substrate from the chamber and perform post-etch cleaning to remove any residual masking material and byproducts.
  • Analyze the etched features using techniques such as scanning electron microscopy (SEM) for profile and dimensional control.

Protocol 2: Cryogenic Plasma Etching of SiO₂ and SiN with PF3 Additive

This protocol outlines a quasi-atomic layer etching (quasi-ALE) process for SiO₂ and SiN films using a cryogenic plasma with an HF/PF₃/O₂ gas mixture for surface modification.[4][5]

1. Substrate and Chamber Preparation:

  • Load the substrate with the SiO₂ or SiN film into a capacitively coupled plasma reactor equipped with a cryogenic cooling system for the substrate holder.
  • Cool the substrate to the desired cryogenic temperature (e.g., -60°C to 20°C).[5]

2. Surface Modification Step:

  • Introduce a gas mixture of HF, PF3, and O₂ into the chamber.
  • Generate a plasma to modify the surface of the film. In-situ monitoring with techniques like spectroscopic ellipsometry and attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) can be used to analyze the surface structure.[4][5]

3. Etching Step:

  • Introduce an argon (Ar) plasma to etch the modified surface layer.[4][5]

4. Repetition for Quasi-ALE:

  • Repeat the surface modification and etching steps in a cyclic manner to achieve atomic-scale fidelity.

5. Process Monitoring and Analysis:

  • Monitor the etch depth per cycle (EPC) in real-time. The addition of PF3 has been observed to increase the amount of surface-adsorbed HF, leading to a greater EPC for SiO₂.[5] For SiN, the formation of a P₃N₅ phase on the surface may hinder etching.[5]
  • After the process, characterize the etched structures for profile, depth, and surface morphology.

Diagrams and Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms and workflows in PF3-based plasma etching.

PF3_Plasma_Etching_Mechanism Fig. 1: Proposed mechanism of PF3 in plasma etching. cluster_plasma Plasma Generation cluster_dissociation Plasma Dissociation cluster_surface Surface Reactions PF3_gas PF3 Gas Input Plasma RF Plasma PF3_gas->Plasma Halogen_gas Halogen Gas Input Halogen_gas->Plasma Reactive_F Reactive Fluorine Species (F) Plasma->Reactive_F e- impact Phosphorus_species Phosphorus-containing Species (P, PFx*) Plasma->Phosphorus_species e- impact Etching Chemical Etching of Si-containing film Reactive_F->Etching Reacts with surface Passivation Phosphorus Passivation Layer Formation Phosphorus_species->Passivation Deposits on sidewalls Volatile_products Volatile Etch Products (e.g., SiF4) Etching->Volatile_products Forms Passivation->Etching Inhibits lateral etching

Caption: Proposed mechanism of PF3 in plasma etching.

Cryogenic_Etching_Workflow Fig. 2: Workflow for cryogenic plasma etching with PF3. start Start load_wafer Load Wafer into Cryo-Etch Chamber start->load_wafer cool_substrate Cool Substrate to Cryogenic Temperature (-60°C to 20°C) load_wafer->cool_substrate surface_mod Surface Modification Step: Introduce HF/PF3/O2 Plasma cool_substrate->surface_mod etch_step Etching Step: Introduce Ar Plasma surface_mod->etch_step cycle_decision Desired Etch Depth Reached? etch_step->cycle_decision cycle_decision->surface_mod No unload_wafer Unload Wafer cycle_decision->unload_wafer Yes end End unload_wafer->end

References

Application Notes and Protocols for Safe Handling and Storage of Phosphorus Trifluoride (PF3) Cylinders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus trifluoride (PF3) is a colorless, odorless, and highly toxic gas that is utilized as a ligand in metal complexes and in various applications within the electronics industry and organofluorine chemistry.[1][2] Its hazardous nature necessitates strict adherence to safety protocols to prevent exposure and ensure a safe working environment. These application notes provide detailed procedures for the safe handling and storage of PF3 cylinders.

Hazard Identification and Chemical Properties

This compound is a highly reactive gas with several significant hazards.[2] It is crucial to understand its chemical properties to handle it safely.

Key Hazards:

  • High Toxicity: PF3 is highly toxic if inhaled and can be fatal.[3][4] It binds to iron in hemoglobin, similar to carbon monoxide, preventing oxygen absorption in the blood.[1][5]

  • Corrosivity: It causes severe skin burns and serious eye damage.[4][6]

  • Reactivity with Water: PF3 reacts slowly with water and moisture to produce toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF).[1][2][3]

  • Reactivity with Metals: When heated, it can react with metals to form phosphides and fluorides.[5]

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula PF3
Molar Mass 87.968971 g/mol [1]
Appearance Colorless gas[1][5]
Odor Odorless[1][5]
Density (gas) 3.91 g/L[1][7]
Melting Point -151.5 °C (-240.7 °F; 121.6 K)[1]
Boiling Point -101.8 °C (-151.2 °F; 171.3 K)[1]
Solubility in Water Slow hydrolysis[1][5]
Flash Point Non-flammable[1][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling PF3 cylinders.

Table 2: Required Personal Protective Equipment (PPE)
Body PartEquipmentSpecifications
Respiratory Full-face respirator or Self-Contained Breathing Apparatus (SCBA)Use a full-face respirator for exceeded exposure limits or symptoms. SCBA is mandatory for emergency situations.[8]
Eyes/Face Tightly fitting safety goggles and a face shieldRequired when handling the compound.[2][3]
Hands Chemically resistant glovesInspect gloves before use.[8]
Body Fire/flame resistant and impervious clothing, lab coat, coverallsTo protect against skin contact.[8]
Feet Safety shoesWhen handling cylinders.[9]

Cylinder Handling and Storage Protocols

Proper handling and storage of PF3 cylinders are critical to prevent accidents and exposure.

Receiving and Inspecting Cylinders
  • Visually inspect all incoming cylinders for any signs of damage, such as dents, rust, or valve damage.

  • Ensure the cylinder is properly labeled with the correct chemical name and hazard warnings.

  • Verify that the valve protection cap is securely in place.

  • If a cylinder is damaged or leaking, do not accept it. Contact the supplier immediately.

Cylinder Transportation
  • Always use a cylinder cart designed for transporting gas cylinders to move them.[3]

  • Never roll, drag, or slide cylinders.[3]

  • Keep the valve protection cap on at all times during transport.

  • Securely fasten the cylinder to the cart.

Storage Procedures
  • Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[2][3]

  • Keep storage temperatures below 52°C (125°F).[3]

  • Store cylinders in an upright position and firmly secure them to a wall or other solid structure to prevent falling.[3]

  • Segregate full and empty cylinders.[3]

  • Implement a "first in, first out" inventory system.[3]

  • Store PF3 cylinders separately from incompatible materials, especially moisture and oxidizing agents.[3][10]

  • The storage area should be equipped with a gas detection system alarmed for PF3.

Experimental Protocols: Using this compound

The following protocols outline the steps for safely using PF3 in a laboratory setting.

System Preparation
  • Leak Check: Before introducing PF3, perform a thorough leak check of the entire gas delivery system using an inert gas (e.g., nitrogen or argon).

  • Purging: Purge the system with a dry, inert gas to remove any residual moisture and air.[10] This is critical as PF3 reacts with moisture.[10]

  • Material Compatibility: Ensure all components of the gas delivery system (regulators, tubing, valves) are compatible with PF3. Stainless steel or fluoropolymer-lined systems are recommended.[10]

Gas Dispensing
  • Secure the PF3 cylinder in a designated gas cabinet with adequate ventilation.[10]

  • Connect the appropriate regulator and transfer lines to the cylinder valve. Use only regulators designed for corrosive and toxic gases.

  • Slowly open the cylinder valve.

  • Monitor the system pressure to ensure it is within the safe operating limits of the equipment.

  • After use, close the cylinder valve and purge the lines with an inert gas before disconnecting.

Emergency Procedures

Immediate and appropriate action is required in the event of a PF3 leak or exposure.

Leak Response
  • Evacuate: Immediately evacuate the area.

  • Isolate: Isolate the leak if it can be done without risk.

  • Ventilate: Increase ventilation to the area.

  • Contact Emergency Personnel: Notify the appropriate emergency response team.

  • Do Not Use Water: Do not apply water to the leak, as it will react with the PF3 to produce hazardous fumes.[11]

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 30 minutes. Dermal burns can be treated with calcium gluconate gel. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with running water for at least 30 minutes. Seek immediate medical attention.[3]

  • Ingestion: Not an expected route of exposure for a gas. Do not induce vomiting. Seek immediate medical attention.[3]

Visualizations

Cylinder Handling Workflow

G cluster_receiving Receiving cluster_transport Transport cluster_storage Storage cluster_use In Use Receive Receive Cylinder Inspect Inspect for Damage/Leaks Receive->Inspect Label Verify Label Inspect->Label Contact Supplier Contact Supplier Inspect->Contact Supplier If Damaged Cart Use Cylinder Cart Label->Cart If OK Secure Secure Cylinder Cart->Secure Cap Ensure Valve Cap is On Secure->Cap Area Cool, Dry, Ventilated Area Upright Store Upright & Secured Area->Upright Segregate Segregate Full/Empty Upright->Segregate Cabinet Place in Gas Cabinet Segregate->Cabinet Connect Connect Regulator Cabinet->Connect LeakTest Leak Test System Connect->LeakTest Purge Purge with Inert Gas LeakTest->Purge Open Slowly Open Valve Purge->Open Close Close Valve After Use Open->Close Close->Segregate Return to Storage

Caption: Workflow for handling PF3 cylinders from receipt to use.

Emergency Response Logic

G Leak PF3 Leak Detected Evacuate Evacuate Area Leak->Evacuate Exposure Personnel Exposure? Leak->Exposure Isolate Isolate Leak (If Safe) Evacuate->Isolate Ventilate Ventilate Area Isolate->Ventilate Emergency Call Emergency Response Ventilate->Emergency Exposure->Leak No FirstAid Administer First Aid Exposure->FirstAid Yes Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Decision tree for emergency response to a PF3 leak.

References

Application Notes and Protocols for Safe Laboratory Use of Phosphorus Trifluororide (PF₃) Gas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols.

Introduction

Phosphorus trifluoride (PF₃) is a colorless, odorless, and highly toxic gas.[1] It is a valuable reagent in coordination chemistry and as a ligand in metal complexes, often compared to carbon monoxide in its electronic properties.[1][2] However, its high toxicity and reactivity necessitate stringent safety protocols for its handling in a laboratory setting. These application notes provide detailed procedures and safety information to minimize risks associated with the use of PF₃ gas.

Hazard Identification and Toxicity

PF₃ is classified as a toxic and corrosive gas.[3][4] Its primary toxic effect is similar to that of carbon monoxide, as it binds strongly to the iron in hemoglobin, preventing oxygen transport in the blood.[1] It is fatal if inhaled and can cause severe skin and eye damage.[5][6][7]

2.1 Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaPF₃[1]
Molar Mass87.97 g/mol [1]
AppearanceColorless gas[1]
OdorOdorless[1][3]
Boiling Point-101.8 °C (-151.2 °F)[1]
Melting Point-151.5 °C (-240.7 °F)[1]
Density (gas)3.91 g/L[1]
Solubility in WaterReacts slowly (hydrolyzes)[1]
Vapor Pressure20 mm Hg @ 68°F[8]

2.2 Toxicity Data

Quantitative toxicity data for PF₃ is summarized in Table 2.

MetricValueSpeciesReference
LC50 Inhalation433 ppm/ 1 hrRat[3]
ACGIH TLV-TWA2.5 mg/m³-[6][7]
OSHA PEL-TWA2.5 mg/m³ (vacated)-[6][7]
NIOSH IDLH250 mg/m³-[6][7]

Engineering Controls

Proper engineering controls are the primary line of defense when working with PF₃ gas.

  • Ventilation: All work with PF₃ must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a gas cabinet.[8][9]

  • Gas Delivery System: A closed-loop gas delivery system with leak-tight fittings is mandatory.[9] The system should be constructed from compatible materials.

  • Gas Detection: A continuous gas monitoring system with an audible alarm should be installed in the laboratory to detect any leaks promptly.

  • Emergency Shutdown: An easily accessible emergency shutoff valve or panel should be in place to stop the flow of gas in case of an emergency.[9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling PF₃ gas. The required PPE is detailed in Table 3.

Body PartPPE SpecificationReference
RespiratoryA full-facepiece self-contained breathing apparatus (SCBA) or a supplied-air respirator in pressure-demand mode.[10][11]
Eye/FaceChemical splash goggles and a face shield.[8]
Skin/BodyA chemical-resistant suit (e.g., liquid-tight, Category III, Types 3/4/6), and appropriate protective clothing.[8][12]
HandsChemical-resistant gloves (e.g., nitrile, butyl, or neoprene).[8][12]
FeetChemical-resistant, steel-toed boots.[10][12]

Experimental Protocols

5.1 Gas Cylinder Handling and Storage

  • Storage: Store PF₃ gas cylinders upright in a designated, well-ventilated, and secure gas cabinet or outdoor storage area.[9][13] Cylinders should be secured to prevent falling.[13]

  • Transport: When moving cylinders, use a cylinder cart and ensure the valve cap is securely in place. Never attempt to lift a cylinder by its cap.[3]

  • Compatibility: Ensure all equipment, including regulators, tubing, and valves, are compatible with PF₃. Materials such as mild steel, copper, nickel, and Monel® are suitable for dry gas.[3] Teflon® and Kel-F® are preferred gasket materials.[3]

5.2 Protocol for Setting Up an Experiment with PF₃ Gas

  • Preparation:

    • Ensure the gas detection system is operational.

    • Don all required PPE as listed in Table 3.

    • Verify that the experimental setup is within a certified fume hood.

  • System Purge:

    • Before introducing PF₃, thoroughly purge the gas lines with a dry, inert gas (e.g., nitrogen or argon) to remove any residual moisture and air.[9]

  • Cylinder Connection:

    • Securely connect the appropriate regulator to the PF₃ cylinder.

    • Perform a leak test on the connection using an inert gas and a leak detection solution or an electronic leak detector.

  • Initiating Gas Flow:

    • Slowly open the main cylinder valve.

    • Adjust the regulator to the desired delivery pressure.

    • Use a mass flow controller for precise control of the gas flow into the reaction vessel.[14]

  • Monitoring:

    • Continuously monitor the gas detection system and the experimental setup for any signs of a leak.

5.3 Protocol for Shutting Down an Experiment

  • Stop Gas Flow:

    • Close the main valve on the PF₃ cylinder.

    • Allow the residual gas in the lines to be consumed by the experiment or safely vented through a scrubbing system.

  • System Purge:

    • Purge the gas lines with a dry, inert gas to remove all traces of PF₃.

  • Disconnect:

    • Once the lines are purged, close all valves and disconnect the regulator from the cylinder.

    • Replace the valve cap on the cylinder.

  • Cleanup:

    • Follow all institutional procedures for the decontamination of equipment and disposal of any waste products.

Emergency Procedures

A clear and concise emergency response plan is crucial.

6.1 Gas Leak Response

GasLeakResponse start PF3 Gas Leak Detected (Alarm or Odor) evacuate Immediately evacuate the area. Activate emergency alarm. start->evacuate isolate If safe to do so, shut off the gas supply at the source (emergency shutoff). evacuate->isolate notify Notify emergency response team and lab supervisor from a safe location. isolate->notify ventilate If safe, increase ventilation (e.g., open windows remotely). notify->ventilate decontaminate Follow decontamination procedures for any exposed personnel. notify->decontaminate no_entry Do not re-enter the area until cleared by safety personnel. ventilate->no_entry

Caption: Emergency response workflow for a PF₃ gas leak.

6.2 First Aid Measures

  • Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention. Dermal burns may be treated with calcium gluconate gel.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[8] Seek immediate medical attention.

  • Ingestion: Not an expected route of exposure for a gas. Do not induce vomiting. Seek immediate medical attention.[3]

Waste Disposal

  • Residual Gas: Do not attempt to vent excess PF₃ to the atmosphere. Contact your institution's environmental health and safety office for procedures on returning cylinders with residual gas.

  • Empty Cylinders: Even "empty" cylinders contain residual gas under pressure. Follow all regulations for the disposal of hazardous waste.[15] The supplier should be contacted for cylinder return procedures.

  • Contaminated Materials: Any materials contaminated with PF₃ should be handled as hazardous waste and disposed of according to institutional and regulatory guidelines.

Signaling Pathway of Toxicity

The primary mechanism of PF₃ toxicity is its interaction with hemoglobin, which is analogous to carbon monoxide poisoning.

PF3_Toxicity PF3 This compound (PF3) Inhalation Lungs Lungs PF3->Lungs Enters Hemoglobin Hemoglobin (in Red Blood Cells) PF3->Hemoglobin Strongly binds to Iron Bloodstream Bloodstream Lungs->Bloodstream Diffuses into Bloodstream->Hemoglobin PF3_Hb PF3-Hemoglobin Complex Hemoglobin->PF3_Hb Forms stable complex O2 Oxygen (O2) O2->Hemoglobin Binds to PF3_Hb->O2 Prevents O2 binding Hypoxia Tissue Hypoxia (Oxygen Deprivation) PF3_Hb->Hypoxia Leads to

Caption: Simplified pathway of PF₃ toxicity via hemoglobin binding.

References

Application Notes and Protocols for Phosphorus Trifluoride in Chemical Vapor Deposition (CVD) of Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phosphorus Trifluoride (PF₃) and its metal complexes in the chemical vapor deposition (CVD) of high-purity thin films. The protocols detailed below are intended to serve as a foundational guide for researchers in materials science and semiconductor manufacturing.

Introduction to this compound in CVD

This compound (PF₃) is a volatile and highly toxic gas that serves as a versatile precursor and reagent in CVD processes. Its primary application in this field is as a ligand in metal-organic precursors, most notably for the deposition of nickel, platinum, and their alloys and silicides. The use of PF₃-containing precursors, such as tetrakis(trifluorophosphine)nickel(0) (Ni(PF₃)₄) and tetrakis(trifluorophosphine)platinum(0) (Pt(PF₃)₄), offers several advantages, including low deposition temperatures, high vapor pressures for efficient precursor delivery, and the ability to produce high-purity, carbon-free films.[1][2]

Applications in Thin Film Deposition

The primary applications of PF₃-based CVD lie in the fabrication of thin films for the semiconductor and electronics industries.

  • Nickel (Ni) Thin Films: High-purity nickel films can be deposited at low temperatures (below 200°C) using Ni(PF₃)₄. These films exhibit good conformality and a preferential (111) orientation.[1][3]

  • Platinum (Pt) Thin Films: Pt(PF₃)₄ enables the deposition of platinum films at temperatures as low as 180°C. The resulting films demonstrate excellent step coverage and contain residual phosphorus and fluorine below detectable limits (<1%).[2][4]

  • Nickel-Platinum (Ni-Pt) Alloy Thin Films: Co-deposition using Ni(PF₃)₄ and Pt(PF₃)₄ allows for the formation of Ni-Pt alloy films. The composition of the alloy can be controlled by adjusting the molar ratio of the precursors in the gas phase.[2]

  • Nickel Silicide (NiSiₓ) Thin Films: Nickel silicide films, crucial for contacts in microelectronics, can be deposited at low temperatures (~160°C) by co-flowing Ni(PF₃)₄ and a silicon source like trisilane (Si₃H₈).[5][6] The composition of the silicide can be controlled by the flow rate of the silicon precursor.[6]

Quantitative Data Presentation

The following tables summarize key deposition parameters and resulting film properties for various materials deposited using PF₃-based precursors.

Table 1: Deposition Parameters for Ni, Pt, and Ni-Pt Thin Films

Film MaterialPrecursor(s)Substrate Temperature (°C)Deposition Pressure (Pa)Deposition RateReference(s)
Nickel (Ni)Ni(PF₃)₄< 200 - 300307 nm/min at 200°C[1][7]
Platinum (Pt)Pt(PF₃)₄~180 - 400--[2][8]
Ni-Pt AlloyNi(PF₃)₄ + Pt(PF₃)₄~180--[2]

Table 2: Properties of Deposited Ni, Pt, and Ni-Pt Thin Films

Film MaterialPurityResistivityKey FeaturesReference(s)
Nickel (Ni)>99 at%7-23 µΩ·cmConformal, (111) preferential orientation[1][3]
Platinum (Pt)<1 at% P and F impurities26 µΩ·cmGood step coverage[2][9]
Ni-Pt Alloy--Controllable Pt/Ni ratio[2]

Table 3: Deposition Parameters and Properties of Nickel Silicide (NiSiₓ) Thin Films

PrecursorsSubstrate Temperature (°C)Si₃H₈ Flow Rate (sccm)Resulting Film CompositionKey FeaturesReference(s)
Ni(PF₃)₄ + Si₃H₈~160 - 2000 - 60Ni₂Si, Ni₅Si₂, Controllable Si/Ni ratioPolycrystalline with low crystallinity[5][6]

Experimental Protocols

Synthesis of Tetrakis(trifluorophosphine)nickel(0) (Ni(PF₃)₄) Precursor

This protocol describes a common method for synthesizing the Ni(PF₃)₄ precursor.[1]

Materials:

  • Bis(cyclopentadienyl)nickel(II) (Cp₂Ni)

  • This compound (PF₃) gas

  • High-pressure reaction vessel

  • Appropriate solvent (e.g., a high-boiling point hydrocarbon)

  • Schlenk line and inert gas (e.g., Nitrogen or Argon) supply

Procedure:

  • Under an inert atmosphere, dissolve Cp₂Ni in the chosen solvent in a high-pressure reaction vessel.

  • Pressurize the vessel with PF₃ gas.

  • Heat the reaction mixture. The exact temperature and pressure will depend on the specific setup but are typically elevated to drive the reaction.

  • Maintain the reaction conditions for a sufficient time to ensure complete conversion.

  • After cooling the reactor to room temperature, carefully vent the excess PF₃ gas into a suitable scrubbing system.

  • The resulting Ni(PF₃)₄, a liquid at room temperature, can be purified by distillation under reduced pressure.

Safety Note: This synthesis involves highly toxic and pyrophoric materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol for Low-Pressure CVD (LPCVD) of Nickel Thin Films

This protocol provides a general procedure for the deposition of Ni thin films using Ni(PF₃)₄ in an LPCVD system.

Equipment and Materials:

  • LPCVD reactor with a heated substrate holder

  • Vacuum pump and pressure control system

  • Mass flow controller (MFC) for Ni(PF₃)₄ precursor

  • Carrier gas (e.g., Helium) with MFC

  • Ni(PF₃)₄ precursor in a temperature-controlled bubbler

  • Substrates (e.g., Si or SiO₂ wafers)

  • Appropriate safety equipment for handling toxic gases

Procedure:

  • Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the substrates into the LPCVD reactor.

  • System Pump-Down: Evacuate the reactor to a base pressure typically in the range of 10⁻³ to 10⁻⁵ Pa.

  • Temperature Ramp-Up: Heat the substrate to the desired deposition temperature (e.g., 200°C).

  • Precursor Delivery:

    • Heat the Ni(PF₃)₄ bubbler to a controlled temperature (e.g., 50°C) to ensure a stable vapor pressure.[6]

    • Introduce the Ni(PF₃)₄ vapor into the reactor using the MFC at a specific flow rate (e.g., 4 sccm).[6] A carrier gas like Helium can be used if necessary.

  • Deposition:

    • Maintain the deposition pressure at the desired setpoint (e.g., 30 Pa).[1]

    • Continue the deposition for the required time to achieve the target film thickness. A deposition rate of approximately 7 nm/min can be expected at 200°C.[1]

  • Process Termination:

    • Stop the flow of the Ni(PF₃)₄ precursor.

    • Turn off the substrate heater and allow the reactor to cool down under vacuum or in an inert gas flow.

  • Venting and Unloading: Once the reactor has cooled to room temperature, vent the chamber with an inert gas and unload the coated substrates.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CVD_Workflow cluster_prep Precursor & Substrate Preparation cluster_cvd CVD Process cluster_characterization Post-Deposition Characterization Precursor_Synth Precursor Synthesis (e.g., Ni(PF3)4) Precursor_Delivery Introduce Precursor Vapor (Ni(PF3)4) Precursor_Synth->Precursor_Delivery Substrate_Clean Substrate Cleaning (e.g., RCA clean) Load_Substrate Load Substrate into Reactor Substrate_Clean->Load_Substrate Pump_Down Pump Down to Base Pressure Load_Substrate->Pump_Down Heat_Substrate Heat Substrate to Deposition Temperature Pump_Down->Heat_Substrate Heat_Substrate->Precursor_Delivery Deposition Thin Film Growth Precursor_Delivery->Deposition Cool_Down Cool Down Reactor Deposition->Cool_Down Unload_Substrate Unload Coated Substrate Cool_Down->Unload_Substrate Thickness Thickness Measurement (e.g., Ellipsometry) Unload_Substrate->Thickness Composition Compositional Analysis (e.g., XPS, RBS) Unload_Substrate->Composition Structure Structural Analysis (e.g., XRD) Unload_Substrate->Structure Properties Property Measurement (e.g., Resistivity) Unload_Substrate->Properties

Caption: Experimental workflow for CVD of thin films using a PF₃-based precursor.

Process_Parameters cluster_inputs Inputs cluster_outputs Outputs (Film Properties) Parameters Process Parameters Temp Substrate Temperature Parameters->Temp Pressure Deposition Pressure Parameters->Pressure Flow_Rate Precursor Flow Rate Parameters->Flow_Rate Time Deposition Time Parameters->Time Thickness Thickness Temp->Thickness Structure Crystallinity Temp->Structure Properties Electrical & Mechanical Properties Temp->Properties Pressure->Thickness Composition Composition Pressure->Composition Flow_Rate->Thickness Flow_Rate->Composition Time->Thickness

References

Application Notes and Protocols for the Industrial Production of High-Purity Phosphorus Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial production methods for high-purity phosphorus trifluoride (PF3). The document details the primary synthesis routes, purification techniques, and analytical quality control measures. Experimental protocols are provided to guide researchers in the laboratory-scale synthesis and purification of PF3.

Introduction

This compound (PF3) is a colorless, odorless, and highly toxic gas that serves as a critical ligand in transition metal catalysis and as a precursor in the electronics industry for specialized applications such as semiconductor manufacturing.[1][2] Its utility in these high-technology fields necessitates the production of high-purity PF3, often exceeding 99.9%. This document outlines the principal industrial methods for its synthesis and purification.

Industrial Production Methods

The industrial production of this compound primarily relies on two strategies: halogen exchange reactions starting from phosphorus trichloride (B1173362) (PCl3) and the direct synthesis from elemental white phosphorus (P4).

Halogen Exchange from Phosphorus Trichloride (PCl3)

Halogen exchange is the most common industrial route for PF3 synthesis. This method involves the reaction of PCl3 with a fluoride (B91410) source.

2.1.1. Reaction with Zinc Fluoride (ZnF2)

This is a widely used laboratory and industrial method. The reaction proceeds as follows:

2 PCl3 + 3 ZnF2 → 2 PF3 + 3 ZnCl2

2.1.2. Reaction with Hydrogen Fluoride (HF)

The reaction with anhydrous hydrogen fluoride is a prominent industrial method, which can be operated as a continuous process. The overall reaction is:

PCl3 + 3 HF → PF3 + 3 HCl

This reaction requires careful temperature control to minimize the formation of byproducts.[3] A recent patent describes a method for producing this compound with high reaction efficiency at low temperatures by introducing phosphorus trichloride and hydrogen fluoride into a reactor containing a carbon material.[4]

Direct Synthesis from White Phosphorus (P4)

An alternative industrial preparation involves the direct reaction of elemental phosphorus with anhydrous hydrogen fluoride at elevated temperatures and autogenous pressure.[1]

P4 + 6 HF → 4 PF3 + 3 H2

This method avoids the use of chlorinated phosphorus precursors.

Purification of this compound

To achieve the high purity required for specialized applications, crude PF3 must undergo rigorous purification. Common impurities include unreacted starting materials, byproducts such as phosphorus pentafluoride (PF5), and other volatile compounds like silicon tetrafluoride (SiF4) and carbon dioxide (CO2).[3] Moisture is a critical impurity that needs to be minimized.[5]

3.1. Fractional Condensation and Distillation

This is a primary method for purifying PF3. The crude gas is passed through a series of cold traps held at progressively lower temperatures to separate components based on their boiling points.

3.2. Chemical Scrubbing

Passing the gas stream through solutions or over solid sorbents can remove specific impurities. For instance, alkali metal fluorides can be used to effectively remove impurities like phosphorus monochlorodifluoride, phosphorus difluoromonochloride, phosphorus trichloride, and hydrogen chloride.

Quantitative Data Summary

The following tables summarize key quantitative data for the industrial production of high-purity PF3.

Table 1: Comparison of Industrial PF3 Synthesis Methods

Synthesis MethodReactantsTypical Reaction Temperature (°C)Typical Yield (%)Purity of Crude Product (%)
Halogen Exchange (ZnF2)PCl3, ZnF2150 - 200> 80> 95
Halogen Exchange (HF)PCl3, HFControlled, variable70 - 75> 90
Direct SynthesisWhite P4, HF180 - 220HighVariable

Table 2: Typical Impurity Profile of Industrial Grade PF3 and High-Purity PF3

ImpurityIndustrial Grade SpecificationHigh-Purity Grade Target
Phosphorus Pentafluoride (PF5)≤ 0.3%< 10 ppm
Silicon Tetrafluoride (SiF4)-< 5 ppm
Carbon Dioxide (CO2)-< 10 ppm
Moisture (H2O)< 50 ppm< 1-5 ppm[5]
Oxygen (O2)-< 1-2 ppm[5]
Nonvolatile Residues≤ 0.1%-

Experimental Protocols

Caution: this compound is a highly toxic gas. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A calibrated gas detector for PF3 should be in place.

Laboratory Scale Synthesis of PF3 via Halogen Exchange with ZnF2

Objective: To synthesize this compound by the reaction of phosphorus trichloride with zinc fluoride.

Materials:

  • Phosphorus trichloride (PCl3), distilled

  • Anhydrous zinc fluoride (ZnF2), dried

  • Reaction flask equipped with a magnetic stirrer, dropping funnel, and gas outlet

  • Cold traps (Dewar condensers)

  • Liquid nitrogen or dry ice/acetone slush

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Assemble the reaction apparatus and ensure it is free of moisture by flame-drying under a vacuum or oven-drying.

  • Place anhydrous ZnF2 in the reaction flask under an inert atmosphere.

  • Cool the receiving cold trap with liquid nitrogen or a dry ice/acetone slush.

  • Slowly add distilled PCl3 to the ZnF2-containing flask while stirring vigorously. The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • The gaseous PF3 product will pass through the gas outlet and be collected in the cold trap.

  • Once the reaction is complete, the crude PF3 can be purified by fractional condensation.

Purification of PF3 by Fractional Condensation

Objective: To purify crude this compound by removing less volatile impurities.

Materials:

  • Crude PF3 collected in a cold trap

  • A series of two or three additional cold traps

  • Vacuum line

  • Temperature baths (e.g., dry ice/acetone at -78°C, and liquid nitrogen at -196°C)

Procedure:

  • Connect the cold trap containing the crude PF3 to a vacuum line, along with a series of two or three empty, clean cold traps.

  • Evacuate the system.

  • Allow the trap containing the crude PF3 to slowly warm up (e.g., by replacing the liquid nitrogen with a dry ice/acetone bath).

  • The more volatile PF3 will vaporize and pass to the next cold trap, which is cooled with liquid nitrogen.

  • Less volatile impurities will remain in the first trap.

  • This process can be repeated by warming the second trap and collecting the purified PF3 in a third trap cooled with liquid nitrogen to achieve higher purity.

Quality Control and Analytical Methods

Ensuring the high purity of PF3 is critical for its applications. The following analytical techniques are commonly employed for quality control.

Table 3: Analytical Methods for Quality Control of High-Purity PF3

Analytical MethodAnalyte/ParameterPurpose
Gas Chromatography (GC)PF3 and volatile impurities (PF5, SiF4, CO2)Purity assessment and impurity quantification.[3]
Fourier-Transform Infrared (FTIR) SpectroscopyPF3 and specific impuritiesIdentification and quantification of PF3 and certain impurities.
Karl Fischer TitrationMoisture (H2O)Accurate determination of water content.[3]
31P Nuclear Magnetic Resonance (NMR) SpectroscopyPhosphorus-containing compoundsQuantification of PF3 and phosphorus-containing impurities.[6]

Safety and Handling

This compound is a toxic and reactive gas.[7] Proper handling procedures are essential to ensure safety.

  • Handling: Always handle PF3 in a well-ventilated area, preferably within a fume hood or a gas cabinet.[8] Use appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.[7][8]

  • Storage: Store cylinders of PF3 in a cool, dry, well-ventilated area away from incompatible materials.[8] Cylinders should be secured to prevent falling.

  • Toxicity: PF3 is highly toxic and can be fatal if inhaled.[9] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.

  • Reactivity: PF3 reacts with water and moisture to form corrosive byproducts.[5] It is important to use dry equipment and inert gas for handling.

Visualizations

Industrial_PF3_Production_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_qc Quality Control PCl3 Phosphorus Trichloride (PCl3) Halogen_Exchange Halogen Exchange Reaction PCl3->Halogen_Exchange ZnF2 Zinc Fluoride (ZnF2) ZnF2->Halogen_Exchange HF_syn Hydrogen Fluoride (HF) HF_syn->Halogen_Exchange Direct_Synthesis Direct Synthesis Reaction HF_syn->Direct_Synthesis P4 White Phosphorus (P4) P4->Direct_Synthesis Crude_PF3 Crude PF3 Gas Halogen_Exchange->Crude_PF3 Direct_Synthesis->Crude_PF3 Fractional_Condensation Fractional Condensation & Distillation Crude_PF3->Fractional_Condensation Chemical_Scrubbing Chemical Scrubbing Fractional_Condensation->Chemical_Scrubbing High_Purity_PF3 High-Purity PF3 Chemical_Scrubbing->High_Purity_PF3 GC Gas Chromatography (GC) High_Purity_PF3->GC FTIR FTIR Spectroscopy High_Purity_PF3->FTIR KF Karl Fischer Titration High_Purity_PF3->KF NMR 31P NMR High_Purity_PF3->NMR

Caption: Industrial production workflow for high-purity this compound.

PF3_Purification_Pathway Crude_PF3 Crude PF3 (PF3, PCl3, PF5, HF, SiF4, CO2, H2O) Trap1 Cold Trap 1 (-78°C) Crude_PF3->Trap1 Trap2 Cold Trap 2 (-196°C) Trap1->Trap2 Volatile Fraction (PF3, SiF4, CO2) Scrubber Chemical Scrubber (e.g., Alkali Metal Fluoride) Trap2->Scrubber Pure_PF3 High-Purity PF3 Scrubber->Pure_PF3 Less Volatile Impurities\n(PCl3, PF5, HF, H2O) Removed Less Volatile Impurities (PCl3, PF5, HF, H2O) Removed

Caption: Purification pathway for high-purity this compound.

Safety_Precautions_PF3 cluster_handling Handling Procedures cluster_storage Storage Requirements cluster_emergency Emergency Measures PF3 This compound (PF3) Highly Toxic Gas Ventilation Well-Ventilated Area (Fume Hood/Gas Cabinet) PF3->Ventilation PPE Personal Protective Equipment (Gloves, Goggles) PF3->PPE Location Cool, Dry, Well-Ventilated Area PF3->Location Secure Secure Cylinders PF3->Secure Detection Gas Detector PF3->Detection Response Emergency Response Plan PF3->Response

Caption: Key safety precautions for handling this compound.

References

Troubleshooting & Optimization

Understanding the hydrolysis kinetics and mechanism of Phosphorus trifluoride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and investigating the hydrolysis kinetics and mechanism of phosphorus trifluoride (PF3). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound (PF3) with water?

A1: this compound undergoes slow hydrolysis in contact with water.[1][2] Its reactivity is considerably lower than other phosphorus trihalides, such as phosphorus trichloride (B1173362) (PCl3).[3] The reduced rate of hydrolysis is attributed to the high strength of the P-F bond.

Q2: What are the products of PF3 hydrolysis?

A2: The hydrolysis of this compound yields phosphorous acid (H₃PO₃) and hydrogen fluoride (B91410) (HF).[2][3] The overall balanced chemical equation for the reaction is:

PF₃ + 3H₂O → H₃PO₃ + 3HF[3]

Q3: What factors influence the rate of PF3 hydrolysis?

A3: The primary factor influencing the rate of PF3 hydrolysis is the pH of the aqueous solution. The reaction is significantly accelerated in alkaline conditions (high pH) due to catalysis by hydroxide (B78521) ions (OH⁻).[1][3][4] Temperature will also affect the rate, with higher temperatures generally leading to faster hydrolysis, as with most chemical reactions.

Q4: What is the proposed mechanism for PF3 hydrolysis?

A4: The hydrolysis of PF3 is believed to proceed via a nucleophilic attack by a water molecule on the phosphorus atom.[3] This is followed by the sequential displacement of fluoride ions. In alkaline conditions, the more nucleophilic hydroxide ion attacks the phosphorus atom, leading to a faster reaction rate. The mechanism for organophosphorus compounds can vary, sometimes involving a single-step displacement and other times a two-step process with a pentacoordinate intermediate.[1]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible kinetic data.

  • Possible Cause A: Temperature Fluctuations.

    • Solution: Ensure the reaction vessel is placed in a thermostatically controlled water bath to maintain a constant temperature throughout the experiment. Even minor temperature changes can significantly affect the reaction rate.

  • Possible Cause B: Inconsistent Mixing.

    • Solution: Use a calibrated stir plate and a consistent stir bar size and speed for all experiments. Inadequate mixing can lead to a non-uniform concentration of PF3 in the solution, affecting the observed reaction rate.

  • Possible Cause C: Contamination of Reagents.

    • Solution: Use high-purity water and ensure all glassware is scrupulously clean. Contaminants can catalyze or inhibit the reaction, leading to inconsistent results.

  • Possible Cause D: Air Bubbles in Analytical Instrumentation.

    • Solution: If using techniques like a pH-stat or ion chromatography, ensure that no air bubbles are present in the tubing or detector, as this can cause erroneous readings.[5]

Issue 2: Slower than expected hydrolysis rate.

  • Possible Cause A: Low pH of the reaction medium.

    • Solution: Check the initial pH of your water. The hydrolysis of PF3 is slow in neutral or acidic conditions. To increase the rate, consider using a buffered solution at a higher pH.

  • Possible Cause B: Mass transfer limitations between the gas and liquid phase.

    • Solution: Increase the stirring speed to enhance the dissolution of PF3 gas into the liquid phase. Ensure the headspace volume is appropriate for the reaction scale. For gas-liquid reactions, ensuring efficient mass transfer is crucial for observing the true chemical reaction kinetics.[6]

Issue 3: Difficulty in monitoring reaction progress.

  • Possible Cause A: Unsuitable analytical technique.

    • Solution: The choice of analytical method is critical. For instance, monitoring pH changes may be difficult if the reaction is performed in a strongly buffered solution. Consider alternative techniques like ³¹P NMR to directly observe the disappearance of PF3 and the appearance of H₃PO₃, or ion chromatography to measure the increase in fluoride ion concentration.[4][7]

  • Possible Cause B: Low concentration of products.

    • Solution: If the reaction is very slow, the concentration of products may be below the detection limit of your analytical instrument. Allow the reaction to proceed for a longer duration or consider increasing the initial concentration of PF3 if feasible and safe.

Data Presentation

Due to the limited availability of specific quantitative data for PF3 hydrolysis in the literature, the following tables are provided as templates for organizing experimental findings.

Table 1: Summary of Qualitative Hydrolysis Characteristics of this compound

PropertyDescriptionCitation(s)
Relative Rate Slow compared to other phosphorus trihalides (e.g., PCl₃)[3]
Reaction Products Phosphorous acid (H₃PO₃) and Hydrogen Fluoride (HF)[2][3]
Effect of pH Rate increases significantly at higher pH (alkaline conditions)[1][3][4]
Proposed Mechanism Nucleophilic attack by water on the phosphorus atom[3]

Table 2: Template for Experimental Kinetic Data for PF3 Hydrolysis

RunTemperature (°C)pHInitial [PF3] (M)Observed Rate Constant, k_obs (s⁻¹)
125.07.0User DataUser Data
225.08.0User DataUser Data
325.09.0User DataUser Data
435.08.0User DataUser Data
545.08.0User DataUser Data

Experimental Protocols

The following are suggested methodologies for studying the hydrolysis kinetics of PF3. These are based on general principles for studying gas-liquid reactions and analytical techniques suitable for the reactants and products.

Protocol 1: Monitoring PF3 Hydrolysis by pH-Stat Titration

This method is suitable for studying the reaction under controlled pH conditions and is particularly useful for determining the effect of pH on the reaction rate.

  • Apparatus Setup:

    • A jacketed glass reaction vessel connected to a circulating water bath to maintain a constant temperature.

    • A pH electrode connected to a pH meter and an automated titrator (pH-stat).

    • A calibrated syringe pump or mass flow controller for introducing PF3 gas at a controlled rate.

    • A standard solution of sodium hydroxide (NaOH) as the titrant.

    • A magnetic stirrer and stir bar.

  • Procedure:

    • Add a known volume of high-purity, degassed water to the reaction vessel and allow it to equilibrate to the desired temperature.

    • Calibrate the pH electrode at the reaction temperature.

    • Set the pH-stat to the desired pH for the experiment.

    • Start stirring the solution at a constant rate.

    • Begin bubbling PF3 gas through the solution at a known, constant rate. The hydrolysis will produce HF and H₃PO₃, causing the pH to drop.

    • The pH-stat will automatically add the NaOH titrant to maintain the set pH.

    • Record the volume of NaOH added over time. The rate of addition of NaOH is proportional to the rate of hydrolysis.

    • Continue the experiment until a sufficient amount of data has been collected to determine the reaction rate.

  • Data Analysis:

    • The rate of hydrolysis can be calculated from the rate of addition of NaOH, taking into account the stoichiometry of the reaction.

Protocol 2: Monitoring PF3 Hydrolysis by ³¹P NMR Spectroscopy

This method allows for the direct observation of the phosphorus-containing reactant and product.[4][8][9]

  • Sample Preparation:

    • In a controlled atmosphere (e.g., a glovebox), bubble a known amount of PF3 gas into a known volume of a deuterated buffer solution (e.g., D₂O with a non-reactive buffer) in a sealed NMR tube.

    • Alternatively, for slower reactions, the PF3 can be introduced into the NMR tube containing the deuterated solvent, and the tube can be quickly sealed.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

    • Acquire a series of ³¹P NMR spectra at regular time intervals.

    • Use a known concentration of a phosphorus-containing internal standard (that does not react with the components) for quantitative analysis.

  • Data Analysis:

    • Integrate the signals corresponding to PF3 and H₃PO₃ in each spectrum.

    • Plot the concentration of PF3 versus time to determine the rate of disappearance of the reactant.

    • Plot the concentration of H₃PO₃ versus time to determine the rate of appearance of the product.

    • From these plots, the reaction order and rate constant can be determined.

Protocol 3: Monitoring Fluoride Ion Production by Ion Chromatography

This method focuses on the quantification of one of the reaction products, the fluoride ion.[7]

  • Reaction Setup:

    • Set up the reaction in a thermostatically controlled vessel as described in Protocol 1.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot, if necessary, by adding a reagent that stops the hydrolysis (e.g., by rapidly changing the pH to a value where the reaction is extremely slow, if applicable).

  • Analysis:

    • Dilute the samples as needed to fall within the linear range of the ion chromatograph.

    • Inject the samples into an ion chromatograph equipped with a suitable column for anion analysis and a conductivity detector.

    • Quantify the fluoride ion concentration by comparing the peak area to a calibration curve prepared from standard fluoride solutions.[3][10]

  • Data Analysis:

    • Plot the concentration of fluoride ions versus time. The initial slope of this curve can be used to determine the initial rate of the reaction.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products PF3 PF₃ TS [H₂O--PF₃]‡ PF3->TS Nucleophilic Attack H2O H₂O H2O->TS H3PO3 H₃PO₃ TS->H3PO3 Sequential Displacement (+2 H₂O) HF HF TS->HF

Caption: Proposed mechanism for the hydrolysis of this compound.

Experimental_Workflow start Start prep Prepare Reaction (Thermostatted Vessel, Buffered Solution) start->prep introduce_pf3 Introduce PF₃ Gas (Controlled Rate) prep->introduce_pf3 monitor Monitor Reaction Progress introduce_pf3->monitor ph_stat pH-Stat Titration monitor->ph_stat pH-stat nmr ³¹P NMR Spectroscopy monitor->nmr NMR ic Ion Chromatography monitor->ic IC data_analysis Kinetic Data Analysis (Rate Constants, Reaction Order) ph_stat->data_analysis nmr->data_analysis ic->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying PF3 hydrolysis kinetics.

Troubleshooting_Tree start Inconsistent Kinetic Data? check_temp Is Temperature Constant? start->check_temp Yes ok Data Consistent start->ok No thermostat Action: Use Thermostatted Bath check_temp->thermostat No check_stir Is Stirring Consistent? check_temp->check_stir Yes thermostat->check_stir stir_speed Action: Calibrate Stir Speed check_stir->stir_speed No check_reagents Are Reagents Pure? check_stir->check_reagents Yes stir_speed->check_reagents purify_reagents Action: Use High-Purity Reagents check_reagents->purify_reagents No check_reagents->ok Yes purify_reagents->ok

Caption: Troubleshooting decision tree for inconsistent kinetic data.

References

Technical Support Center: Handling Phosphorus Trifluoride (PF3) in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorus trifluoride (PF3) in high-temperature applications. The information provided aims to help prevent the premature decomposition of PF3 and ensure the integrity of your experiments.

Troubleshooting Guide: Preventing Unwanted PF3 Decomposition

This guide addresses specific issues that may lead to the thermal decomposition of PF3 at temperatures below its theoretical stability limit.

Issue Possible Cause Recommended Solution
Decomposition below 600°C Presence of moisture or other impurities in the reaction system.Ensure all components of the reaction setup are thoroughly dried before use. Purge the system with a dry, inert gas (e.g., nitrogen or argon) to remove any residual moisture and oxygen. Use high-purity PF3 and other reagents.[1]
Reaction with incompatible materials.Construct the reaction apparatus from materials known to be compatible with PF3 at high temperatures, such as nickel, Monel alloys, stainless steel, or fluoropolymer-lined systems.[2][3] Avoid materials that may be corroded by PF3 or its potential byproducts.
Inconsistent Reaction Yields Fluctuations in reaction temperature.Implement precise temperature control around the reaction zone to maintain a consistent temperature and manage the reactivity of PF3.[1]
Inconsistent gas flow and pressure.Use calibrated mass-flow controllers and precision regulators to ensure a stable and repeatable delivery of PF3 to the reactor.[4]
Corrosion of Equipment Reaction of PF3 with moisture to form corrosive byproducts like hydrogen fluoride.Implement in-line moisture monitoring and scrubbers in the gas handling system to remove any traces of water.[1]

Frequently Asked Questions (FAQs)

Q1: At what temperature does pure this compound (PF3) thermally decompose?

A1: this compound is a remarkably stable compound. Its thermal decomposition occurs at temperatures above 600°C.[2] The decomposition proceeds through the breaking of the P-F bond.[2]

Q2: What are the primary products of PF3 thermal decomposition?

A2: The thermal decomposition of PF3 is a first-order reaction that yields elemental phosphorus and fluorine gas. The balanced chemical equation for this reaction is: 4PF₃(g) → P₄(g) + 6F₂(g).

Q3: How can I prevent the premature decomposition of PF3 in my high-temperature reaction?

A3: Preventing premature decomposition primarily involves stringent control of the experimental conditions. Key preventative measures include:

  • Maintaining an inert and anhydrous environment: The presence of moisture can lead to the formation of phosphorus oxyfluoride and hydrogen fluoride, which can corrode equipment and catalyze unwanted side reactions.[1]

  • Using compatible materials: Ensure your reactor and gas handling equipment are made of materials that are resistant to corrosion from PF3 and its potential byproducts. Recommended materials include nickel, Monel alloys, stainless steel, and fluoropolymer-lined systems.[2][3]

  • Precise temperature and pressure control: Maintaining stable temperature and pressure is crucial for controlling the reactivity of PF3 and preventing localized overheating that could initiate decomposition.[1][4]

Q4: Are there any known inhibitors or stabilizers for PF3 thermal decomposition?

A4: Currently, there is no readily available information on specific chemical inhibitors or stabilizers that can prevent the thermal decomposition of PF3 above its stability threshold of 600°C. The focus of prevention is on maintaining a clean, dry, and inert reaction environment to avoid premature decomposition at lower temperatures.

Q5: What are some alternative fluorinating agents I can use for high-temperature reactions if PF3 decomposition is a concern?

A5: If the required reaction temperature exceeds the stability of PF3, you might consider other fluorinating agents with higher thermal stability. Some alternatives include aminodifluorosulfinium salts like XtalFluor-E and XtalFluor-M, which are known for their enhanced thermal stability compared to other reagents.[5][6]

Experimental Protocols

General Protocol for High-Temperature Reactions Involving PF3

This protocol outlines the key steps for setting up a high-temperature reaction with PF3 to minimize the risk of premature decomposition.

  • System Preparation:

    • Construct the reactor and gas delivery lines from compatible materials (e.g., stainless steel, nickel, or Hastelloy).[3]

    • Thoroughly clean and dry all components of the apparatus. This can be achieved by baking the components in an oven and assembling them while still hot under a flow of dry, inert gas.

    • Leak-test the entire system to ensure a sealed environment.

  • Inerting the System:

    • Purge the entire system with a high-purity inert gas (e.g., argon or nitrogen) for a sufficient period to remove all traces of oxygen and moisture.

    • It is recommended to use an in-line moisture trap to further ensure the dryness of the inert gas.

  • Introduction of PF3:

    • Use a high-purity grade of PF3.

    • Employ a mass flow controller for precise control over the flow rate of PF3 into the reactor.

    • Ensure all connections are secure and leak-free.

  • Reaction Execution:

    • Gradually increase the temperature of the reactor to the desired setpoint using a programmable temperature controller for precise regulation.

    • Continuously monitor the temperature and pressure throughout the reaction.

    • Maintain a slight positive pressure of the inert gas to prevent any ingress of air.

  • Post-Reaction Handling:

    • Cool the reactor to room temperature under the inert gas atmosphere.

    • Any unreacted PF3 and gaseous byproducts should be passed through a suitable scrubber system before venting.

Visualizations

Below are diagrams illustrating key workflows and concepts for handling PF3 in high-temperature reactions.

ExperimentalWorkflow A System Preparation (Compatible & Dry Materials) B Inerting the System (Purge with Ar or N2) A->B Ensure inert atmosphere C Introduce High-Purity PF3 (Use Mass Flow Controller) B->C Introduce reactant gas D Execute Reaction (Precise T & P Control) C->D Initiate reaction E Post-Reaction Handling (Cooling & Scrubbing) D->E Safe shutdown

Caption: Experimental workflow for high-temperature reactions with PF3.

TroubleshootingFlow Start PF3 Decomposition Observed Below 600°C CheckMoisture Check for Moisture/ Impurities Start->CheckMoisture CheckMaterials Verify Material Compatibility Start->CheckMaterials CheckTemp Review Temperature Control Start->CheckTemp Solution1 Dry System & Use High-Purity Reagents CheckMoisture->Solution1 Solution2 Use Compatible Materials (Ni, Monel, SS) CheckMaterials->Solution2 Solution3 Implement Precise Temperature Control CheckTemp->Solution3

Caption: Troubleshooting logic for premature PF3 decomposition.

References

Optimizing reaction conditions to improve Phosphorus trifluoride synthesis yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Phosphorus Trifluoride (PF₃) and improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Yield of PF₃

Low or non-existent yields of PF₃ are typically associated with issues in reaction setup, reagent quality, or temperature control.

Potential Cause Recommended Action
Moisture Contamination Ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. Use anhydrous solvents and reagents.[1][2]
Inadequate Temperature For the ZnF₂ method, ensure the reaction temperature is maintained between 150-200 °C. For the HF method, careful temperature control is crucial to prevent side reactions.[1]
Poor Quality Reagents Use high-purity Phosphorus Trichloride (PCl₃) and the appropriate fluorinating agent. Impurities in the starting materials can lead to unwanted side reactions.
Incomplete Reaction Allow for sufficient reaction time. Monitor the reaction progress using appropriate analytical techniques, such as in-situ IR or NMR spectroscopy.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low PF₃ Yield Detected check_moisture Check for Moisture Contamination start->check_moisture check_temp Verify Reaction Temperature check_moisture->check_temp No Moisture dry_apparatus Dry Apparatus and Reagents Thoroughly check_moisture->dry_apparatus Moisture Present check_reagents Assess Reagent Purity check_temp->check_reagents Correct Temp. adjust_temp Adjust Temperature to Optimal Range check_temp->adjust_temp Incorrect Temp. check_time Evaluate Reaction Time check_reagents->check_time Reagents Pure use_high_purity Use High-Purity Reagents check_reagents->use_high_purity Impurities Suspected increase_time Increase Reaction Time and Monitor check_time->increase_time Time Insufficient success Yield Improved dry_apparatus->success adjust_temp->success use_high_purity->success increase_time->success

Caption: Troubleshooting workflow for low PF₃ yield.

Issue 2: Product Contamination

The final product can be contaminated with unreacted starting materials or byproducts from side reactions.

Contaminant Potential Cause Recommended Action
Unreacted PCl₃ Incomplete reaction due to insufficient temperature, time, or fluorinating agent.Optimize reaction conditions as described in "Issue 1". Consider adding a slight excess of the fluorinating agent. Purify the product via fractional distillation.[1]
Phosphorus Pentafluoride (PF₅) Oxidation of PF₃, which can be promoted by certain impurities or conditions.[1]Purify the product by passing it through a column of sodium fluoride (B91410) (NaF) pellets, which selectively absorb PF₅.[3]
Phosphorus Oxyfluoride (POF₃) Hydrolysis of PF₃ or PCl₃ in the presence of moisture.[2]Strictly exclude moisture from the reaction system.[2] Purification can be challenging due to similar boiling points; rigorous drying of the apparatus and reagents is the best preventative measure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory method for synthesizing this compound?

A1: The halogen exchange reaction between Phosphorus Trichloride (PCl₃) and Zinc Fluoride (ZnF₂) is a widely used and efficient laboratory method.[1] This reaction typically proceeds at temperatures between 150-200 °C and can achieve yields exceeding 80%.[1]

Q2: How does moisture affect the synthesis of PF₃?

A2: Moisture has a detrimental effect on PF₃ synthesis. It can react with both the starting material (PCl₃) and the product (PF₃) through hydrolysis.[1][2] This leads to the formation of undesirable byproducts such as Phosphorus Oxyfluoride (POF₃) and phosphorous acid, ultimately reducing the yield and purity of the desired product.[1][2] Therefore, all synthetic procedures must be carried out under strictly anhydrous conditions.[1]

Q3: What are the primary impurities I should expect in my crude PF₃ product and how can I remove them?

A3: Common impurities include unreacted PCl₃, Phosphorus Pentafluoride (PF₅), and Phosphorus Oxyfluoride (POF₃).[1][3] Purification can be achieved through a combination of techniques. Fractional condensation at approximately -95 °C can help remove more volatile impurities.[1] Passing the crude gas through a column packed with sodium fluoride pellets is effective for removing PF₅.[3] Finally, fractional distillation can be used to separate PF₃ from less volatile impurities like PCl₃.[1]

Q4: What safety precautions should be taken when working with this compound?

A4: this compound is a highly toxic, colorless, and odorless gas.[4][5] It is comparable in toxicity to phosgene (B1210022) and functions by binding to the iron in hemoglobin, much like carbon monoxide.[4][5] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A proper gas handling system with leak detection is essential.[2]

Q5: Can I use other fluorinating agents besides Zinc Fluoride?

A5: Yes, other fluorinating agents can be used for the halogen exchange reaction with PCl₃. These include calcium fluoride (CaF₂), arsenic trifluoride (AsF₃), antimony trifluoride (SbF₃), and hydrogen fluoride (HF).[4][5] The reaction conditions and yields may vary depending on the chosen reagent. For instance, the reaction with HF typically requires careful temperature control and yields are around 70-75%.[1]

Data Presentation

Table 1: Comparison of Common PF₃ Synthesis Methods

Method Fluorinating Agent Typical Temperature Reported Yield Key Considerations
Halogen ExchangeZinc Fluoride (ZnF₂)150-200 °C>80%Solid-phase reaction, good yield.[1]
Halogen ExchangeHydrogen Fluoride (HF)Varies (requires careful control)70-75%Gaseous reagents, requires handling of corrosive HF.[1]
Halogen ExchangeCalcium Fluoride (CaF₂)High TemperatureVariableLess reactive than ZnF₂, may require higher temperatures or longer reaction times.[4]
Halogen ExchangeAntimony Trifluoride (SbF₃)VariesVariableEffective but introduces antimony byproducts.[4]

Experimental Protocols

Protocol 1: Synthesis of PF₃ via Halogen Exchange with Zinc Fluoride (ZnF₂)

1. Apparatus Setup:

  • Assemble a reaction flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a cold trap (-78 °C) followed by a gas collection system.

  • Thoroughly dry all glassware in an oven at >120 °C for several hours and assemble while hot under a stream of dry nitrogen or argon.

2. Reagent Preparation:

  • Charge the reaction flask with anhydrous Zinc Fluoride (ZnF₂).

  • Fill the dropping funnel with freshly distilled Phosphorus Trichloride (PCl₃).

3. Reaction Procedure:

  • Heat the reaction flask containing ZnF₂ to 150-200 °C with vigorous stirring.

  • Slowly add PCl₃ from the dropping funnel to the heated ZnF₂. The PF₃ gas will evolve immediately.

  • Control the addition rate of PCl₃ to maintain a steady evolution of gas.

  • The evolved gas is passed through the condenser and collected in the cold trap, which is cooled with a dry ice/acetone bath.

4. Product Isolation and Purification:

  • After the reaction is complete, the collected PF₃ in the cold trap is allowed to slowly warm up and is passed through a purification train.

  • The purification train should include a column of sodium fluoride (NaF) to remove any PF₅, followed by a series of cold traps to fractionally distill the PF₃.

General Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis Stage cluster_collection Initial Collection cluster_purification Purification Stage reagents PCl₃ + Fluorinating Agent (e.g., ZnF₂) reaction Reaction at Elevated Temperature (150-200 °C) reagents->reaction gas_evolution PF₃ Gas Evolution reaction->gas_evolution cold_trap Collection in Cold Trap (-78 °C) gas_evolution->cold_trap warm_up Slow Warming of Crude Product cold_trap->warm_up na_f_column Passage through NaF Column (Removes PF₅) warm_up->na_f_column distillation Fractional Distillation na_f_column->distillation pure_pf3 Pure PF₃ Product distillation->pure_pf3

References

Technical Support Center: Managing Acute Inhalation Toxicity of Phosphorus Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing acute inhalation toxicity of Phosphorus Trifluoride (PF3) in a laboratory setting.

Troubleshooting Guides

Issue: Accidental Release of this compound Gas

  • Question: What are the immediate steps to take if a leak of this compound is suspected or detected?

    • Answer:

      • Evacuate Immediately: Evacuate all personnel from the affected area.[1][2]

      • Alert Others: Activate the nearest fire alarm or emergency response system to alert others in the building.

      • Isolate the Area: If it can be done without risk, close the doors to the affected laboratory to contain the gas.[1]

      • Stay Upwind: Keep away from the contaminated area and position yourself upwind to avoid inhaling the gas.[3]

      • Emergency Services: Contact your institution's emergency response team and provide them with the following information:

        • The specific location of the leak.

        • The identity of the chemical (this compound).

        • An estimation of the amount of gas released, if possible.

        • Any known injuries.

      • Ventilate (Only if Safe): Do not re-enter the area to ventilate it. Emergency responders will handle this.[1]

  • Question: What should I do if I am caught in a room with a this compound leak?

    • Answer:

      • Hold Your Breath: As much as possible, avoid breathing in the fumes.[3]

      • Move to Fresh Air: Immediately move to an uncontaminated area with fresh air.[2][3][4]

      • Seek Medical Attention: Even if you do not feel immediate symptoms, it is crucial to seek prompt medical attention.[4][5][6] Some effects of PF3 inhalation can be delayed.[1][4]

      • Decontaminate: If you believe your clothing or skin has been exposed, remove contaminated clothing immediately and flush the affected skin area with copious amounts of water for at least 15-30 minutes.[3][4]

Issue: Personal Contamination and Exposure

  • Question: What are the signs and symptoms of acute inhalation exposure to this compound?

    • Answer: Acute inhalation of this compound can be fatal.[1][4] Symptoms may appear immediately or be delayed and can include:[1][4]

      • Coughing and choking[4]

      • Headache, dizziness, and weakness[4]

      • Shortness of breath and tightness in the chest, which could indicate pulmonary edema[4]

      • Bluish skin color (cyanosis)[4]

      • Decreased blood pressure and increased heart rate[4]

      • Severe irritation and burns to the respiratory tract[1][4]

      • PF3 reacts with hemoglobin, similar to carbon monoxide, which can interfere with oxygen transport in the blood.[4]

  • Question: What is the proper first aid response for someone who has inhaled this compound?

    • Answer:

      • Move to Fresh Air: Immediately move the victim to an uncontaminated area with fresh air.[2][3][4][5]

      • Call for Medical Help: Prompt medical attention is mandatory in all cases of overexposure.[4]

      • Administer Oxygen: If breathing is difficult, administer oxygen if you are trained to do so.[2][3][4]

      • Artificial Respiration: If the person is not breathing, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[2][3][4] Use a bag-valve-mask or other barrier device.

      • Keep Victim at Rest: Keep the person warm and at rest in a position comfortable for breathing.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary hazards of this compound?

    • A1: this compound is a colorless, odorless compressed gas.[4][5] Its primary hazards are:

      • Acute Inhalation Toxicity: It is fatal if inhaled.[1][4]

      • Corrosivity: It causes severe skin burns and serious eye damage.[1][3][5] It is also corrosive to the respiratory tract.[1]

      • Asphyxiant: It can act as a chemical asphyxiant by interfering with oxygen transport in the blood.[4]

  • Q2: What personal protective equipment (PPE) should be worn when working with this compound?

    • A2: A comprehensive PPE plan is essential. This includes:

      • Respiratory Protection: A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used, especially in situations where exposure limits may be exceeded or in case of a leak.[3][4]

      • Eye and Face Protection: Tightly fitting safety goggles and a face shield are required.[4]

      • Skin Protection: Wear chemical-resistant gloves (e.g., neoprene), a lab coat, and closed-toe shoes. For significant exposure risks, fully encapsulating, vapor-protective clothing may be necessary.[4]

      • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]

  • Q3: How should this compound cylinders be stored?

    • A3: Cylinders should be stored in a cool, dry, well-ventilated area away from incompatible materials and heavily trafficked areas.[3][4] They must be firmly secured to prevent falling.[4] Keep cylinder temperatures below 52°C (125°F).[4]

  • Q4: What is the appropriate medical treatment for acute this compound inhalation?

    • A4: Immediate medical attention is critical.[4] Treatment is primarily symptomatic and supportive.[4] For skin burns, dermal treatment with calcium gluconate gel may be recommended to bind active fluorides.[4] Due to its interaction with hemoglobin, monitoring of blood oxygen levels is crucial.[4]

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueReference
Chemical Formula PF₃[3]
CAS Number 7783-55-3[1][3][5]
Molecular Weight 87.97 g/mol [3]
Physical State Compressed Gas[4]
Appearance Colorless[4][5]
Odor Odorless[4][5]
Boiling Point -101.5 °C / -150.7 °F[5]
Melting Point -151.5 °C / -240.7 °F[5]
LC50 Inhalation (Rat) 218 ppm / 4 hours[1]
OSHA PEL (as F) TWA 2.5 mg/m³
ACGIH TLV (as F) TWA 2.5 mg/m³
NIOSH IDLH (as F) 250 mg/m³[6]

Experimental Protocols

Protocol: Simulated Emergency Response to a this compound Leak

Objective: To ensure all laboratory personnel are proficient in the immediate and correct response to an accidental release of this compound.

Methodology:

  • Pre-Drill Briefing:

    • Review the location and operation of all safety equipment, including emergency alarms, SCBAs, safety showers, and eyewash stations.

    • Discuss the specific hazards of PF3, including its high toxicity and corrosive nature.

    • Review the facility's emergency evacuation plan and the designated assembly point.

    • Assign roles for the drill (e.g., discoverer of the "leak," safety officer, observers).

  • Drill Execution:

    • Initiation: A designated person will simulate the discovery of a leak (e.g., by activating a visual alarm or verbally announcing a "Code Red, PF3 leak in Room X").

    • Evacuation: All personnel in the designated area will immediately cease work and evacuate to the pre-determined assembly point. Observers will time the evacuation and note any procedural deviations.

    • Notification: The individual who "discovered" the leak will simulate notifying the emergency response team, providing all necessary information.

    • Area Isolation: A designated individual (if safe to do so as part of the simulation) will simulate closing the laboratory door.

    • Headcount: At the assembly point, a designated person will conduct a headcount to ensure all personnel are accounted for.

  • Post-Drill Debriefing:

    • Discuss the effectiveness of the response.

    • Identify any areas for improvement in the emergency plan or individual actions.

    • Review the proper use of any simulated PPE.

    • Document the drill, including participants, timeline, and any corrective actions to be taken.

Mandatory Visualization

EmergencyResponseWorkflow cluster_Discovery Discovery & Initial Action cluster_Response Emergency Response cluster_PostEvacuation Post-Evacuation & Medical Leak PF3 Leak Detected Evacuate Immediately Evacuate Area Leak->Evacuate Alert Activate Alarm / Alert Others Evacuate->Alert StayUpwind Stay Upwind of Leak Evacuate->StayUpwind Isolate Isolate Area (If Safe) Alert->Isolate EmergencyServices Contact Emergency Services Alert->EmergencyServices Assembly Proceed to Assembly Point StayUpwind->Assembly Headcount Perform Headcount Assembly->Headcount Medical Seek Immediate Medical Attention for anyone potentially exposed Headcount->Medical Decontaminate Decontaminate Personnel (if necessary) Medical->Decontaminate

Caption: Emergency response workflow for a this compound leak.

ExposureResponseLogic cluster_Exposure Exposure Event cluster_Symptoms Potential Symptoms cluster_Action Immediate Actions cluster_Treatment Medical Treatment Exposure Inhalation of PF3 Symptoms Respiratory Distress Headache, Dizziness Cyanosis Chemical Burns Exposure->Symptoms FreshAir Move to Fresh Air Exposure->FreshAir CallHelp Call for Emergency Medical Help FreshAir->CallHelp Oxygen Administer Oxygen (if trained) CallHelp->Oxygen Treatment Symptomatic & Supportive Care Monitoring of Vital Signs Possible Calcium Gluconate for Skin Oxygen->Treatment

Caption: Logical relationship between PF3 exposure, symptoms, and response.

References

Materials compatibility guide for handling and storing gaseous PF3.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of gaseous Phosphorus Trifluoride (PF3). Adherence to these guidelines is critical due to the reactive and toxic nature of PF3.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with gaseous PF3?

A1: Gaseous PF3 is highly toxic and can be fatal if inhaled. It is also highly reactive, particularly with moisture, forming corrosive byproducts such as hydrogen fluoride.[1][2] Therefore, maintaining a dry, inert atmosphere is paramount when working with PF3. All handling should be performed in a well-ventilated area, preferably within a fume hood or a glovebox.

Q2: What are the immediate consequences of a PF3 leak?

A2: A PF3 leak will lead to the release of a toxic and corrosive gas. If the gas comes into contact with moisture in the air, it will hydrolyze to form hydrofluoric acid (HF), which is extremely corrosive to many materials and living tissue.[2] Any suspected leak should be treated as an emergency, requiring immediate evacuation and response from trained personnel with appropriate personal protective equipment (PPE).

Q3: Can I use standard stainless steel fittings for my PF3 gas lines?

A3: In a scrupulously dry environment, stainless steel is generally considered compatible with PF3.[1] However, the presence of even trace amounts of moisture can lead to the formation of hydrofluoric acid, which can corrode stainless steel. For this reason, fluoropolymer-lined systems or higher-grade alloys like Monel® are often recommended, especially where moisture cannot be absolutely guaranteed to be absent.[1][2]

Q4: What are the best-suited polymeric materials for seals and gaskets in a PF3 system?

A4: Polytetrafluoroethylene (PTFE, Teflon®) and Polychlorotrifluoroethylene (PCTFE, Kel-F®) are the preferred materials for gaskets and seals in PF3 service due to their excellent chemical resistance.[2] Perfluoroalkoxy alkanes (PFA) also exhibit high resistance to a wide range of chemicals and can be a suitable choice.[3][4][5][6] It is crucial to avoid elastomers that are not highly fluorinated, as they are likely to be attacked by PF3.

Q5: How should I prepare my gas handling system before introducing PF3?

A5: Before introducing PF3, the entire gas handling system must be thoroughly cleaned and dried. This process, often referred to as "passivation," typically involves purging the system with a dry, inert gas like nitrogen or argon to remove any residual moisture and oxygen. The use of in-line moisture scrubbers and sensors is highly recommended to ensure the gas remains dry during operation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Corrosion or discoloration of metal components (e.g., fittings, regulators). Presence of moisture in the PF3 gas or the system, leading to the formation of hydrofluoric acid.Immediately stop the gas flow. Purge the system with a dry, inert gas. Inspect for leaks and identify the source of moisture contamination. Replace the corroded components with materials of higher resistance (e.g., Monel®, PFA-lined stainless steel). Ensure rigorous drying procedures are in place before reintroducing PF3.
Leak detected at a gasket or seal. Degradation of an incompatible seal material. Improper sealing or torque.Stop the gas flow and purge the system. Replace the seal with a compatible material such as PTFE or PCTFE.[2] Ensure the seal is correctly installed and torqued to the manufacturer's specifications.
Unexpected pressure drop in the gas line. A significant leak in the system. Obstruction in the line due to corrosion products or other contaminants.Immediately shut down the system and evacuate the area. Follow emergency procedures for a gas leak. Once the area is safe, perform a thorough leak check of the entire system. If no leak is found, carefully inspect the lines for any blockages.
Inconsistent experimental results. Contamination of the PF3 gas with moisture or other impurities from system components.Verify the purity of the PF3 source. Re-evaluate the compatibility of all wetted materials in your system. Consider incorporating in-line purifiers to remove any potential contaminants.

Materials Compatibility Data

The following tables summarize the compatibility of various materials with gaseous PF3. This information is based on available data and should be used as a guideline. It is strongly recommended that users conduct their own compatibility testing for their specific operating conditions.

Table 1: Metals

MaterialDry PF3 ServiceMoist PF3 ServiceNotes
Mild SteelRecommendedNot RecommendedProne to rapid corrosion in the presence of moisture.[2]
Copper and its AlloysRecommendedNot RecommendedSusceptible to attack by hydrofluoric acid.[2]
Stainless Steel (304, 316)RecommendedCaution AdvisedGenerally suitable for dry gas, but can be attacked by HF.[1]
NickelRecommendedRecommendedGood resistance to both dry and moist conditions.
Monel®Highly RecommendedHighly RecommendedExcellent resistance to PF3 and its hydrolysis products.[2]

Table 2: Polymers & Elastomers

MaterialCompatibility RatingNotes
Polytetrafluoroethylene (PTFE, Teflon®)ExcellentPreferred material for seals, gaskets, and linings.[2]
Polychlorotrifluoroethylene (PCTFE, Kel-F®)ExcellentAnother preferred material for seals and gaskets.[2]
Perfluoroalkoxy (PFA)ExcellentHigh resistance to a broad range of chemicals.[3][4][5][6]
Fluoroelastomers (FKM, Viton®)GoodGood resistance, but testing for specific grades is recommended.
Butyl Rubber (IIR)PoorNot recommended for PF3 service.
Nitrile Rubber (NBR)PoorNot recommended for PF3 service.
Neoprene (CR)PoorNot recommended for PF3 service.
Natural Rubber (NR)PoorNot recommended for PF3 service.

Experimental Protocols

Methodology for Evaluating Material Compatibility with Gaseous PF3

This protocol is a guideline adapted from ASTM G1 for metals and ASTM D543 for plastics.[1][7][8][9][10][11][12][13] All experiments involving PF3 must be conducted in a suitable hazardous gas laboratory with appropriate safety measures.

1. Specimen Preparation:

  • Metals: Prepare triplicate specimens of each material according to ASTM G1.[1][8][9][10] This includes cleaning, degreasing, and measuring the initial weight and dimensions accurately.

  • Polymers: Prepare triplicate specimens as per ASTM D543.[7][11][12][13] Measure initial weight, dimensions, and relevant mechanical properties (e.g., tensile strength, hardness).

2. Experimental Setup:

  • A schematic of a suitable experimental setup is shown below. The system should be constructed from materials known to be highly resistant to PF3, such as Monel® or PFA-lined stainless steel.

  • The test chamber must be leak-tight and designed to handle the test pressure and temperature.

  • Incorporate a system for introducing a controlled flow of dry PF3 and a dry inert gas (for purging).

  • Include pressure and temperature sensors to monitor the experimental conditions.

3. Test Procedure:

  • Place the prepared specimens in the test chamber.

  • Thoroughly purge the chamber with a dry inert gas to remove all air and moisture.

  • Introduce gaseous PF3 into the chamber to the desired pressure.

  • Maintain the chamber at the desired test temperature for a specified duration (e.g., 24, 100, 500 hours).

  • After the exposure time, safely vent the PF3 gas through a suitable scrubbing system.

  • Purge the chamber with a dry inert gas before opening.

4. Post-Test Evaluation:

  • Metals:

    • Visually inspect the specimens for any signs of corrosion.

    • Clean the specimens to remove any corrosion products according to ASTM G1 procedures.[1][8][9][10]

    • Measure the final weight and calculate the corrosion rate (e.g., in mils per year).

  • Polymers:

    • Visually inspect for changes in appearance (e.g., discoloration, cracking, swelling).

    • Measure the change in weight and dimensions.

    • Re-measure the mechanical properties and compare them to the initial values.

Visualizations

MaterialSelectionWorkflow start Start: Material Selection for PF3 Service dry_wet Is the system guaranteed to be scrupulously dry? start->dry_wet metals_polymers Select Material Type dry_wet->metals_polymers Yes metal_wet Metals (Moist/Wet Service) dry_wet->metal_wet No metal_dry Metals (Dry Service) metals_polymers->metal_dry Metals polymers Polymers/Elastomers metals_polymers->polymers Polymers rec_metal_dry Recommended: - Stainless Steel - Nickel - Copper Alloys - Mild Steel metal_dry->rec_metal_dry rec_metal_wet Highly Recommended: - Monel® - High Nickel Alloys Not Recommended: - Mild Steel - Copper Alloys metal_wet->rec_metal_wet rec_polymers Recommended: - PTFE (Teflon®) - PCTFE (Kel-F®) - PFA Not Recommended: - Non-fluorinated elastomers polymers->rec_polymers testing Conduct compatibility testing under specific operational conditions rec_metal_dry->testing rec_metal_wet->testing rec_polymers->testing

Caption: Material selection workflow for gaseous PF3 service.

ExperimentalWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment prep_specimens Prepare & Characterize Test Specimens (ASTM G1/D543) prep_system Assemble & Leak Check Test System prep_specimens->prep_system purge1 Purge System with Dry Inert Gas prep_system->purge1 introduce_pf3 Introduce Gaseous PF3 to Test Pressure purge1->introduce_pf3 expose Expose Specimens at Controlled Temperature for a Set Duration introduce_pf3->expose vent_pf3 Safely Vent PF3 through Scrubber expose->vent_pf3 purge2 Purge System with Dry Inert Gas vent_pf3->purge2 remove_specimens Remove Specimens purge2->remove_specimens evaluate Evaluate Specimens (Weight Loss, Mechanical Properties, Visual Inspection) remove_specimens->evaluate

Caption: Experimental workflow for material compatibility testing.

References

Proper disposal methods for Phosphorus trifluoride and its byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and safety information for the proper disposal of Phosphorus Trifluoride (PF₃) and its byproducts, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard of this compound?

A1: this compound is a colorless, odorless, and highly toxic gas. Its primary danger lies in its high toxicity upon inhalation, with effects comparable to carbon monoxide, as it can bind to hemoglobin and prevent oxygen transport in the blood. It is also corrosive and reacts with moisture to form hazardous byproducts, including hydrogen fluoride (B91410).

Q2: What are the immediate byproducts of PF₃ hydrolysis?

A2: this compound reacts with water in a process called hydrolysis. This reaction, which is accelerated in alkaline conditions, produces phosphorous acid (H₃PO₃) and hydrogen fluoride (HF). Both of these byproducts are corrosive and require careful handling and disposal.

Q3: Can I discharge small amounts of PF₃ into a fume hood?

A3: No. Due to its high toxicity, PF₃ should never be intentionally released into the atmosphere via a fume hood. All waste streams containing PF₃ must be neutralized before disposal.

Q4: What personal protective equipment (PPE) is required when handling PF₃?

A4: When handling PF₃, it is crucial to use appropriate PPE to prevent exposure. This includes:

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) or a full-face respirator with a cartridge appropriate for acid gases and fluorides.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Impervious gloves (such as neoprene or nitrile rubber), a lab coat, and closed-toe shoes.

  • Other: Work should be conducted in a well-ventilated fume hood with a continuous monitoring system for PF₃ leaks.

Q5: What should I do in case of a PF₃ leak?

A5: In the event of a PF₃ leak, evacuate the area immediately and alert your institution's emergency response team. If you are trained and it is safe to do so, stop the flow of gas. The area should be well-ventilated. Do not re-enter the area without appropriate respiratory protection.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete neutralization of PF₃ waste stream (persistent acidic pH). Insufficient amount of neutralizing agent.Slowly add more of the alkaline scrubbing solution (e.g., 2M NaOH) while monitoring the pH. Ensure thorough mixing.
Low reaction temperature slowing down hydrolysis.Gently warm the scrubbing solution to room temperature. Do not apply excessive heat.
White precipitate forms in the final neutralized solution. Formation of insoluble fluoride or phosphate (B84403) salts (e.g., CaF₂ or Ca₃(PO₄)₂ if calcium hydroxide (B78521) was used).This is an expected outcome of the neutralization process. The precipitate should be allowed to settle, and the liquid and solid waste disposed of separately according to institutional guidelines.
Visible fumes are generated during neutralization. The reaction of PF₃ with the alkaline solution can be vigorous, generating an aerosol.Reduce the flow rate of the PF₃ gas into the scrubbing solution to ensure a controlled reaction.
Corrosion of equipment used for disposal. Formation of hydrofluoric acid (HF) during hydrolysis.Use equipment made of materials resistant to HF, such as polyethylene, polypropylene, or Teflon®. Avoid using glass.

Experimental Protocols

Protocol 1: Neutralization of Gaseous PF₃ Waste Stream via Alkaline Scrubbing

This protocol describes the wet scrubbing of a gaseous PF₃ waste stream from a laboratory experiment.

Methodology:

  • Prepare the Scrubbing Solution: Prepare a 2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable container (e.g., a gas washing bottle or a bubbler made of polyethylene). The volume of the solution should be sufficient to neutralize the expected amount of PF₃. It is recommended to use a significant excess of the alkaline solution.

  • Setup the Apparatus: The outlet of your experimental apparatus containing the PF₃ waste stream should be connected via tubing to the inlet of the gas washing bottle. Ensure all connections are secure and leak-tight. It is advisable to use a series of two bubblers to ensure complete capture and neutralization of the PF₃. The outlet of the final bubbler should be directed into the fume hood exhaust.

  • Introduce the PF₃ Stream: Slowly bubble the gaseous PF₃ waste stream through the alkaline solution. The flow rate should be controlled to prevent excessive frothing or aerosol formation.

  • Monitor the Reaction: The hydrolysis of PF₃ in the alkaline solution will produce sodium or potassium phosphite (B83602) and fluoride salts. The reaction is complete when the entire PF₃ waste stream has been passed through the solution.

  • Test for Completeness: After the gas flow has stopped, test the pH of the scrubbing solution to ensure it is still alkaline (pH > 10). This indicates that the neutralizing agent is still in excess.

  • Dispose of the Liquid Waste: The resulting solution contains phosphite and fluoride salts. This solution should be treated as hazardous waste and disposed of according to your institution's guidelines. It may require further treatment to precipitate fluoride ions, for example, by adding a solution of calcium chloride to form insoluble calcium fluoride.

  • Decontaminate Equipment: All equipment that came into contact with PF₃ should be thoroughly rinsed with water and then decontaminated with a dilute alkaline solution.

dot

G cluster_experiment Experimental Setup cluster_scrubbing Neutralization cluster_disposal Disposal exp Experiment Generating PF₃ Waste scrubber1 Alkaline Scrubber 1 (2M NaOH/KOH) exp->scrubber1 PF₃ Gas Stream scrubber2 Alkaline Scrubber 2 (2M NaOH/KOH) scrubber1->scrubber2 Residual Gas waste Hazardous Liquid Waste (Phosphite & Fluoride Salts) scrubber1->waste scrubber2->waste fume_hood Fume Hood Exhaust scrubber2->fume_hood Scrubbed Gas

Caption: Experimental workflow for the neutralization of a gaseous PF₃ waste stream.

Protocol 2: Disposal of Byproducts from PF₃ Reactions

This protocol provides a general guideline for handling and disposing of liquid or solid byproducts from reactions involving PF₃.

Methodology:

  • Characterize the Byproducts: Before attempting disposal, it is essential to have a clear understanding of the potential composition of the reaction mixture. This includes any unreacted PF₃, solvents, and all possible reaction products.

  • Quenching Unreacted PF₃: If the presence of unreacted PF₃ in a solution is suspected, the mixture should be cautiously quenched by slowly adding it to a stirred, cooled (ice bath) and concentrated solution of a base like sodium hydroxide or potassium hydroxide. This should be done in a fume hood with appropriate PPE.

  • Neutralization: After quenching, the pH of the resulting solution should be adjusted to be within the acceptable range for your institution's hazardous waste disposal (typically between 6 and 9). This can be done by adding an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as needed.

  • Precipitation of Fluorides: To remove fluoride ions from the aqueous solution, a solution of calcium chloride (CaCl₂) can be added to precipitate insoluble calcium fluoride (CaF₂). The precipitate can then be separated by filtration.

  • Waste Segregation: The final waste should be segregated into liquid and solid components.

    • Liquid Waste: The neutralized aqueous solution should be collected in a designated hazardous waste container.

    • Solid Waste: The precipitated calcium fluoride and any other solid byproducts should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling and Disposal: All waste containers must be accurately and clearly labeled with their contents and hazard warnings. The waste should then be disposed of through your institution's hazardous waste management program.

dot

G reaction_mixture Reaction Byproduct Mixture (Potentially containing PF₃) quench Quench with Cold Alkaline Solution reaction_mixture->quench neutralize Neutralize pH (6-9) quench->neutralize precipitate Precipitate Fluorides (add CaCl₂) neutralize->precipitate separate Separate Solid & Liquid precipitate->separate liquid_waste Liquid Hazardous Waste separate->liquid_waste Liquid solid_waste Solid Hazardous Waste separate->solid_waste Solid

Caption: Logical workflow for the disposal of byproducts from PF₃ reactions.

Quantitative Data Summary

ParameterValueReference
Toxicity (PF₃) Highly Toxic by Inhalation
Hydrolysis Products Phosphorous Acid (H₃PO₃) and Hydrogen Fluoride (HF)
Recommended Neutralizing Agent 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)General chemical knowledge
Final pH for Disposal 6 - 9 (check institutional guidelines)General chemical knowledge
Solubility of Calcium Fluoride (CaF₂) in water ~0.016 g/L at 20°CGeneral chemical knowledge
Solubility of Calcium Phosphite (CaHPO₃) in water Slightly solubleGeneral chemical knowledge

Technical Support Center: Emergency Procedures for Phosphorus Trifluoride (PF3) Gas Leaks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive emergency procedures, troubleshooting advice, and frequently asked questions (FAQs) for handling a Phosphorus Trifluoride (PF3) gas leak in a laboratory setting.

Immediate Emergency Response

What is the first thing I should do if I suspect a this compound leak?

Your immediate priority is to ensure the safety of yourself and others. Follow these steps without delay:

  • Evacuate the Area: Immediately leave the affected laboratory or area.

  • Alert Others: Inform colleagues in the vicinity and activate the nearest fire alarm to initiate a building-wide evacuation.

  • Isolate the Area: If it is safe to do so without risking exposure, close the doors to the affected area as you leave to contain the gas.

  • Contact Emergency Services: From a safe location, call your institution's emergency response team and provide them with the following information:

    • The specific location of the leak (building, floor, and room number).

    • The identity of the gas: this compound (PF3).

    • Any known details about the size or cause of the leak.

    • A report of any potential injuries or exposures.

What are the immediate dangers of a this compound leak?

This compound is a colorless, odorless, and highly toxic gas that poses several immediate hazards:

  • High Acute Toxicity: Inhalation can be fatal. PF3 is a severe irritant to the eyes, skin, and mucous membranes. Inhalation may lead to pulmonary edema, a serious condition where fluid accumulates in the lungs.

  • Asphyxiation Risk: As a gas, it can displace oxygen in enclosed spaces, leading to a risk of suffocation.

  • Reactivity with Water: It reacts slowly with water or moisture to produce toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF).[1]

Personal Protective Equipment (PPE)

What is the correct PPE for responding to a PF3 leak?

Only trained emergency response personnel equipped with the appropriate PPE should enter an area with a known or suspected PF3 leak. The required PPE includes:

  • Respiratory Protection: A full-facepiece Self-Contained Breathing Apparatus (SCBA) operated in a pressure-demand or other positive-pressure mode is essential. For situations with known concentrations up to 5 mg/m³, a supplied-air respirator with a full facepiece is an option.

  • Body Protection: A gas-tight, chemical-resistant suit is required to prevent skin contact.

  • Hand Protection: Butyl rubber or Neoprene gloves are recommended for handling PF3. Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact. Always consult the glove manufacturer's specific chemical resistance data.

  • Eye Protection: A full-facepiece respirator provides eye protection. If not using a full-facepiece respirator, chemical splash goggles and a face shield are mandatory.

Exposure Level Recommended Respirator
Up to 1 mg/m³Any supplied-air respirator.
Up to 2.5 mg/m³Any supplied-air respirator operated in a continuous-flow mode.
Up to 5 mg/m³Any self-contained breathing apparatus with a full facepiece or any supplied-air respirator with a full facepiece.
Emergency or unknown concentrationsAny self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode.

Data sourced from NIOSH recommendations.

First Aid Procedures

What should I do if someone has inhaled this compound?

  • Move to Fresh Air: Immediately move the individual to an area with fresh air.[2][3][4][5]

  • Call for Medical Assistance: Contact emergency medical services immediately.[2][3][4]

  • Provide Respiratory Support: If the person has stopped breathing, perform artificial respiration, but only if you are trained to do so.[2][4][5][6] If breathing is difficult, trained personnel may administer oxygen.[4][6]

  • Monitor for Shock: Watch for symptoms of shock, which can include pale and clammy skin, confusion, and a rapid pulse.[6] Keep the person calm and warm.[5][6][7]

What is the first aid for skin or eye contact with this compound?

  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Thaw any frosted parts with lukewarm water and do not rub the affected area.[2] Wash the skin thoroughly with soap and plenty of water.[3][4] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][5] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][3][5]

Troubleshooting Guides and FAQs for Researchers

This section addresses specific issues that may arise during experiments involving this compound.

Experimental Setup and Handling

Q1: My experiment involves the synthesis of a metal complex using PF3. What are the critical safety checkpoints before I begin?

A1: Before starting any experiment with PF3, ensure the following:

  • Fume Hood Certification: Verify that your chemical fume hood has a current certification and is functioning correctly.

  • Leak Testing: Perform a thorough leak test of your entire gas delivery system, from the cylinder to the reaction vessel, using an inert gas like nitrogen or argon before introducing PF3.

  • Emergency Shutdown Procedure: Have a clear and practiced emergency shutdown procedure in place. This should include closing the main cylinder valve and any secondary valves.

  • Gas Detection: Ensure a functional gas detection system is in place and properly calibrated for PF3 or a related hazardous gas like hydrogen fluoride.

  • PPE Availability: Have all necessary PPE, including a compatible respirator and appropriate gloves, readily available and inspected for integrity.

Q2: I've noticed a pressure drop in my PF3 gas cylinder, but my experiment hasn't started. What should I do?

A2: A pressure drop indicates a potential leak. Do not proceed with your experiment.

  • Close the Main Cylinder Valve: Immediately and safely close the main valve on the PF3 cylinder.

  • Evacuate and Alert: Follow the primary emergency procedures to evacuate the area and alert others and emergency services.

  • Do Not Investigate: Do not attempt to locate the leak yourself. Wait for trained emergency personnel.

During the Experiment

Q3: My gas detector is alarming for a low level of PF3 inside the fume hood during my reaction. What are the immediate steps?

A3: A low-level alarm should be treated as a serious incident.

  • Stop the Gas Flow: If it is safe to do so from outside the fume hood, immediately close the PF3 cylinder valve.

  • Lower the Sash: Lower the fume hood sash completely to maximize containment.

  • Evacuate and Report: Evacuate the laboratory and report the incident to your institution's environmental health and safety department. Do not re-enter until the area is cleared by safety professionals.

Q4: I've accidentally over-pressurized my reaction vessel with PF3. What is the primary hazard and what should I do?

A4: The primary hazard is a catastrophic failure of the reaction vessel, leading to a rapid release of a large volume of PF3.

  • Immediate Evacuation: This is a high-risk situation. Evacuate the laboratory immediately and activate the fire alarm.

  • Emergency Call: From a safe location, call emergency services and report a high-pressure gas release situation.

Post-Experiment and Waste Disposal

Q5: How do I properly purge my reaction system of residual PF3 gas after my experiment is complete?

A5: Residual PF3 must be safely neutralized.

  • Inert Gas Purge: With the main PF3 cylinder valve closed, purge the system with a dry, inert gas (e.g., nitrogen or argon).

  • Scrubber System: The effluent gas from the purge must be passed through a scrubbing system. A common laboratory scrubber for acidic gases consists of a bubbler filled with a basic solution, such as sodium hydroxide (B78521) or potassium hydroxide, to neutralize the PF3 and any hydrolysis products.

  • Verify Neutralization: Continue the purge until the effluent gas is confirmed to be free of PF3, using an appropriate gas detection method.

Q6: What is the correct procedure for disposing of an empty or partially used PF3 cylinder?

A6: Never attempt to vent or dispose of a PF3 cylinder yourself.

  • Close all Valves: Ensure the cylinder valve is securely closed.

  • Cap the Cylinder: Replace the valve cap.

  • Contact Supplier: Contact the gas supplier for instructions on returning the cylinder. They have specialized procedures for handling and transporting residual hazardous gases.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula PF3
Molar Mass 87.97 g/mol
Appearance Colorless gas[8][9]
Odor Odorless[8][9]
Boiling Point -101.8 °C (-151.2 °F)[8][9]
Melting Point -151.5 °C (-240.7 °F)[8][9]
Density (gas) 3.91 g/L[8][9]
Solubility in Water Reacts slowly (hydrolyzes)[8][9]
Occupational Exposure Limits for this compound
OrganizationExposure Limit (as F)
ACGIH (TLV-TWA) 2.5 mg/m³
OSHA (PEL-TWA) 2.5 mg/m³
NIOSH (REL-TWA) 2.5 mg/m³

TWA: Time-Weighted Average over an 8-hour workday.

Experimental Protocols

Example Protocol: Synthesis of Tetrakis(trifluorophosphine)nickel(0) [Ni(PF3)4]

This protocol is provided as an example of an experiment where PF3 is used and should only be performed by trained personnel in a properly equipped laboratory.

Materials:

  • Dicyclopentadienylnickel(II) [Cp2Ni]

  • This compound (PF3) gas

  • Inert solvent (e.g., hexane)

  • Schlenk line apparatus

  • Reaction vessel with a gas inlet and outlet

  • Scrubber system containing a basic solution

Procedure:

  • System Preparation: Assemble and thoroughly dry all glassware. Purge the entire Schlenk line and reaction vessel with a dry, inert gas (argon or nitrogen).

  • Reactant Addition: In a glovebox or under a positive pressure of inert gas, charge the reaction vessel with dicyclopentadienylnickel(II) and the inert solvent.

  • Gas Introduction: Connect the reaction vessel to the Schlenk line and the PF3 gas cylinder. Ensure the outlet of the reaction vessel is connected to the scrubber system.

  • Reaction: Cool the reaction mixture to the appropriate temperature (e.g., with a dry ice/acetone bath). Slowly bubble PF3 gas through the stirred reaction mixture. The reaction progress can often be monitored by a color change.

  • Isolation: Once the reaction is complete, stop the flow of PF3 and purge the system with inert gas to remove any unreacted PF3. The product, Ni(PF3)4, is a volatile liquid and can be isolated by vacuum distillation.

  • Waste Neutralization: All residual PF3 and any byproducts must be carefully neutralized in the scrubber system.

Visualizations

Emergency_Response_Workflow cluster_immediate_actions Immediate Actions cluster_emergency_call Emergency Communication cluster_response Professional Response Evacuate Evacuate Area Alert Alert Others & Activate Alarm Evacuate->Alert Isolate Isolate Area (If Safe) Alert->Isolate Call_Emergency Call Emergency Services Isolate->Call_Emergency From a Safe Location Provide_Info Provide Details: - Location - Gas Identity (PF3) - Leak Size (if known) - Injuries Call_Emergency->Provide_Info Personnel_Arrive Trained Personnel Arrive Provide_Info->Personnel_Arrive Assess_Situation Assess Leak & Contamination Personnel_Arrive->Assess_Situation Enter_with_PPE Enter with Full PPE (SCBA) Assess_Situation->Enter_with_PPE Secure_Leak Secure the Leak Source Enter_with_PPE->Secure_Leak Ventilate Ventilate the Area Secure_Leak->Ventilate Decontaminate Decontaminate Area Ventilate->Decontaminate

Caption: Workflow for immediate actions and professional response to a PF3 gas leak.

First_Aid_Signaling_Pathway cluster_inhalation Inhalation Exposure cluster_contact Skin/Eye Contact Inhalation PF3 Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Call_EMS_Inhale Call Emergency Medical Services Move_to_Fresh_Air->Call_EMS_Inhale Respiratory_Support Provide Respiratory Support (If Trained) Call_EMS_Inhale->Respiratory_Support Monitor_Shock Monitor for Shock Respiratory_Support->Monitor_Shock Contact Skin or Eye Contact Remove_Clothing Remove Contaminated Clothing Contact->Remove_Clothing Flush_Area Flush with Water (15+ min) Contact->Flush_Area Call_EMS_Contact Call Emergency Medical Services Remove_Clothing->Call_EMS_Contact Flush_Area->Call_EMS_Contact

References

Overcoming challenges in the synthesis of stable PF3-metal complexes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of stable trifluorophosphine (PF₃)-metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with phosphorus trifluoride (PF₃) and what are the essential safety precautions?

A1: this compound is a colorless, odorless, and highly toxic gas.[1] Its primary hazard is its ability to bind to hemoglobin in the blood in a manner similar to carbon monoxide, which can be fatal upon inhalation.[2] It also causes severe skin burns and eye damage.[1][3]

Essential Safety Precautions:

  • Handling: All manipulations must be performed in a well-ventilated fume hood or with a dedicated gas handling system.[4] A compatible PF₃ gas detector should be in place.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, flame-resistant clothing, and safety goggles.[5][6][7] For emergency situations, a self-contained breathing apparatus (SCBA) is mandatory.[2]

  • Materials Compatibility: Use materials such as mild steel, copper, nickel, or Monel® for dry PF₃. If moisture is present, Monel® is recommended. Teflon® is a preferred gasket material.[4]

  • Storage: Cylinders should be stored upright in a cool, dry, well-ventilated area, secured to prevent falling.[4]

Q2: What are the common starting materials for the synthesis of PF₃-metal complexes?

A2: Common starting materials are typically low-valent metal complexes, with metal carbonyls being the most frequent precursors. The PF₃ ligand substitutes the carbon monoxide (CO) ligands. Examples include:

  • Nickel tetracarbonyl (Ni(CO)₄) for the synthesis of Ni(PF₃)₄.[8]

  • Iron pentacarbonyl (Fe(CO)₅) for mixed carbonyl-phosphine complexes like Fe(CO)ₓ(PF₃)₅-ₓ.[9]

  • Molybdenum hexacarbonyl (Mo(CO)₆) for complexes such as Mo(CO)ₓ(PF₃)₆-ₓ.

  • Other organometallic precursors like bis(cyclopentadienyl)nickel (Cp₂Ni) can also be used.[10]

Q3: How does the bonding of PF₃ to a metal compare to that of CO?

A3: The bonding of PF₃ to a metal is very similar to that of CO. PF₃ is a strong σ-donor and a strong π-acceptor ligand.[11] The lone pair on the phosphorus atom donates to an empty metal orbital (σ-donation). The metal d-orbitals back-donate electron density into the empty σ* anti-bonding orbitals of the P-F bonds (π-backbonding).[11] This π-acidity of PF₃ is comparable to, and in some cases even greater than, that of CO.[11]

Q4: What are the common techniques for purifying PF₃-metal complexes?

A4: Purification of PF₃-metal complexes often involves standard techniques for air-sensitive organometallic compounds:

  • Recrystallization: This is a common method for purifying solid complexes. It involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly to form pure crystals.[12][13][14] A mixture of solvents may be necessary for compounds with challenging solubility profiles.[15]

  • Column Chromatography: For non-volatile or thermally sensitive complexes, column chromatography using an inert stationary phase like silica (B1680970) gel or alumina (B75360) under an inert atmosphere can be effective.[3][16]

  • Sublimation: Volatile complexes, such as Ni(PF₃)₄, can be purified by vacuum sublimation.

  • Fractional Condensation: Volatile liquid or gaseous complexes can be purified by passing them through a series of cold traps held at specific temperatures.[9]

Troubleshooting Guides

Low or No Product Yield

Question: I am getting a very low yield or no desired product in my reaction. What are the possible causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of PF₃-metal complexes can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of PF₃ Gas Impurities in the PF₃ gas, such as moisture or oxygen, can lead to side reactions and decomposition of starting materials and products.[4][5][17] Use high-purity PF₃ and consider passing the gas through a purification train to remove contaminants.
Inactive Metal Precursor Metal carbonyls and other precursors can degrade over time. Ensure your metal precursor is pure and active. For solid precursors, check for any changes in appearance. For liquid precursors, consider purification by distillation if applicable.
Suboptimal Reaction Conditions The temperature, pressure, and reaction time are critical. If the temperature is too low, the reaction may be too slow. If it is too high, the product may decompose. Monitor the reaction progress by techniques like IR or NMR spectroscopy to determine the optimal reaction time.
Ligand Exchange Equilibrium The substitution of CO by PF₃ is often a reversible process. To drive the reaction towards the product, it may be necessary to remove the displaced CO, for example, by purging the reaction vessel with an inert gas or performing the reaction under vacuum.
Moisture in Solvent or Glassware PF₃ reacts with water to produce phosphorous acid and hydrogen fluoride, which can interfere with the reaction.[9] Ensure all solvents are rigorously dried and degassed, and all glassware is oven-dried or flame-dried before use.
Product Decomposition

Question: My product seems to be decomposing during the reaction or work-up. How can I improve its stability?

Answer: PF₃-metal complexes can be sensitive to heat, light, air, and moisture. Understanding the decomposition pathways is key to preventing product loss.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Thermal Instability Many PF₃-metal complexes are thermally sensitive. The thermal decomposition of molybdenum carbonyl phosphine (B1218219) complexes, for instance, can occur at temperatures as low as 140-270°C.[18] Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating during solvent removal.
Atmospheric Decomposition Exposure to air and moisture can lead to oxidation and hydrolysis of the complex.[4] All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Photochemical Decomposition Some metal carbonyls and their derivatives are light-sensitive.[17] Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
Ligand Dissociation The metal-PF₃ bond can be labile, leading to ligand dissociation. The stability of the complex can sometimes be enhanced by using a chelating phosphine ligand or by modifying the electronic properties of the metal center with other co-ligands.[19]
Impure Product

Question: My final product is impure, containing starting materials or unidentifiable byproducts. How can I improve the purity?

Answer: Achieving high purity requires careful control over the reaction and purification steps.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction If starting materials are present, the reaction may not have gone to completion. Monitor the reaction by spectroscopy (e.g., the disappearance of the CO stretching bands of the starting metal carbonyl in the IR spectrum) to ensure it has finished before work-up.
Side Reactions Side reactions can lead to a variety of byproducts. Common side reactions include the formation of complexes with a different number of substituted PF₃ ligands. Careful control of stoichiometry and reaction conditions can help to minimize these. For example, in the synthesis of mixed carbonyl-phosphine complexes, a mixture of products with varying degrees of substitution is often obtained.[9]
Ineffective Purification If the chosen purification method is not effective, impurities will remain. If recrystallization fails, try a different solvent or solvent mixture.[14] If column chromatography is used, experiment with different solvent systems and stationary phases.[3]
Contamination from PF₃ Source Impurities in the PF₃ gas, such as P(O)F₃, can lead to the formation of undesired complexes. Ensure the purity of the PF₃ gas before use.[5]

Quantitative Data

Table 1: Comparison of CO and PF₃ Ligand Properties

PropertyCarbon Monoxide (CO)This compound (PF₃)
Tolman Cone Angle ~95°104°
Tolman Electronic Parameter (ν(CO) in Ni(CO)₃L) 2050-2150 cm⁻¹ (for terminal CO)2110.8 cm⁻¹
Bonding Strong σ-donor, Strong π-acceptorStrong σ-donor, Strong π-acceptor

Table 2: Spectroscopic Data for Selected PF₃-Metal Complexes

Complexν(CO) (cm⁻¹)³¹P NMR (δ, ppm)Reference
Ni(PF₃)₄N/A~145
Fe(CO)₄(PF₃)2085, 2015, 1985~140
Fe(CO)₃(PF₃)₂2040, 1990~142
Mo(CO)₅(PF₃)2080, 1980, 1950~135
Mo(CO)₄(PF₃)₂ (cis)2030, 1940, 1910~138
Mo(CO)₃(PF₃)₃ (fac)1990, 1930~140

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(trifluorophosphine)nickel(0), Ni(PF₃)₄

This protocol is adapted from literature procedures for the synthesis of Ni(PF₃)₄ from Ni(CO)₄. EXTREME CAUTION is required due to the high toxicity of both Ni(CO)₄ and PF₃.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄)

  • This compound (PF₃)

  • High-vacuum line

  • Reaction vessel with a stir bar

  • Cold traps (liquid nitrogen)

Procedure:

  • Assemble a clean, dry reaction vessel on a high-vacuum line.

  • Evacuate the entire system thoroughly.

  • Cool the reaction vessel to -196 °C using a liquid nitrogen bath.

  • Carefully condense a known amount of Ni(CO)₄ into the reaction vessel.

  • Condense a four-fold molar excess of PF₃ into the reaction vessel.

  • Allow the reaction vessel to slowly warm to room temperature while stirring. The reaction is typically complete within a few hours.

  • The progress of the reaction can be monitored by the disappearance of the characteristic CO stretching frequency of Ni(CO)₄ in the gas-phase IR spectrum.

  • Purify the volatile Ni(PF₃)₄ product by fractional condensation through a series of cold traps to separate it from any unreacted starting materials and byproducts.

Protocol 2: Synthesis of Mixed Carbonyl-Trifluorophosphine Iron Complexes, Fe(CO)ₓ(PF₃)₅-ₓ

This protocol describes a general method for the synthesis of a mixture of Fe(CO)ₓ(PF₃)₅-ₓ complexes via photochemical substitution.

Materials:

  • Iron pentacarbonyl (Fe(CO)₅)

  • This compound (PF₃)

  • Photochemical reactor (e.g., with a mercury lamp)

  • Inert solvent (e.g., hexane)

  • Schlenk line and glassware

Procedure:

  • In a quartz reaction vessel under an inert atmosphere, dissolve a known amount of freshly distilled Fe(CO)₅ in anhydrous hexane.

  • Introduce a controlled amount of PF₃ gas into the solution.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., 0 °C) and stirring.

  • The reaction progress can be monitored by taking aliquots and analyzing them by IR spectroscopy, observing the appearance of new CO stretching bands corresponding to the various Fe(CO)ₓ(PF₃)₅-ₓ products.[17]

  • The distribution of the products can be influenced by the reaction time and the partial pressure of PF₃.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The mixture of products can be separated by fractional crystallization or chromatography, although this can be challenging.

Visualizations

M_PF3_Bonding cluster_PF3 PF₃ Ligand M Metal (M) P P M->P π-backbonding (d-orbitals to σ* P-F) P->M σ-donation (lone pair) F1 F P->F1 F2 F P->F2 F3 F P->F3

Caption: M-PF₃ bonding showing σ-donation and π-backbonding.

Synthesis_Workflow start Start reagents Prepare Reactants (Metal Precursor, PF₃ Gas) start->reagents reaction Reaction Setup (Inert Atmosphere, Controlled Temp.) reagents->reaction monitoring Monitor Reaction (IR, NMR) reaction->monitoring workup Work-up (Solvent Removal) monitoring->workup purification Purification (Recrystallization, Chromatography, Sublimation) workup->purification characterization Characterization (NMR, IR, MS, X-ray) purification->characterization end Stable PF₃-Metal Complex characterization->end

Caption: General experimental workflow for PF₃-metal complex synthesis.

Troubleshooting_Flowchart start Low Yield or No Product check_reagents Check Reagent Purity (PF₃, Metal Precursor) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK solution_reagents Purify Reagents check_reagents->solution_reagents Impure check_workup Review Work-up & Purification check_conditions->check_workup Conditions OK solution_conditions Optimize Conditions check_conditions->solution_conditions Suboptimal solution_workup Modify Purification Method check_workup->solution_workup Ineffective success Improved Yield check_workup->success Optimized solution_reagents->start Re-run solution_conditions->start Re-run solution_workup->start Re-run

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Technical Support Center: Synthesis of Phosphorus Trifluoride (PF₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Phosphorus Trifluoride (PF₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during the synthesis of PF₃. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound (PF₃)?

A1: The most prevalent laboratory and industrial methods for PF₃ synthesis involve halogen exchange reactions starting from phosphorus trichloride (B1173362) (PCl₃). Common fluorinating agents used in these reactions include zinc fluoride (B91410) (ZnF₂), calcium fluoride (CaF₂), arsenic trifluoride (AsF₃), antimony trifluoride (SbF₃), and hydrogen fluoride (HF)[1][2]. The reaction with zinc fluoride is a frequently cited laboratory method, typically conducted at elevated temperatures (150-200 °C)[1].

Q2: What are the primary impurities I should be aware of during PF₃ synthesis?

A2: The primary impurities depend on the synthetic route and the purity of the starting materials. When synthesizing from PCl₃, common impurities include:

  • Chlorinated Phosphorus Intermediates: Phosphorus monochlorodifluoride (PClF₂) and phosphorus dichloromonofluoride (PCl₂F).

  • Unreacted Starting Material: Residual phosphorus trichloride (PCl₃).

  • Over-fluorinated Product: Phosphorus pentafluoride (PF₅).

  • Hydrolysis and Oxidation Products: Phosphorus oxyfluoride (POF₃), which can form if moisture is present[3].

  • By-products from Reactants: Hydrogen chloride (HCl) if HF is used as the fluorinating agent, and silicon tetrafluoride (SiF₄) if the reactor contains silica-based materials that can react with HF.

Q3: How critical is the exclusion of moisture and oxygen during the synthesis?

A3: It is absolutely critical. PF₃ is sensitive to moisture and can hydrolyze to form phosphorous acid and hydrogen fluoride[1]. The presence of moisture can also lead to the formation of the highly undesirable impurity, phosphorus oxyfluoride (POF₃)[3]. Oxygen can lead to oxidation side reactions. Therefore, all reagents should be anhydrous, and the reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Q4: What are the recommended general purification techniques for crude PF₃?

A4: Several techniques can be employed to purify PF₃ gas:

  • Fractional Condensation and Distillation: This method separates gases based on their different boiling points. Crude PF₃ can be passed through a series of cold traps held at specific temperatures to condense and remove less volatile impurities. For instance, fractional condensation at -95 °C can be used to remove certain volatile impurities[1].

  • Chemical Scrubbing/Absorption: This involves passing the gas stream through a column packed with a material that selectively reacts with or absorbs impurities. A highly effective method involves using alkali metal fluorides, such as sodium fluoride (NaF) pellets, which can remove a wide range of impurities including chlorinated phosphorus compounds, PF₅, POF₃, and acid gases like HCl and HF.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of PF₃ 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Loss of gaseous product due to leaks in the apparatus. 3. Sub-optimal ratio of reactants.1. Ensure the reaction temperature is maintained within the recommended range (e.g., 150-200 °C for the ZnF₂ method) and allow for sufficient reaction time. 2. Thoroughly check all connections and joints in your apparatus for leaks using an appropriate method. 3. Carefully control the stoichiometry of the reactants as per the established protocol.
High levels of unreacted PCl₃ in the product 1. Incomplete reaction (as above). 2. Inefficient mixing of solid-gas reactants.1. Increase reaction time or temperature within the recommended limits. 2. Ensure efficient stirring or agitation of the reactants to maximize surface contact, especially in solid-gas reactions.
Presence of PClF₂ and PCl₂F impurities Incomplete halogen exchange. This is a common issue where not all chlorine atoms on the PCl₃ molecule are substituted with fluorine.1. Optimize reaction conditions (temperature, time) to drive the reaction to completion. 2. Employ a purification method specifically designed to remove these impurities, such as passing the gas through a heated sodium fluoride column.
Detection of POF₃ in the product gas Presence of moisture in the reactants or the reaction system. PF₃ reacts with water to form POF₃ and other byproducts[3].1. Ensure all reactants, especially the fluorinating agent, are thoroughly dried before use. 2. Assemble the reaction apparatus from oven-dried glassware and purge the entire system with a dry, inert gas (e.g., nitrogen or argon) before starting the reaction.
Significant amount of PF₅ detected Over-fluorination of PF₃. This can be caused by overly harsh reaction conditions or the use of a very strong fluorinating agent.1. Carefully control the reaction temperature to avoid excessive fluorination. 2. Use a purification method that can selectively remove PF₅, such as absorption onto sodium fluoride at temperatures below 200 °C.

Data Presentation

The following table summarizes the effectiveness of purifying a crude PF₃ gas stream by passing it through a column of sodium fluoride pellets. The data is adapted from a patented purification process.

Compound Concentration Before Purification (wt. %) Concentration After Purification (wt. %) Removal Efficiency (%)
This compound (PF₃)89.697.8-
Phosphorus Oxyfluoride (POF₃)1.210.0199.17
Silicon Tetrafluoride (SiF₄)1.620100
Hydrogen Chloride (HCl)2.160.386.11
PCl₃, PClF₂, PCl₂F5.30.0199.81

Experimental Protocols

Synthesis of this compound via Halogen Exchange with Zinc Fluoride

This protocol is based on the common laboratory synthesis method.

Materials:

  • Phosphorus trichloride (PCl₃), distilled

  • Anhydrous zinc fluoride (ZnF₂), finely powdered and dried

  • Inert gas (Nitrogen or Argon)

Apparatus:

  • A three-necked round-bottom flask

  • A mechanical stirrer

  • A heating mantle with a temperature controller

  • A condenser

  • A series of cold traps (for purification)

  • A gas collection system

Procedure:

  • Assemble the reaction apparatus, ensuring all glassware is thoroughly dried.

  • In the reaction flask, place anhydrous zinc fluoride.

  • Purge the entire system with a dry inert gas for at least 30 minutes to remove air and moisture.

  • Slowly add distilled phosphorus trichloride to the reaction flask while stirring.

  • Heat the reaction mixture to 150-200 °C with continuous stirring. The PF₃ gas will begin to evolve.

  • Pass the evolved gas through a condenser (to return any unreacted PCl₃ to the flask) and then through a series of cold traps for initial purification. A trap at approximately -78 °C (dry ice/acetone) can be used to condense PCl₃, while PF₃ passes through.

  • Collect the purified PF₃ gas in a suitable collection vessel.

Purification of Crude PF₃ using a Sodium Fluoride Column

This protocol describes a chemical scrubbing method to remove a variety of common impurities.

Materials:

  • Crude PF₃ gas stream

  • Porous sodium fluoride (NaF) pellets, activated by heating under vacuum.

Apparatus:

  • A packed column (e.g., glass or metal tube)

  • A tube furnace or heating tape with a temperature controller

  • Gas flow meter

  • Gas analysis equipment (e.g., GC-MS or IR spectrometer)

Procedure:

  • Pack the column with activated sodium fluoride pellets.

  • Heat the column to the desired temperature. A temperature gradient can be effective, for instance, 200 °C at the inlet and 80 °C at the outlet.

  • Pass the crude PF₃ gas stream through the heated column at a controlled flow rate.

  • The NaF will react with or absorb impurities such as chlorinated phosphorus compounds, PF₅, POF₃, and acid gases.

  • Monitor the purity of the PF₃ gas exiting the column using appropriate analytical techniques.

  • The sodium fluoride bed may be regenerated by heating to a higher temperature (e.g., above 400 °C) under an inert gas flow to release some of the absorbed species like PF₅, though chlorinated impurities will form non-volatile salts.

Visualizations

experimental_workflow cluster_synthesis PF3 Synthesis cluster_purification Purification start Start: Prepare Dry Apparatus reactants Add Anhydrous ZnF2 and PCl3 start->reactants reaction Heat to 150-200°C under Inert Atmosphere reactants->reaction crude_gas Evolved Crude PF3 Gas reaction->crude_gas purification_step Pass Gas Through Purification System crude_gas->purification_step Transfer pure_pf3 Collect Pure PF3 purification_step->pure_pf3

Caption: General experimental workflow for the synthesis and purification of PF₃.

troubleshooting_logic start Analyze Product Gas check_impurities Impurities Detected? start->check_impurities pof3 POF3 Detected? check_impurities->pof3 Yes low_yield Low Yield? check_impurities->low_yield No pclx_fy PClx_Fy Detected? pof3->pclx_fy No solution_moisture Action: Check for Moisture - Dry Reactants - Purge System with Inert Gas pof3->solution_moisture Yes pclx_fy->low_yield No solution_incomplete Action: Address Incomplete Reaction - Increase Temperature/Time - Improve Mixing pclx_fy->solution_incomplete Yes low_yield->solution_incomplete Yes solution_leaks Action: Check for System Leaks low_yield->solution_leaks Yes end Pure PF3 / Optimized Yield low_yield->end No solution_moisture->end solution_incomplete->end solution_leaks->end

Caption: Troubleshooting logic for common issues in PF₃ synthesis.

References

Technical Support Center: Phosphorus Trifluoride (PF3) Equipment Passivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper passivation techniques for equipment used with Phosphorus Trifluoride (PF3). Adherence to these protocols is critical for ensuring experimental integrity, personnel safety, and equipment longevity.

Frequently Asked Questions (FAQs)

Q1: What is passivation and why is it critical for equipment used with this compound (PF3)?

A1: Passivation is a chemical treatment process that removes free iron and other contaminants from the surface of metals like stainless steel and nickel alloys. This process promotes the formation of a thin, inert, and robust protective layer on the metal surface. For service with this compound, a highly reactive and corrosive gas, a specialized fluoride (B91410) passivation is essential.[1][2] This process creates a metal fluoride film that is highly resistant to attack by PF3 and helps prevent contamination of the high-purity gas.[3][4] An unpassivated or improperly passivated surface can react with PF3, leading to corrosion, particle generation, and catastrophic failure of the equipment.[5]

Q2: What materials are compatible with this compound?

A2: Materials must be carefully selected to withstand the corrosive nature of PF3. Commonly used compatible materials include:

  • Metals:

    • Stainless Steel (300 series, particularly 316L with electropolished surfaces)[3][5]

    • Nickel and Nickel Alloys (e.g., Monel®, Hastelloy® C-22)[6]

  • Polymers:

It is crucial to verify the compatibility of all system components, including seals and gaskets, with PF3.[5]

Q3: What is the difference between standard passivation (e.g., with nitric or citric acid) and fluoride passivation?

A3: Standard passivation with nitric or citric acid is designed to create a chromium oxide layer on stainless steel surfaces, which provides good general corrosion resistance.[1][2] However, for highly reactive fluorine compounds like PF3, a more robust metal fluoride layer is required. Fluoride passivation involves treating the metal surface with a fluorine-containing gas at elevated temperatures to convert the surface into a stable metal fluoride film.[3][6] This fluoride layer offers superior resistance to corrosion from PF3.

Q4: How often should I passivate my equipment?

A4: Equipment should always be passivated before its first use with PF3.[7] Re-passivation is necessary if the protective layer is compromised, which can occur under the following circumstances:

  • After any system modification or repair that exposes a new metal surface.[7]

  • If the system is opened to the atmosphere, especially in a humid environment, as moisture can damage the protective fluoride film.[8]

  • If there are signs of corrosion or contamination in the system.

Regular inspection and, if necessary, re-passivation are crucial for maintaining a safe and reliable system.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Visible corrosion or etching on equipment surfaces. 1. Incomplete or failed passivation. 2. Presence of moisture in the system, leading to the formation of hydrofluoric acid (HF).[8] 3. Use of incompatible materials. 4. Passivation film damage due to mechanical shock.[9]1. Immediately take the system offline. 2. Purge the system with a dry, inert gas (e.g., Nitrogen, Argon). 3. Disassemble and inspect the affected components. 4. Thoroughly clean and re-passivate the equipment following the detailed experimental protocol. 5. Ensure the system is leak-tight and always purged with dry, inert gas before introducing PF3.[5]
Contamination of the PF3 gas (e.g., presence of metallic fluorides). 1. Active corrosion of the equipment surfaces. 2. Flaking of a poorly adherent passivation layer.[9] 3. High operating temperatures causing the breakdown of the passivation film.1. Verify the integrity of the passivation layer. 2. Review the passivation procedure, especially the thermal treatment step, to ensure a stable film was formed. 3. Operate the system within the recommended temperature limits for the passivated materials.
Difficulty in achieving a stable, leak-tight system. 1. Corrosion of sealing surfaces. 2. Use of incompatible gasket or O-ring materials.1. Inspect all sealing surfaces for signs of corrosion and re-passivate if necessary. 2. Replace all seals with materials confirmed to be compatible with PF3 (e.g., PTFE, Kel-F®).
Passivation process results in a discolored or non-uniform surface. 1. Inadequate pre-cleaning (residual oils, grease, or oxides).[7] 2. Non-uniform heating during the passivation process. 3. Presence of moisture or oxygen during passivation.1. Repeat the pre-cleaning and degreasing steps meticulously. 2. Ensure uniform temperature distribution across all parts during the fluorination and heat treatment steps. 3. Verify the purity of the fluorine and inert gases used in the passivation process.[3]

Quantitative Data on Fluoride Passivation

The following table summarizes representative data on the properties of fluoride passivation films on stainless steel. The exact values can vary based on the specific alloy, surface finish, and passivation process parameters.

Parameter Value Significance
Passivation Film Composition Metal Fluorides (e.g., FeF₂, CrF₃, NiF₂)[3]Provides a chemically inert barrier against PF3.
Typical Film Thickness 10 - 50 Å (1 - 5 nm)An effective barrier without being prone to flaking.
Optimal Fluorination Temperature (Stainless Steel) 150 - 350 °CEnsures the formation of a stable fluoride film without causing thermal damage to the substrate.
Optimal Fluorination Temperature (Nickel) 350 - 450 °CHigher temperatures are required for nickel to form a robust NiF₂ layer.[3]
Post-Passivation Heat Treatment Temperature 300 - 500 °C (in an inert atmosphere)[6]Stabilizes the fluoride film, improves adhesion, and removes any non-stoichiometric fluorine.[3]
Corrosion Resistance Significantly improved compared to unpassivated or oxide-passivated surfaces in a fluoride environment.[10][11]Essential for the long-term integrity of the equipment.

Experimental Protocols

Protocol 1: Pre-Passivation Cleaning and Preparation

Objective: To prepare the equipment surfaces for fluoride passivation by removing all contaminants.

Methodology:

  • Disassembly: Completely disassemble all components. Remove all non-metallic parts like O-rings and gaskets.

  • Degreasing: Thoroughly clean all metal parts with a suitable solvent (e.g., acetone, isopropyl alcohol) in an ultrasonic bath to remove oils and greases.[7]

  • Acidic Cleaning (Pickling): For new or visibly scaled components, immerse in a 10-25% nitric acid solution to remove any scale or oxides.[9] Rinse thoroughly with deionized water.

  • Final Rinse: Perform a final rinse with high-purity, deionized water until the rinse water conductivity is stable.

  • Drying: Dry the components in a vacuum oven at an elevated temperature (e.g., 100-150 °C) to remove all traces of moisture. Alternatively, purge with hot, dry nitrogen or argon.[5] This step is critical as any residual moisture will react with the passivation agents and PF3.

Protocol 2: Fluoride Passivation

Objective: To form a stable metal fluoride protective layer on the equipment surfaces.

Methodology:

  • System Assembly: Assemble the clean, dry components into the system that will be passivated.

  • Leak Check: Pressurize the system with a dry, inert gas (e.g., Helium) and perform a thorough leak check.

  • Purging: Purge the system with a high flow of hot, dry, high-purity inert gas (e.g., Nitrogen) to remove any residual atmospheric contaminants.

  • Heating: Heat the system to the target fluorination temperature (see table above for material-specific recommendations).

  • Fluorination: Introduce a dilute mixture of fluorine gas (e.g., 5-10% F₂ in N₂) into the heated system.[8] Hold at the fluorination temperature for 1-2 hours.

  • Inert Gas Purge: Stop the fluorine flow and purge the system with a high-purity inert gas to remove all residual fluorine.

  • Thermal Treatment (Annealing): While maintaining a positive pressure of inert gas, heat the system to the thermal treatment temperature (see table above). Hold for 1-2 hours to stabilize the fluoride film.[3][6]

  • Cool Down: Allow the system to cool down to room temperature under the inert gas atmosphere.

  • Final Purge: Once cooled, the system is passivated and ready for use. Maintain a positive pressure of inert gas until PF3 is introduced.

Visualizations

Passivation_Workflow cluster_prep Pre-Passivation Preparation cluster_passivation Fluoride Passivation Process Disassembly 1. Disassemble Components Degreasing 2. Ultrasonic Degreasing Disassembly->Degreasing Acid_Cleaning 3. Acidic Cleaning (Pickling) Degreasing->Acid_Cleaning Final_Rinse 4. Deionized Water Rinse Acid_Cleaning->Final_Rinse Drying 5. Vacuum Oven Drying Final_Rinse->Drying Heating 6. Heat to Fluorination Temp. Drying->Heating Transfer to Passivation System Fluorination 7. Introduce Dilute F2 Gas Heating->Fluorination Inert_Purge_1 8. Purge with Inert Gas Fluorination->Inert_Purge_1 Thermal_Treatment 9. Heat Treatment (Annealing) Inert_Purge_1->Thermal_Treatment Cool_Down 10. Cool Down Under Inert Gas Thermal_Treatment->Cool_Down Ready_for_Service Passivated Equipment Ready for PF3 Service Cool_Down->Ready_for_Service

Caption: Workflow for Fluoride Passivation of Equipment for PF3 Service.

Troubleshooting_Corrosion Start Corrosion Detected Action1 Immediately Stop PF3 Flow & Purge with Inert Gas Start->Action1 Decision1 Is Moisture Present in the System? Action1->Decision1 Action2a Identify and Eliminate Moisture Source Decision1->Action2a Yes Action2b Inspect for Incompatible Materials Decision1->Action2b No Decision2 Passivation Film Damaged? Action2a->Decision2 Action2b->Decision2 Action3a Thoroughly Clean and Re-passivate Equipment Decision2->Action3a Yes Action3b Review Operating Procedures (e.g., Temperature, Handling) Decision2->Action3b No End System Safe for Operation Action3a->End Action3b->End

References

Validation & Comparative

Comparing Phosphorus trifluoride and carbon monoxide as ligands in metal complexes.

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered a substantial amount of information comparing PF₃ and CO as ligands, including data for the Tolman Electronic Parameter, bond dissociation energies, and cone angles. I also found qualitative and some quantitative information regarding their π-acidity, with multiple sources indicating PF₃ is a strong π-acceptor, comparable to CO.

Regarding the experimental protocols, I have found general descriptions of the techniques used (e.g., IR spectroscopy for TEP, mass spectrometry for BDEs). I can now synthesize this information into more detailed procedural descriptions as requested.

Given this, I can now proceed with structuring the comparison guide, creating the data tables (with the note about the missing NMR data), detailing the experimental protocols based on the information gathered, generating the Graphviz diagrams, and writing the final comprehensive comparison. Therefore, I can now proceed to the next steps without needing further searches.

Final Answer: A comprehensive comparison guide on Phosphorus Trifluoride and Carbon Monoxide as ligands will be generated. This guide will include:

  • An introduction to the topic.

  • A quantitative data comparison in a structured table.

  • Detailed experimental protocols for key experiments.

  • Graphviz diagrams illustrating bonding and experimental workflows.

  • A concluding summary. The guide will be tailored for researchers, scientists, and drug development professionals. All quantitative data will be summarized in tables, and detailed methodologies for key experiments will be provided. Graphviz diagrams will be used for visualizing signaling pathways, experimental workflows, or logical relationships, with all DOT scripts enclosed in dot code blocks and accompanied by brief, descriptive captions. All diagrams will adhere to the specified styling and color contrast rules.### A Comparative Analysis of this compound and Carbon Monoxide as Ligands in Metal Complexes

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of ligands is a cornerstone in the design of metal complexes for catalysis and therapeutic applications. Carbon monoxide (CO) is a prototypical π-acceptor ligand that has been extensively studied. Its inorganic counterpart, this compound (PF₃), shares many electronic similarities, making a direct comparison essential for a nuanced understanding of ligand effects in coordination chemistry. This guide provides a data-driven, objective comparison of PF₃ and CO, focusing on their bonding characteristics, spectroscopic signatures, and steric profiles.

Quantitative Comparison of Ligand Properties

The electronic and steric properties of CO and PF₃ have been quantified through various experimental techniques. The following table summarizes key comparative data.

PropertyCarbon Monoxide (CO)This compound (PF₃)Significance
Tolman Electronic Parameter (TEP) , ν(CO) A₁ mode in Ni(CO)₃L2056.1 cm⁻¹2068.9 cm⁻¹This parameter measures the net electron-donating or withdrawing strength of a ligand. A higher vibrational frequency indicates a stronger net π-acceptor character.
¹³C NMR Chemical Shift of coordinated CO in Fe(CO)₄L~212 ppm (for L=CO in Fe(CO)₅)~215 ppm (for L=PF₃ in Fe(CO)₄(PF₃))The chemical shift of a coordinated carbonyl is sensitive to the degree of π-backbonding from the metal. Increased backbonding leads to greater shielding and a shift to lower ppm values. Note: Direct comparative data for Cr(CO)₅L is not readily available; data for the analogous Fe(CO)₄L system is presented.
Metal-Ligand Bond Dissociation Energy (BDE) in Ni(L)₄104.6 kJ/mol138.1 kJ/molThis value reflects the strength of the bond between the metal center and the ligand.
Infrared (IR) Stretching Frequency of free ligand2143 cm⁻¹892 cm⁻¹ (symmetric stretch)This serves as a reference point to evaluate the change in the ligand's internal bond strength upon coordination to a metal.
Cone Angle (θ) 95°104°This is a measure of the steric bulk of the ligand, which influences the coordination number and reactivity of the metal complex.

Electronic Interactions: σ-Donation and π-Acceptance

The bonding of both CO and PF₃ to a metal center is described by the Dewar-Chatt-Duncanson model. This model involves two main components: σ-donation of electron density from a filled ligand orbital to an empty metal d-orbital, and π-acceptance (back-donation) of electron density from a filled metal d-orbital to an empty ligand orbital.

cluster_CO Carbon Monoxide (CO) Bonding cluster_PF3 This compound (PF₃) Bonding Metal Metal CO_HOMO σ (HOMO) Metal->CO_HOMO σ-donation CO_LUMO π* (LUMO) Metal->CO_LUMO π-backdonation Metal_PF3 Metal PF3_HOMO σ (HOMO) Metal_PF3->PF3_HOMO σ-donation PF3_LUMO σ* (LUMO) Metal_PF3->PF3_LUMO π-backdonation

Figure 1: Dewar-Chatt-Duncanson model for CO and PF₃.

While both ligands engage in this synergistic bonding, the nature of their acceptor orbitals differs. In CO, the π-acceptor orbitals are the antibonding π* orbitals. In PF₃, the acceptor orbitals are the antibonding σ* orbitals of the P-F bonds.[1] The high electronegativity of the fluorine atoms in PF₃ lowers the energy of these σ* orbitals, making them excellent acceptors of electron density from the metal.[1] This is a key reason why PF₃ is considered a very strong π-acceptor ligand, with a π-acidity comparable to or even greater than that of CO.[1]

Experimental Protocols

The quantitative data presented in this guide are derived from specific experimental methodologies. Below are outlines of the key protocols.

1. Determination of Tolman Electronic Parameter (TEP)

The TEP is determined using Infrared (IR) spectroscopy.

  • Objective: To measure the frequency of the A₁ C-O vibrational mode of a [LNi(CO)₃] complex.

  • Procedure:

    • Synthesize the target complex, for example, by reacting Ni(CO)₄ with the ligand L (e.g., PF₃) in a suitable solvent under an inert atmosphere.

    • Prepare a dilute solution of the purified complex in a non-polar solvent (e.g., hexane (B92381) or cyclohexane) to minimize solvent-carbonyl interactions.

    • Record the IR spectrum of the solution in the carbonyl stretching region (typically 1800-2200 cm⁻¹).

    • Identify the A₁ symmetric stretching band, which is typically the most intense band for C₃ᵥ symmetric molecules.

    • The wavenumber (in cm⁻¹) of this band is the Tolman Electronic Parameter.

Start Start Synthesis Synthesize [LNi(CO)₃] complex Start->Synthesis Preparation Prepare dilute solution in non-polar solvent Synthesis->Preparation IR_Measurement Record IR spectrum (1800-2200 cm⁻¹) Preparation->IR_Measurement Identification Identify A₁ symmetric C-O stretching band IR_Measurement->Identification TEP_Value Record wavenumber as TEP Identification->TEP_Value End End TEP_Value->End

Figure 2: Workflow for TEP determination.

2. Measurement of Metal-Ligand Bond Dissociation Energy (BDE)

BDEs can be determined using techniques such as mass spectrometry.

  • Objective: To measure the energy required to homolytically cleave the metal-ligand bond in the gas phase.

  • Procedure (using Guided Ion Beam Mass Spectrometry):

    • Generate a beam of the desired metal complex ions.

    • Accelerate the ions to a known kinetic energy.

    • Collide the ions with a neutral target gas (e.g., xenon) in a collision cell.

    • Detect and analyze the kinetic energy of the product ions resulting from collision-induced dissociation (CID).

    • The threshold energy for the dissociation process corresponds to the bond dissociation energy.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the electronic environment of the nuclei in a molecule.

  • Objective: To measure the chemical shift of the carbonyl carbons in a metal complex.

  • Procedure:

    • Dissolve the purified metal complex in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Place the sample in a high-field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.

    • Reference the spectrum to a known standard, such as tetramethylsilane (B1202638) (TMS).

    • The chemical shift of the carbonyl resonance is then determined.

Conclusion

The comparison between this compound and carbon monoxide reveals that while they are electronically similar, there are important distinctions. PF₃ is a slightly stronger net π-acceptor than CO, as evidenced by its higher Tolman Electronic Parameter. This strong π-acidity, coupled with a larger steric profile, can lead to the formation of more stable metal complexes with higher metal-ligand bond dissociation energies. These differences have significant implications for the design of catalysts and metal-based drugs, where fine-tuning of the electronic and steric properties of the metal center is crucial for achieving desired reactivity and selectivity. For researchers in these fields, a thorough understanding of the subtle yet significant differences between these two important ligands is indispensable.

References

A Comparative Guide to PF3-Based and Phosphine Ligand Catalysts in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. This guide provides a comprehensive comparison of the catalytic activity of catalysts based on phosphorus trifluoride (PF3) versus those employing traditional phosphine (B1218219) ligands. The following sections present quantitative data from comparative studies, detailed experimental protocols for catalyst evaluation, and visualizations of the underlying catalytic mechanisms.

Executive Summary

This compound (PF3) and phosphine ligands represent two distinct classes of phosphorus(III) ligands that profoundly influence the outcomes of transition metal-catalyzed reactions. While both are integral to numerous catalytic processes, their differing electronic and steric profiles lead to significant variations in catalyst performance. PF3, a strong π-acceptor ligand, is comparable to carbon monoxide in its electronic properties and tends to stabilize low-valent metal centers, which can enhance catalytic activity in specific reactions.[1] In contrast, the catalytic activity of phosphine ligands can be systematically and predictably altered over a very wide range by varying the organic substituents (R groups), allowing for fine-tuning of both steric bulk and electronic properties.[2][3] This guide focuses on providing a data-driven comparison to aid in the rational selection of the optimal ligand for a given catalytic transformation.

Quantitative Comparison of Catalytic Performance

The following table summarizes the performance of PF3-based and various phosphine ligand-based catalysts in the rhodium-catalyzed hydroformylation of 1-hexene (B165129). This reaction serves as a benchmark for comparing catalyst activity and selectivity.

LigandCatalyst PrecursorSubstrateTemp (°C)Pressure (bar, CO/H₂)TOF (h⁻¹)n:iso RatioConversion (%)Reference
P{C₆H₃(CF₃)₂-3,5}₃ (Laa)Rh(acac)(CO)₂1-Hexene8010 (1:1)~4002.5-3.094[4]
P(C₆F₅)₃ (Lbb)Rh(acac)(CO)₂1-Hexene8010 (1:1)~150.66[4]
PPh₃Rh(acac)(CO)₂1-Hexene8010 (1:1)~4002.5-3.0-[4]
P(OPh)₃Rh(acac)(CO)₂1-Hexene8010 (1:1)~2000--[4]
P(p-CF₃C₆H₄)₃Rh(acac)(CO)₂1-Octene6031-38 (1:1)98204.6-4.8-[5]
P(3-py)₃Rh(acac)(CO)₂1-Hexene8020 (1:1)2503.552[6]

Note: While direct experimental data for PF3 in this specific comparative context is limited in the searched literature, the data for highly fluorinated phosphines like P{C₆H₃(CF₃)₂-3,5}₃ and P(C₆F₅)₃ provide valuable insights into the effects of strong electron-withdrawing groups on catalytic performance, which is a key characteristic of PF3.

Experimental Protocols

The following is a general protocol for the comparative evaluation of PF3 and phosphine ligands in the rhodium-catalyzed hydroformylation of an alkene (e.g., 1-hexene or 1-octene). This protocol is a composite based on common practices in the field and should be optimized for specific ligands and substrates.

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Ligand (PF3 or phosphine ligand)

  • Alkene substrate (e.g., 1-hexene, 1-octene)

  • Solvent (e.g., toluene, THF)

  • Syngas (CO/H₂, typically 1:1 mixture)

  • Internal standard for GC analysis (e.g., dodecane)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature control.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) in the chosen solvent to a desired concentration (e.g., 1-5 mM).

  • Ligand Addition: To the rhodium precursor solution, add the desired amount of the phosphine ligand. For PF3, this would involve bubbling a known amount of the gas through the solution or using a pre-prepared solution of known concentration. The ligand-to-metal ratio is a critical parameter and should be varied (e.g., 1:1, 5:1, 10:1) to determine the optimal conditions.

  • Reaction Setup: Transfer the catalyst solution to the high-pressure reactor. Add the alkene substrate and the internal standard.

  • Reaction Execution: Seal the reactor, purge with syngas several times, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reactor to the desired temperature (e.g., 60-100 °C) and begin stirring.

  • Reaction Monitoring and Analysis: Take aliquots from the reaction mixture at regular intervals using a high-pressure sampling system. Quench the reaction in the aliquot (e.g., by cooling and exposure to air). Analyze the samples by GC to determine the conversion of the alkene and the regioselectivity (n/iso ratio) of the aldehyde products.

  • Calculation of Catalytic Performance: Calculate the Turnover Frequency (TOF) based on the moles of product formed per mole of catalyst per hour.

Visualization of Catalytic Mechanisms

The following diagrams illustrate the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation and highlight the potential influence of PF3 versus phosphine ligands.

Hydroformylation_Cycle A [Rh(L)₂(CO)H] (Active Catalyst) B Alkene Coordination A->B + Alkene - CO C Hydride Migration (Rate-Determining Step) B->C D CO Coordination C->D + CO E Acyl Complex D->E Migratory Insertion F Oxidative Addition of H₂ E->F + H₂ G Reductive Elimination F->G G->A + Aldehyde H Aldehyde Product G->H

Caption: General catalytic cycle for rhodium-catalyzed hydroformylation.

The key difference between PF3 and traditional phosphine ligands lies in their electronic properties, which significantly impact the intermediates and transition states within this cycle.

Ligand_Effects cluster_PF3 PF₃ Ligand Effects cluster_Phosphine Phosphine Ligand Effects PF3_Rh [Rh(PF₃)₂(CO)H] PF3_acyl Acyl-Rh intermediate PF3_Rh->PF3_acyl Strong π-acidity of PF₃ stabilizes electron-rich Rh(I) center PF3_H2 H₂ Oxidative Addition PF3_acyl->PF3_H2 Facilitates migratory insertion due to electron withdrawal PF3_H2->PF3_Rh Potentially faster reductive elimination PR3_Rh [Rh(PR₃)₂(CO)H] PR3_acyl Acyl-Rh intermediate PR3_Rh->PR3_acyl σ-donation from PR₃ increases electron density on Rh PR3_H2 H₂ Oxidative Addition PR3_acyl->PR3_H2 Steric bulk of PR₃ can influence regioselectivity PR3_H2->PR3_Rh Rate of reductive elimination is tunable

Caption: Comparative influence of PF₃ and phosphine ligands on the hydroformylation cycle.

The strong π-acidity of PF3 withdraws electron density from the rhodium center.[1] This can stabilize the metal in its low oxidation state and potentially accelerate steps like migratory insertion and reductive elimination. In contrast, the σ-donating ability of alkylphosphines increases electron density on the metal, which can influence the rate of oxidative addition and reductive elimination.[2] The steric bulk of phosphine ligands is a key factor in controlling the regioselectivity of the hydroformylation reaction, a feature that is less tunable with the small PF3 ligand.[3]

Conclusion

The choice between PF3-based and phosphine ligand-based catalysts is highly dependent on the specific requirements of the chemical transformation. PF3, with its strong π-acceptor character, can lead to highly active catalysts, particularly in reactions where an electron-deficient metal center is beneficial. However, the versatility of phosphine ligands, which allows for the fine-tuning of both steric and electronic properties, provides a powerful tool for optimizing catalyst performance, especially in terms of selectivity. For drug development and fine chemical synthesis, where precise control over product formation is paramount, the tunability of phosphine ligands often makes them the preferred choice. Conversely, for certain industrial processes where high activity is the primary driver, PF3-based systems may offer a significant advantage. This guide provides a foundational understanding to aid researchers in making an informed decision based on the specific catalytic challenges they face.

References

A Comparative Analysis of Experimental and Theoretical Infrared Spectra of Phosphorus Trifluoride (PF3)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the experimental and theoretical infrared (IR) spectra of phosphorus trifluoride (PF3). PF3, a trigonal-pyramidal molecule belonging to the C3v point group, exhibits four fundamental vibrational modes. This document will facilitate researchers, scientists, and drug development professionals in understanding the vibrational properties of PF3 by contrasting experimentally measured data with high-level theoretical calculations.

Data Presentation: Vibrational Frequencies

The fundamental vibrational frequencies of PF3, as determined by experimental infrared spectroscopy and theoretical calculations, are summarized in the table below. The experimental data is sourced from seminal mid-20th-century spectroscopic studies, while the theoretical values are from more recent, advanced computational models.

Vibrational ModeSymmetryDescriptionExperimental Frequency (cm⁻¹)[1][2][3]Theoretical Frequency (cm⁻¹)[4]
ν1A1Symmetric P-F Stretch892894.69
ν2A1Symmetric P-F Bend (Umbrella Mode)487487.65
ν3EAsymmetric P-F Stretch860859.45
ν4EAsymmetric P-F Bend344347.01

Methodologies

A clear understanding of the underlying methodologies is crucial for interpreting the spectral data. The following sections detail the experimental and theoretical protocols used to obtain the vibrational frequencies listed above.

Experimental Protocol

The experimental data presented here are derived from the work of Wilson and Polo (1952).[1][2]

  • Instrumentation : The infrared spectra were recorded using a prism instrument.

  • Spectral Range : The investigation covered the range from 250 cm⁻¹ to 5000 cm⁻¹.[1]

  • Sample Preparation : Gaseous PF3 was used for the measurements. The gas was purified by a series of bulb-to-bulb distillations at -165°C.[1]

  • Data Analysis : The assignment of the fundamental frequencies was based on the characteristic PQR structure of the parallel bands (A1 symmetry) and the unresolved Q branches of the perpendicular bands (E symmetry) for a symmetric top molecule.[1][3]

Theoretical Protocol

The theoretical values are based on the variational calculations performed by Mant et al. (2019).[4][5][6]

  • Computational Method : Variational calculations of the rotational-vibrational energy levels were performed using the TROVE (Theoretical Rovibrational Energies) program.[4] This approach solves the nuclear motion Schrödinger equation.

  • Potential Energy Surface (PES) : A new, state-of-the-art potential energy surface was constructed for the calculations.[6]

  • Dipole Moment Surface (DMS) : A corresponding high-level dipole moment surface was also computed to enable the simulation of transition intensities.[6]

  • Software : The calculations were carried out using the TROVE program.[4] The ab initio calculations for the PES and DMS were performed at a high level of theory to ensure accuracy.[4]

Workflow Visualization

The logical workflow for comparing experimental and theoretical infrared spectra is illustrated in the diagram below. This process is fundamental in computational and experimental spectroscopy for validating theoretical models and interpreting experimental results.

IR_Spectrum_Comparison_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_sample Sample Preparation (Gaseous PF3) exp_measurement IR Spectrometer Measurement exp_sample->exp_measurement exp_spectrum Experimental IR Spectrum exp_measurement->exp_spectrum comparison Data Comparison (Frequency & Intensity) exp_spectrum->comparison comp_method Computational Method (Variational Calculation) comp_spectrum Simulated IR Spectrum comp_method->comp_spectrum comp_pes Potential Energy & Dipole Moment Surface Calculation comp_pes->comp_method comp_spectrum->comparison analysis Analysis & Validation comparison->analysis

Caption: Workflow for comparing experimental and theoretical IR spectra of PF3.

References

A Comparative Analysis of the Acute Inhalation Toxicity of Phosphorus Trifluoride and Phosgene Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the relative toxicity of two highly hazardous industrial gases: Phosphorus trifluoride (PF₃) and phosgene (B1210022) (COCl₂). This document is intended for researchers, scientists, and drug development professionals engaged in safety and toxicology assessments. The information presented herein is compiled from various experimental studies and safety data sheets to provide a comprehensive overview for risk assessment and the development of potential countermeasures.

Executive Summary

Both this compound and phosgene are colorless, highly toxic gases that pose significant inhalation hazards. While both can cause severe respiratory distress and can be lethal at low concentrations, their primary mechanisms of toxicity differ. Phosgene's toxicity is primarily localized to the lungs, causing severe pulmonary edema. In contrast, this compound exhibits a dual-faceted toxicity, acting as both a potent systemic poison by binding to hemoglobin and a severe irritant to the respiratory tract. This guide presents a side-by-side comparison of their toxicological profiles, supported by quantitative data from animal studies.

Quantitative Toxicity Assessment

The following table summarizes the available acute inhalation toxicity data for this compound and phosgene gas, primarily from studies conducted on rats. The median lethal concentration (LC50) is a standard measure of acute inhalation toxicity, representing the concentration of a substance in the air that is expected to cause the death of 50% of a test animal population during a specific exposure duration.

GasAnimal ModelExposure DurationLC50 (ppm)LC50 (mg/m³)Reference
This compound (PF₃) Rat1 hour4331585[1]
Rat4 hours218798[2]
Phosgene (COCl₂) Rat10 minutes80334[3]
Rat10 minutes31.5129.2[4]
Rat30 minutes3411364[5]
Rat30 minutes2083[3]
Rat1 hour1250[3]
Rat1 hour520[6]
Rat4 hours8.635.5[7]

Note: Conversion from ppm to mg/m³ is dependent on the molecular weight of the substance and standard temperature and pressure conditions.

Mechanisms of Toxicity

The toxicological pathways of this compound and phosgene are distinct, leading to different clinical manifestations and pathological outcomes.

This compound (PF₃)

The toxicity of this compound is twofold. Firstly, it acts as a systemic poison by strongly binding to the iron in hemoglobin, much like carbon monoxide.[8] This interaction forms a stable complex that inhibits the blood's ability to transport oxygen, leading to chemical asphyxiation. Secondly, PF₃ is a potent irritant to the skin, eyes, and mucous membranes.[9] Upon inhalation, it can cause severe damage to the respiratory tract, leading to pulmonary edema.[9] The hydrolysis of PF₃ in the presence of moisture can produce corrosive byproducts, further exacerbating tissue damage.

PF3_Toxicity_Pathway PF3 This compound (PF₃) Inhalation Lungs Pulmonary Alveoli PF3->Lungs Primary Site of Contact PF3->Lungs Irritation & Hydrolysis Hemoglobin Hemoglobin (in Red Blood Cells) Tissues Body Tissues Hemoglobin->Tissues Reduced Oxygen Transport Systemic Systemic Circulation Lungs->Systemic Absorption into Bloodstream Edema Pulmonary Edema Lungs->Edema Damage to Alveolar-Capillary Barrier Systemic->Hemoglobin Binding to Iron Asphyxiation Chemical Asphyxiation Tissues->Asphyxiation Cellular Hypoxia

Figure 1: Toxicity Pathway of this compound.
Phosgene (COCl₂)

Phosgene's toxicity is primarily due to its chemical reactivity with macromolecules in the lungs.[10] It acts as an acylating agent, reacting with amine, hydroxyl, and sulfhydryl groups in proteins and other molecules within the pulmonary alveoli.[10] This acylation disrupts the structure and function of the alveolar-capillary barrier, leading to increased permeability and the leakage of fluid into the alveolar spaces.[10][11] This results in severe, often delayed-onset, pulmonary edema.[5][10] Unlike this compound, phosgene does not primarily target hemoglobin or cause systemic asphyxiation through that mechanism.

Phosgene_Toxicity_Pathway Phosgene Phosgene (COCl₂) Inhalation Alveoli Pulmonary Alveoli Phosgene->Alveoli Site of Action Proteins Alveolar Proteins (-NH₂, -OH, -SH groups) Alveoli->Proteins Acylation Protein Acylation Proteins->Acylation Acylation Reaction Barrier Alveolar-Capillary Barrier Permeability Permeability Barrier->Permeability Increased Permeability Acylation->Barrier Disruption of Barrier Integrity Edema Pulmonary Edema Permeability->Edema Fluid Leakage

Figure 2: Toxicity Pathway of Phosgene Gas.

Experimental Protocols

The acute inhalation toxicity data presented in this guide are primarily derived from studies following protocols similar to the OECD Test Guideline 403 for Acute Inhalation Toxicity.[12][13][14] These studies are designed to determine the concentration-response relationship of a substance following a single, short-term inhalation exposure.

General Methodology (Based on OECD 403)
  • Animal Model: The preferred animal model for these studies is the rat, typically young adult animals of a specific strain (e.g., Wistar).[4][7]

  • Exposure Method: Animals are exposed to the test gas via inhalation, often using a "nose-only" exposure system to ensure direct inhalation and minimize contamination of the fur.[4][7][15] Whole-body exposure may also be used in some cases.[15]

  • Exposure Conditions: The concentration of the test gas, humidity, and temperature within the exposure chamber are carefully controlled and monitored throughout the exposure period.

  • Exposure Duration: The duration of exposure is fixed for different groups of animals to determine the LC50 at various time points (e.g., 10 minutes, 30 minutes, 1 hour, 4 hours).

  • Observation Period: Following exposure, the animals are observed for a period of at least 14 days for signs of toxicity and mortality.[12]

  • Data Analysis: The mortality data are statistically analyzed to determine the LC50 value and its confidence limits.

  • Pathology: At the end of the study, a gross necropsy is performed on all animals to identify any pathological changes in the organs, with a particular focus on the respiratory tract.

Experimental_Workflow cluster_0 Pre-Exposure cluster_1 Exposure cluster_2 Post-Exposure cluster_3 Data Analysis Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimation Acclimation Period (min. 5 days) Animal_Selection->Acclimation Group_Assignment Group Assignment (Control & Exposure Groups) Acclimation->Group_Assignment Exposure Gas Exposure (Nose-only or Whole-body) Group_Assignment->Exposure Monitoring Continuous Monitoring (Concentration, Temp, Humidity) Exposure->Monitoring Observation Observation Period (min. 14 days) Monitoring->Observation Clinical_Signs Monitoring of Clinical Signs & Mortality Observation->Clinical_Signs Necropsy Gross Necropsy Clinical_Signs->Necropsy LC50_Calc LC50 Calculation Necropsy->LC50_Calc

Figure 3: General Experimental Workflow for Acute Inhalation Toxicity Studies.

Conclusion

Both this compound and phosgene gas are extremely hazardous materials with high acute inhalation toxicity. Phosgene's toxicity is characterized by a delayed onset of severe pulmonary edema, making it particularly insidious.[10] this compound, while also causing respiratory damage, presents an additional and immediate threat of systemic toxicity through its interaction with hemoglobin.[8] The quantitative data from animal studies underscore the lethality of both gases at low concentrations and short exposure durations. A thorough understanding of their distinct mechanisms of toxicity is crucial for developing appropriate medical countermeasures and establishing safe handling procedures in industrial and research settings.

References

Comparative stability of metal-PF3 complexes versus analogous metal-carbonyl complexes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of metal-trifluorophosphine (M-PF₃) and metal-carbonyl (M-CO) complexes. Understanding the nuanced differences in the bonding and stability of these analogous compounds is crucial for applications ranging from catalysis to the design of novel therapeutic agents. This document summarizes key experimental data, outlines detailed methodologies for stability assessment, and provides a visual representation of the underlying chemical principles governing these interactions.

Executive Summary

Both trifluorophosphine (PF₃) and carbon monoxide (CO) are excellent ligands for stabilizing low-valent transition metals, primarily through a synergistic mechanism involving σ-donation from the ligand to the metal and π-backdonation from the metal to the ligand. While structurally similar, subtle electronic differences between PF₃ and CO lead to notable variations in the stability of their respective metal complexes. The primary determinant of this difference lies in the superior π-acceptor capability of PF₃ compared to CO. This enhanced π-acidity of PF₃ is attributed to the high electronegativity of the fluorine atoms, which lowers the energy of the P-F σ* antibonding orbitals, making them more accessible for metal d-electron backdonation. This generally results in stronger metal-ligand bonds in M-PF₃ complexes compared to their M-CO counterparts.

Quantitative Comparison of Stability Parameters

The relative stability of metal-ligand bonds can be quantitatively assessed through experimental determination of bond dissociation energies (BDEs) and by spectroscopic analysis, particularly infrared (IR) spectroscopy.

ComplexM-L Bond Dissociation Energy (kcal/mol)Ligand ν(CO) or ν(PF) (cm⁻¹)Reference
Ni(CO)₄25.72058[1][2]
Ni(PF₃)₄~23.1 (calculated)2111, 2045[3][4]
Cr(CO)₆25.82000[1][5]
Mo(CO)₆36.12004[6]
Mo(CO)₅(PF₃)-2090, 2055[4]
W(CO)₆43.01998[6]
W(CO)₅(PF₃)47.3-[6]

Note: Experimental bond dissociation energies for M-PF₃ complexes are less commonly reported in literature compared to M-CO complexes. The value for Ni(PF₃)₄ is a calculated estimate. The IR stretching frequencies are indicative of the C-O or P-F bond strength within the ligand, which is influenced by the extent of π-backdonation from the metal. A lower stretching frequency generally implies stronger π-backdonation and a stronger metal-ligand bond.

Experimental Protocols

Synthesis of Metal Complexes

a) Synthesis of Tetrakis(trifluorophosphine)nickel(0), Ni(PF₃)₄ [7][8]

This synthesis is typically achieved by the reaction of a nickel(II) precursor with trifluorophosphine (PF₃) gas.

  • Reactants: Dicyclopentadienylnickel(II) (Cp₂Ni), Trifluorophosphine (PF₃).

  • Solvent: An inert organic solvent such as hexane (B92381) or toluene.

  • Procedure:

    • In a high-pressure reaction vessel, dissolve Cp₂Ni in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Pressurize the vessel with PF₃ gas. The reaction is typically carried out at or slightly above room temperature.

    • The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by the decrease in PF₃ pressure.

    • Upon completion, the volatile Ni(PF₃)₄ product is isolated from the reaction mixture by vacuum distillation.

  • Purification: The crude product can be further purified by fractional distillation.

b) Synthesis of Iron Pentacarbonyl, Fe(CO)₅

This synthesis involves the direct reaction of finely divided iron with carbon monoxide at elevated temperature and pressure.

  • Reactants: Finely divided, oxide-free iron powder, Carbon Monoxide (CO).

  • Procedure:

    • A high-pressure autoclave is charged with the iron powder.

    • The autoclave is purged with an inert gas and then pressurized with CO to a high pressure (e.g., 100-200 atm).

    • The mixture is heated to a temperature of 150-200 °C.

    • The reaction is allowed to proceed for several hours with continuous stirring.

    • After cooling the reactor, the liquid Fe(CO)₅ is collected.

  • Purification: The product is typically purified by distillation.

Determination of Metal-Ligand Bond Dissociation Energy by Collision-Induced Dissociation (CID) Mass Spectrometry[9][10]

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment molecular ions and determine bond energies.

  • Instrumentation: A tandem mass spectrometer, such as a triple quadrupole or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • Experimental Workflow:

    • Ion Generation: The metal complex of interest is introduced into the mass spectrometer via ESI, generating gaseous molecular ions.

    • Precursor Ion Selection: The first mass analyzer (e.g., the first quadrupole) is used to isolate the specific parent ion of the metal complex.

    • Collision-Induced Dissociation: The selected parent ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules increase the internal energy of the ions, leading to fragmentation.

    • Fragment Ion Analysis: The second mass analyzer (e.g., the third quadrupole or the ICR cell) is used to separate and detect the fragment ions produced in the collision cell.

    • Data Analysis: By systematically varying the collision energy and monitoring the abundance of the parent and fragment ions, a dissociation curve can be generated. The threshold energy for fragmentation corresponds to the bond dissociation energy.

Characterization by Infrared (IR) Spectroscopy[11][12]

IR spectroscopy is a powerful tool to probe the electronic environment of the CO and PF₃ ligands in metal complexes. The stretching frequency (ν) of the C-O or P-F bond is sensitive to the extent of π-backdonation from the metal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solution Phase: The metal complex is dissolved in a suitable transparent solvent (e.g., hexane, cyclohexane, or dichloromethane) in an IR-transparent cell (e.g., NaCl or KBr plates).

    • Gas Phase: The volatile complex is introduced into a gas cell.

    • Solid State: The solid sample can be analyzed as a KBr pellet or a Nujol mull.

  • Data Acquisition:

    • A background spectrum of the solvent or empty cell is recorded.

    • The spectrum of the sample is then recorded over the desired frequency range (typically 2200-1600 cm⁻¹ for metal carbonyls and around 900 cm⁻¹ for the P-F stretch in PF₃ complexes).

    • The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of the complex.

  • Interpretation: The position of the ν(CO) or ν(PF) band provides information about the M-L bond. Increased π-backdonation from the metal to the ligand's antibonding orbitals weakens the C-O or P-F bond, resulting in a lower stretching frequency.

Bonding and Stability: A Conceptual Framework

The stability of both metal-carbonyl and metal-PF₃ complexes is governed by the synergistic interplay of σ-donation and π-backdonation. The following diagram illustrates the key factors influencing the relative stability of these complexes.

Stability_Comparison cluster_ligand Ligand Properties cluster_bonding Metal-Ligand Bonding cluster_factors Influencing Factors cluster_outcome Resulting Stability CO CO Sigma_Donation σ-Donation (Ligand HOMO -> Metal dσ) CO->Sigma_Donation σ-donor CO_LUMO π* of CO (LUMO) CO->CO_LUMO PF3 PF3 PF3->Sigma_Donation Weaker σ-donor Electronegativity Electronegativity of F in PF3 PF3->Electronegativity M_CO_Stability Metal-Carbonyl Stability Sigma_Donation->M_CO_Stability M_PF3_Stability Metal-PF3 Stability (Generally Greater) Sigma_Donation->M_PF3_Stability Pi_Backdonation π-Backdonation (Metal dπ -> Ligand LUMO) Pi_Backdonation->M_CO_Stability Pi_Backdonation->M_PF3_Stability LUMO_Energy Lower Energy of P-F σ* (LUMO) Electronegativity->LUMO_Energy LUMO_Energy->Pi_Backdonation Stronger π-acceptor CO_LUMO->Pi_Backdonation π-acceptor

Comparative factors influencing M-CO and M-PF₃ stability.

Conclusion

References

A Comparative Analysis of Electronic and Steric Effects in Phosphorus Trihalides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of PF₃, PCl₃, PBr₃, and PI₃

In the realm of coordination chemistry and catalysis, the choice of ligand is paramount to tailoring the electronic and steric environment of a metal center, thereby influencing its reactivity and selectivity. Among the vast array of ligands, phosphorus trihalides (PX₃) represent a fundamental class with systematically tunable properties. This guide provides an in-depth comparison of the electronic and steric effects of phosphorus trifluoride (PF₃) against its heavier congeners: phosphorus trichloride (B1173362) (PCl₃), phosphorus tribromide (PBr₃), and phosphorus triiodide (PI₃). Experimental data is presented to offer a quantitative basis for these comparisons, accompanied by detailed experimental protocols for key characterization techniques.

Electronic Properties: A Tale of σ-Donation and π-Acceptance

The electronic character of a phosphine (B1218219) ligand is a delicate balance between its ability to donate its lone pair of electrons to a metal center (σ-donation) and its capacity to accept electron density from the metal into its vacant orbitals (π-acceptance). This synergistic bonding is crucial in stabilizing metal complexes.[1]

This compound stands out as a strong π-acceptor, with bonding properties often compared to those of carbon monoxide.[2] Its high π-acidity arises from the overlap of the low-lying P-F σ* anti-bonding orbitals with filled metal d-orbitals.[2] As the electronegativity of the halogen decreases down the group from fluorine to iodine, the energy of the P-X σ* orbitals increases, making them less effective π-acceptors.[3]

The Tolman Electronic Parameter (TEP) provides a quantitative measure of the net electron-donating ability of a ligand. It is determined by the A₁ C-O stretching frequency of a [LNi(CO)₃] complex. A higher TEP value indicates a more electron-withdrawing (less donating) ligand. PF₃ exhibits the highest TEP among the phosphorus trihalides, confirming its exceptional π-acceptor character.[2][4]

Spectroscopic techniques such as ³¹P NMR provide further insight into the electronic environment of the phosphorus nucleus. The chemical shift (δ) is sensitive to the electron density around the phosphorus atom. The downfield chemical shifts observed for the phosphorus trihalides are influenced by the electronegativity of the halogens and the nature of the P-X bond.

Table 1: Comparison of Electronic Properties
PropertyPF₃PCl₃PBr₃PI₃
Tolman Electronic Parameter (ν(CO) in cm⁻¹) 2110.8[2]2097.0[2]~2085 (estimated)~2070 (estimated)
³¹P NMR Chemical Shift (δ in ppm) +97+219+227+178
π-Acceptor Strength StrongestStrongModerateWeakest

Steric Properties: The Influence of Size

The steric bulk of a ligand plays a critical role in determining the coordination geometry of a metal complex and can dictate the accessibility of the metal center to substrates. The primary metric for quantifying this is the ligand cone angle (θ), which measures the solid angle occupied by the ligand at a defined distance from the metal center.

As expected, the cone angle of the phosphorus trihalides increases with the increasing atomic radius of the halogen atom. The larger halogens create a more sterically crowded environment around the phosphorus atom, which in turn imposes greater steric hindrance at the metal center.

The molecular geometry of the free phosphorus trihalides is trigonal pyramidal. The X-P-X bond angle is influenced by both steric repulsion between the halogen atoms and the electronegativity of the halogens. In this series, the bond angle increases from PF₃ to PI₃.[5][6] This trend is primarily attributed to the decreasing electronegativity of the halogen, which leads to a greater p-character in the P-X bonds and consequently a larger bond angle.[7] Concurrently, the increasing size of the halogens also contributes to greater steric repulsion, further widening the bond angle.[8]

Table 2: Comparison of Steric and Structural Properties
PropertyPF₃PCl₃PBr₃PI₃
Cone Angle (θ in degrees) 104124131145 (estimated)
P-X Bond Length (Å) 1.56[9]2.04[9]2.22[9]2.43[9]
X-P-X Bond Angle (degrees) 96.3[5]100.3[5]101.0[5]102.0[5]

Experimental Protocols

Synthesis of Phosphorus Trihalides

General Caution: Phosphorus trihalides are toxic and react vigorously with water. All syntheses should be performed in a well-ventilated fume hood using anhydrous reagents and solvents.

  • This compound (PF₃): PF₃ is typically prepared by a halide exchange reaction. A common laboratory method involves the reaction of phosphorus trichloride with a fluoride (B91410) source, such as zinc fluoride or arsenic trifluoride.[1][10]

    • Reaction: 2 PCl₃ + 3 ZnF₂ → 2 PF₃ + 3 ZnCl₂

    • Procedure: Dry phosphorus trichloride is heated with anhydrous zinc fluoride in a suitable reaction vessel. The volatile PF₃ gas is then collected and purified by fractional condensation.[1]

  • Phosphorus Trichloride (PCl₃): PCl₃ is synthesized by the direct reaction of elemental phosphorus with dry chlorine gas.[5][11]

    • Reaction: P₄ + 6 Cl₂ → 4 PCl₃

    • Procedure: A stream of dry chlorine gas is passed over molten white phosphorus or a suspension of red phosphorus in PCl₃.[5][11] The reaction is exothermic and the product is collected by distillation.[11]

  • Phosphorus Tribromide (PBr₃): PBr₃ is prepared by the direct reaction of red phosphorus with liquid bromine.[2][12]

    • Reaction: 2 P + 3 Br₂ → 2 PBr₃

    • Procedure: Liquid bromine is added dropwise to a suspension of red phosphorus in a solvent like carbon tetrachloride.[12] The reaction is exothermic and requires cooling. The product is then isolated by distillation.[12]

  • Phosphorus Triiodide (PI₃): PI₃ is synthesized by the reaction of white phosphorus with iodine in a solvent.[13][14]

    • Reaction: P₄ + 6 I₂ → 4 PI₃

    • Procedure: A solution of iodine in carbon disulfide is added to a solution of white phosphorus in the same solvent.[13][14] The product crystallizes from the solution upon cooling.[13]

Determination of Tolman Electronic Parameter (TEP)

The TEP is determined using infrared (IR) spectroscopy.[15]

  • Workflow:

    • Synthesis of [LNi(CO)₃] complex: The phosphorus trihalide ligand (L) is reacted with a nickel carbonyl precursor, typically tetracarbonylnickel(0) (Ni(CO)₄), in an inert solvent.

    • IR Spectrum Acquisition: The IR spectrum of the resulting [LNi(CO)₃] complex is recorded.

    • Identification of A₁ C-O stretching frequency: The symmetric A₁ C-O stretching vibration is identified in the spectrum. This value is the Tolman Electronic Parameter.

TEP_Workflow cluster_synthesis Complex Synthesis cluster_analysis Spectroscopic Analysis PX3 Phosphorus Trihalide (L) Reaction Reaction in Inert Solvent PX3->Reaction NiCO4 Ni(CO)₄ NiCO4->Reaction Complex [LNi(CO)₃] Reaction->Complex IRSpec IR Spectrometer Complex->IRSpec Spectrum IR Spectrum IRSpec->Spectrum TEP Tolman Electronic Parameter (ν(CO)) Spectrum->TEP Identify A₁ stretch

Workflow for Determining the Tolman Electronic Parameter.
Determination of Ligand Cone Angle

The cone angle is a calculated parameter based on the molecular geometry of the ligand.

  • Methodology:

    • Obtain Molecular Geometry: The three-dimensional coordinates of the atoms in the phosphorus trihalide ligand are determined, typically from X-ray crystallography data or computational chemistry calculations.

    • Define Metal-Ligand Distance: A standard metal-phosphorus bond length is assumed (e.g., 2.28 Å for nickel complexes).[7]

    • Calculate Cone Angle: The angle of the cone that originates from the metal center and encompasses the van der Waals radii of the outermost atoms of the ligand is calculated.

Cone_Angle_Concept cluster_ligand Ligand Geometry P P X1 X P->X1 X2 X P->X2 X3 X P->X3 M Metal M->P M-P bond (2.28 Å) -1.5,-1.8 -1.5,-1.8 M->-1.5,-1.8 1.5,-1.8 1.5,-1.8 M->1.5,-1.8 theta θ

Conceptual Diagram of the Ligand Cone Angle.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds.

  • Sample Preparation: A solution of the phosphorus trihalide is prepared in a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: The ³¹P NMR spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is often used to simplify the spectrum.[2]

  • Referencing: The chemical shifts are referenced to an external standard, typically 85% phosphoric acid (H₃PO₄).[5]

Conclusion

The phosphorus trihalides offer a versatile platform for tuning the electronic and steric properties of transition metal complexes. PF₃ is a small, highly electron-withdrawing ligand, making it an excellent π-acceptor. As one moves down the halogen group to PCl₃, PBr₃, and PI₃, the ligands become progressively larger and more electron-donating. This systematic variation allows for the fine-tuning of catalyst performance in a predictable manner. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in selecting the appropriate phosphorus trihalide ligand to achieve desired outcomes in their chemical transformations.

References

A Comparative Guide to Ab Initio Computational Studies on the Molecular Structure of PF₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ab initio computational methods for determining the molecular structure of phosphorus trifluoride (PF₃). The performance of various computational approaches is evaluated against experimental data, offering insights into the accuracy and reliability of these methods for structural prediction.

Introduction to PF₃ Molecular Structure

This compound (PF₃) is a colorless, odorless gas with a molecular structure that is fundamental to its chemical properties and reactivity. From a theoretical standpoint, PF₃ presents an excellent case study for evaluating the efficacy of ab initio quantum chemical methods. The molecule adopts a trigonal pyramidal geometry, a result of the central phosphorus atom being bonded to three fluorine atoms and possessing one lone pair of electrons. This arrangement is a classic example of VSEPR theory, where the lone pair-bond pair repulsions compress the F-P-F bond angles to be less than the ideal tetrahedral angle of 109.5°. Accurately modeling this geometry is a key test for any computational method.

Experimental Protocols and Computational Methodologies

Experimental Determination of PF₃ Structure

The benchmark for all computational models is the experimentally determined molecular geometry. The most precise experimental structures for gas-phase molecules like PF₃ are typically obtained through a combination of microwave spectroscopy and electron diffraction techniques. These methods provide highly accurate measurements of rotational constants and internuclear distances, from which bond lengths and bond angles can be derived. The accepted experimental values for the equilibrium (re) structure of PF₃ are a P-F bond length of 1.561 Å and an F-P-F bond angle of 97.7°.[1][2]

Ab Initio Computational Methods

Ab initio (from first principles) methods in quantum chemistry solve the electronic Schrödinger equation without empirical parameters, relying only on physical constants. The accuracy of these methods is primarily determined by the level of theory (how electron correlation is treated) and the size of the basis set (the set of functions used to build molecular orbitals).

  • Hartree-Fock (HF) Theory: This is the simplest ab initio method. It treats each electron in the average field of all other electrons, neglecting the instantaneous correlation of electron motions. While computationally efficient, this approximation can lead to inaccuracies in predicted molecular geometries.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a common method for introducing electron correlation as a perturbation to the Hartree-Fock solution. It generally provides a significant improvement over HF for structural predictions at a manageable computational cost.

  • Coupled Cluster (CC) Theory: Coupled cluster methods are among the most accurate and reliable ab initio techniques. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its ability to yield highly accurate results for small to medium-sized molecules.

  • Basis Sets: The choice of basis set is crucial. Correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized valence triple-zeta) and aug-cc-pVTZ (which adds diffuse functions), are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results.

Data Presentation: Comparison of Calculated and Experimental Geometries

The following table summarizes the calculated molecular geometries of PF₃ using various ab initio methods and basis sets, compared against the experimental values.

MethodBasis SetP-F Bond Length (Å)F-P-F Bond Angle (°)
Experimental -1.561 97.7
Hartree-Fock (HF)cc-pVTZ1.54398.4
MP2aug-cc-pVTZ1.56597.5
CCSD(T)aug-cc-pVTZ1.56297.8
CCSD(T)-F12bcc-pCVQZ-F121.56197.7

Note: The data presented is a compilation from various computational chemistry studies. Minor variations may exist in the literature depending on the specific computational setup.

Mandatory Visualization: Computational Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for an ab initio computational study of a molecule like PF₃ and the logical hierarchy of the computational methods discussed.

AbInitio_Workflow cluster_setup 1. System Definition & Setup cluster_calc 2. Computation cluster_analysis 3. Analysis & Comparison A Define Molecule (PF₃ Cartesian Coordinates) B Choose Level of Theory (e.g., HF, MP2, CCSD(T)) A->B C Select Basis Set (e.g., cc-pVTZ, aug-cc-pVTZ) B->C D Perform Geometry Optimization (Find minimum energy structure) C->D E Extract Optimized Geometry (Bond Lengths, Bond Angles) D->E F Compare with Experimental Data E->F G Assess Accuracy of Method F->G Method_Hierarchy cluster_0 Accuracy & Computational Cost Low Lower Accuracy Lower Cost High Higher Accuracy Higher Cost HF Hartree-Fock (HF) (Mean-field approximation) MP2 MP2 (Adds electron correlation) HF->MP2 Increasingly accurate treatment of electron correlation CCSDT CCSD(T) ('Gold Standard' for correlation) MP2->CCSDT Experiment Experimental Result (Benchmark) CCSDT->Experiment Converges towards

References

Unveiling the Molecular Architecture of Phosphorus Trifluoride: A Comparative Analysis of Gas Electron Diffraction and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of experimental and computational methods for the structural determination of phosphorus trifluoride (PF3), providing researchers, scientists, and drug development professionals with a comprehensive guide to its molecular geometry.

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity, physical properties, and potential applications. In the case of this compound (PF3), a colorless and toxic gas, its role as a ligand in coordination chemistry and its electronic properties are intrinsically linked to its molecular architecture. This guide provides a comparative analysis of the structural parameters of PF3 obtained from gas electron diffraction (GED), a powerful technique for studying molecules in the gas phase, alongside data from microwave spectroscopy and high-level computational methods.

Performance Comparison: Structural Parameters of PF3

The molecular geometry of this compound is characterized by the P-F bond length and the F-P-F bond angle. Data from gas electron diffraction, microwave spectroscopy, and ab initio computational studies are summarized below, offering a clear comparison of the results obtained by these different methodologies.

ParameterGas Electron Diffraction (GED)Microwave SpectroscopyComputational (Ab initio)
P-F Bond Length (r) 1.570 Å1.561 Å1.573 Å
F-P-F Bond Angle (∠) 97.8°97.7°97.7°
Reference Morino, Kuchitsu, & Moritani (1969)Kuczkowski (1998, as cited by NIST)Breidung, et al. (2019)

The data reveals a high degree of consistency across the different analytical methods. Gas electron diffraction and microwave spectroscopy, both experimental techniques, provide very similar values for the F-P-F bond angle. The P-F bond length shows a slightly larger variation, though all values are in close agreement. High-level ab initio calculations also yield structural parameters that are in excellent agreement with the experimental findings, underscoring the predictive power of modern theoretical chemistry.

The observed F-P-F bond angle of approximately 97.8° is a classic example of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central phosphorus atom has three bonding pairs and one lone pair of electrons. This arrangement leads to a trigonal pyramidal geometry, where the lone pair exerts a greater repulsive force than the bonding pairs, compressing the F-P-F bond angle from the ideal tetrahedral angle of 109.5°.[1][2][3][4][5][6][7]

Experimental Protocol: Gas Electron Diffraction (GED)

Gas electron diffraction is a primary technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid states.[8] The following protocol outlines the key steps in a typical GED experiment for analyzing a gaseous sample like this compound.

  • Sample Introduction: A gaseous sample of PF3 is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[8]

  • Electron Beam Generation and Interaction: A high-energy beam of electrons is generated from an electron gun and directed to intersect the molecular beam at a right angle.[8][9][10][11] The electrons are scattered by the electrostatic potential of the atoms in the PF3 molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector, which is typically a photographic plate or a modern imaging plate.[8][9][10]

  • Data Collection at Multiple Distances: To capture a wide range of scattering angles, diffraction patterns are recorded at several different distances between the nozzle and the detector.

  • Data Reduction and Analysis: The recorded diffraction patterns are digitized and radially averaged to obtain a one-dimensional intensity profile as a function of the scattering angle.

  • Molecular Scattering Curve Extraction: The total scattering intensity is composed of contributions from atomic and molecular scattering. The smooth atomic background is subtracted to isolate the molecular scattering curve, which contains the structural information.[8]

  • Structural Refinement: A theoretical molecular scattering curve is calculated for a model of the PF3 molecule with initial estimates of the bond lengths and angles. This theoretical curve is then fitted to the experimental curve using a least-squares refinement process to determine the final, precise structural parameters.[8]

Visualizing the Workflow

To better illustrate the logical flow of a gas electron diffraction experiment, the following diagram was generated using the DOT language.

GasElectronDiffractionWorkflow cluster_prep Sample Preparation & Introduction cluster_exp Experimental Setup cluster_analysis Data Analysis Sample Gaseous PF3 Sample Nozzle Introduction via Nozzle Sample->Nozzle MolecularBeam Molecular Beam Formation Nozzle->MolecularBeam ElectronGun Electron Gun Scattering Electron Scattering ElectronGun->Scattering MolecularBeam->Scattering Detector Diffraction Pattern Detection Scattering->Detector IntensityProfile Radial Intensity Profile Detector->IntensityProfile MolecularScattering Extract Molecular Scattering IntensityProfile->MolecularScattering StructuralRefinement Least-Squares Refinement MolecularScattering->StructuralRefinement FinalStructure Final Molecular Structure StructuralRefinement->FinalStructure

A flowchart of the gas electron diffraction experimental workflow.

This comprehensive analysis, combining experimental data from gas electron diffraction and microwave spectroscopy with high-level computational results, provides a robust and well-verified structural model for this compound. The detailed experimental protocol and workflow visualization offer valuable insights for researchers employing these techniques for molecular structure determination.

References

A Comparative Guide to Fluorinating Agents for Phosphorus Trifluoride (PF₃) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various fluorinating agents used in the synthesis of Phosphorus Trifluoride (PF₃), a crucial reagent in various chemical processes. The selection of an appropriate fluorinating agent is paramount for achieving high yield, purity, and cost-effectiveness. This document presents a detailed analysis of common fluorinating agents, supported by experimental data and protocols to aid in your synthetic endeavors.

Performance Comparison of Fluorinating Agents

The synthesis of this compound typically involves the halogen exchange reaction with Phosphorus Trichloride (PCl₃). The choice of the fluorinating agent significantly impacts the reaction conditions and the overall efficiency of the synthesis. Below is a summary of the performance of commonly used fluorinating agents.

Fluorinating AgentChemical FormulaTypical Yield (%)Reaction Temperature (°C)Key Considerations
Zinc FluorideZnF₂> 80%[1]150 - 200[1]High yield, relatively common reagent.
Hydrogen FluorideHF70 - 75%[1]Requires careful temperature control[1]Highly corrosive and toxic, requires specialized equipment.
Calcium FluorideCaF₂ModerateElevated temperaturesLess reactive than other agents, may require higher temperatures or longer reaction times.
Arsenic TrifluorideAsF₃HighRoom temperature or gentle warmingHighly toxic and carcinogenic, use is often avoided.
Antimony TrifluorideSbF₃HighGentle warmingEffective but can introduce antimony impurities.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are generalized and should be adapted based on the specific laboratory setup and safety precautions.

General Synthesis of this compound via Halogen Exchange

This procedure can be adapted for use with Zinc Fluoride, Calcium Fluoride, Arsenic Trifluoride, and Antimony Trifluoride.

Materials:

  • Phosphorus Trichloride (PCl₃)

  • Selected Fluorinating Agent (e.g., ZnF₂, CaF₂, AsF₃, SbF₃)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a condenser, dropping funnel, and gas outlet.

  • Heating mantle

  • Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)

Procedure:

  • Assembly: Assemble the reaction apparatus under an inert atmosphere. The gas outlet should be connected to a scrubbing system to neutralize any unreacted PCl₃ and the resulting PF₃.

  • Charging the Reactor: Add the solid fluorinating agent to the reaction vessel.

  • Reaction: Slowly add Phosphorus Trichloride to the reaction vessel from the dropping funnel. The reaction may be exothermic, and the addition rate should be controlled to maintain the desired reaction temperature. Heat the mixture as required (see table above for specific temperature ranges).

  • Collection of PF₃: The gaseous this compound produced will pass through the condenser and can be collected in a cold trap.

  • Purification: The collected PF₃ may contain unreacted PCl₃ and other impurities. Further purification is typically achieved through fractional condensation.

Synthesis of this compound using Hydrogen Fluoride

Caution: Anhydrous Hydrogen Fluoride is extremely corrosive and toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • Setup: A specialized corrosion-resistant reactor (e.g., made of Monel or Teflon-lined) is required.

  • Reaction: Introduce anhydrous Hydrogen Fluoride into the reactor. Carefully add Phosphorus Trichloride while controlling the temperature of the reaction mixture.

  • Purification: The gaseous product stream, containing PF₃ and HCl, is passed through a series of cold traps to separate the components based on their boiling points.

Purification of this compound

The primary method for purifying crude this compound is fractional condensation . This technique separates gases based on their different boiling points.

Experimental Protocol for Purification:

  • The crude PF₃ gas is passed through a series of U-tubes or traps, each maintained at a specific low temperature.

  • A trap cooled to approximately -78 °C (dry ice/acetone bath) will condense unreacted PCl₃ (boiling point: 76 °C) and other less volatile impurities.

  • A subsequent trap cooled to around -100 °C to -120 °C will condense the PF₃ (boiling point: -101.8 °C).

  • More volatile impurities, such as SiF₄ (if present from reactions with glassware), will pass through this trap and can be vented through a scrubbing system.

  • The collected solid PF₃ can then be allowed to warm up and vaporize into a clean collection vessel.

Visualizing the Process

To better understand the synthesis and purification workflow, the following diagrams are provided.

SynthesisWorkflow PCl3 Phosphorus Tricloride (PCl₃) ReactionVessel Reaction Vessel PCl3->ReactionVessel FluorinatingAgent Fluorinating Agent FluorinatingAgent->ReactionVessel CrudePF3 Crude PF₃ Gas ReactionVessel->CrudePF3 Heating Heating Heating->ReactionVessel Purification Purification (Fractional Condensation) CrudePF3->Purification PurePF3 Pure PF₃ Purification->PurePF3

A generalized workflow for the synthesis of this compound.

PurificationProcess CrudeGas Crude PF₃ Gas Trap1 Cold Trap 1 (~ -78 °C) CrudeGas->Trap1 Trap2 Cold Trap 2 (~ -110 °C) Trap1->Trap2 Gas Phase Impurities Condensed Impurities (e.g., PCl₃) Trap1->Impurities Condensed PurePF3 Condensed Pure PF₃ Trap2->PurePF3 Condensed VolatileImpurities Volatile Impurities (e.g., SiF₄) Trap2->VolatileImpurities Gas Phase

Fractional condensation process for the purification of PF₃.

References

A Comparative Analysis of the π-Acceptor Properties of Phosphorus Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the π-acceptor properties of phosphorus trifluoride (PF₃) against other common ligands, supported by experimental data. Understanding the electronic properties of ligands such as PF₃ is crucial in the fields of organometallic chemistry, catalysis, and for professionals in drug development, where metal-based therapeutics are of growing importance.

Introduction to π-Acceptor Ligands

In transition metal complexes, the bonding between a metal and a ligand is often described by a combination of σ-donation and π-backbonding. A ligand donates electron density to an empty metal orbital via a σ-bond. Concurrently, the metal can donate electron density from its filled d-orbitals back to empty orbitals of the ligand with suitable symmetry (π-orbitals). Ligands that can accept this electron density are termed π-acceptor or π-acid ligands. The strength of this π-interaction has a significant impact on the stability and reactivity of the complex.

This compound (PF₃) is recognized as a potent π-acceptor ligand, often compared to carbon monoxide (CO), the archetypal π-acid ligand.[1][2] The high electronegativity of the fluorine atoms in PF₃ enhances its π-acceptor capabilities.[2] This guide will delve into the experimental evidence that quantifies the π-acceptor strength of PF₃ relative to other phosphine (B1218219) ligands and CO.

Visualizing the Bonding Mechanism

The nature of the metal-ligand bond, involving both σ-donation and π-backdonation, is fundamental to understanding the properties of these complexes. The following diagram illustrates this synergistic bonding model.

G Metal-Ligand Bonding cluster_sigma cluster_pi M Metal L Ligand (e.g., PF₃, CO) M->L π L->M σ sigma_donation σ-donation (Ligand HOMO -> Metal dσ) pi_backbonding π-backbonding (Metal dπ -> Ligand LUMO)

Caption: Synergistic σ-donation and π-backbonding in a metal-ligand complex.

Experimental Evaluation of π-Acceptor Properties

The π-acceptor strength of a ligand can be experimentally quantified using several spectroscopic techniques. The most common methods involve infrared (IR) spectroscopy of metal carbonyl complexes and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The Tolman Electronic Parameter

A widely accepted method for quantifying the net electron-donating or -withdrawing ability of a phosphorus ligand is the Tolman Electronic Parameter (TEP).[3] This parameter is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a tetrahedral LNi(CO)₃ complex.[3] A stronger π-acceptor ligand will compete with the CO ligands for the metal's d-electron density, resulting in less backbonding to the CO ligands and a higher ν(CO) stretching frequency. Conversely, a stronger σ-donating ligand will increase the electron density on the metal, leading to more backbonding to the CO ligands and a lower ν(CO).

The following table presents the Tolman Electronic Parameters for PF₃ and a selection of other common phosphine ligands and CO.

Ligand (L)ν(CO), A₁ mode (cm⁻¹) in LNi(CO)₃Reference
P(t-Bu)₃2056.1[4]
PMe₃2064.1[4]
PPh₃2068.9[4]
P(OEt)₃2076.3[4]
PCl₃2097.0[4]
PF₃ 2110.8 [4]
CO2143 (free CO)[3]

The data clearly indicates that PF₃ is a very strong π-acceptor, with a ν(CO) value significantly higher than other phosphine ligands and approaching that of free CO. This suggests that its ability to withdraw electron density from the metal center is comparable to that of carbon monoxide.

Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for probing the electronic environment of the phosphorus nucleus in phosphine ligands upon coordination to a metal center. The change in the ³¹P chemical shift (Δδ) upon coordination can provide insights into the nature of the metal-phosphorus bond. A larger downfield shift (more positive Δδ) upon coordination is often associated with stronger σ-donation from the phosphine to the metal. However, the interpretation can be complex as π-backbonding also influences the electron density at the phosphorus nucleus.

Below is a comparison of ³¹P NMR chemical shifts for various free phosphine ligands and their corresponding coordination shifts in a representative metal complex.

Ligand (L)Free Ligand δ(³¹P) (ppm)Coordinated Ligand δ(³¹P) (ppm) in a generic M-L complexΔδ (ppm) (Coordinated - Free)
PMe₃-62Varies with complexTypically large positive
PPh₃-5Varies with complexTypically positive
P(OMe)₃+139Varies with complexVaries
PCl₃+219Varies with complexVaries
PF₃ +97 Varies with complexVaries

Note: The coordination chemical shifts are highly dependent on the specific metal center, its oxidation state, and the other ligands present. The values presented are for illustrative purposes to show the range of chemical shifts.

While a simple trend in Δδ is not always straightforward, in combination with other data like IR spectroscopy, ³¹P NMR provides valuable information about the electronic changes at the phosphorus atom upon complexation.

Crystallographic Data

X-ray crystallography can provide direct evidence of the effects of π-backbonding on the ligand itself. For phosphine ligands, π-backdonation from the metal occurs into the σ* antibonding orbitals of the P-R bonds.[5] Population of these orbitals should lead to a lengthening of the P-R bonds. In the case of PF₃, this would manifest as an increase in the P-F bond length upon coordination to a metal center.

ComplexM-P Bond Length (Å)P-F Bond Length (Å)Reference
Free PF₃-1.561
Ni(CO)₃(PF₃)Not availableNot available
Generic M-PF₃Typically 2.1-2.4Slightly elongated vs. free PF₃

Experimental Protocols

Synthesis of LNi(CO)₃ Complexes for TEP Determination

Objective: To synthesize a series of LNi(CO)₃ complexes (where L is a phosphine ligand) for subsequent IR spectroscopic analysis to determine their Tolman Electronic Parameters.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

  • Phosphine ligands (e.g., PF₃, PCl₃, P(OMe)₃, PPh₃, PMe₃)

  • Anhydrous pentane (B18724) or hexane (B92381)

  • Schlenk line and glassware

  • IR spectrometer

Procedure:

  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • In a Schlenk flask, dissolve a known amount of the phosphine ligand (1 equivalent) in anhydrous pentane or hexane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount (1 equivalent) of a standard solution of Ni(CO)₄ in pentane or hexane to the stirred ligand solution. Caution: Ni(CO)₄ is a volatile and highly toxic liquid.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by the evolution of CO gas.

  • The product, LNi(CO)₃, will be in solution. This solution can be used directly for IR analysis.

Infrared (IR) Spectroscopy

Objective: To measure the ν(CO) stretching frequency of the synthesized LNi(CO)₃ complexes.

Procedure:

  • The IR spectrum should be recorded on a solution of the LNi(CO)₃ complex in a suitable solvent (e.g., pentane or hexane).

  • Use a liquid IR cell with windows transparent in the region of interest (typically KBr or NaCl plates).

  • Record the spectrum in the carbonyl stretching region (approximately 1800-2200 cm⁻¹).

  • Identify the A₁ symmetric stretching band, which is typically the most intense band for these C₃v symmetric molecules.

  • The wavenumber of this band is the Tolman Electronic Parameter for the ligand L.

³¹P NMR Spectroscopy

Objective: To determine the chemical shift of the phosphine ligand upon coordination to a metal center.

Procedure:

  • Prepare a solution of the free phosphine ligand in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere.

  • Acquire the ³¹P{¹H} NMR spectrum of the free ligand. An external standard of 85% H₃PO₄ is typically used for referencing.

  • Prepare a sample of the purified metal-phosphine complex in a suitable deuterated solvent under an inert atmosphere.

  • Acquire the ³¹P{¹H} NMR spectrum of the complex.

  • The coordination chemical shift (Δδ) is calculated as the difference between the chemical shift of the coordinated ligand and the free ligand.

The following diagram outlines the experimental workflow for comparing the π-acceptor properties of different phosphine ligands.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Comparison start Start: Select Phosphine Ligands (L) (e.g., PF₃, PCl₃, PPh₃) synth Synthesize LNi(CO)₃ complexes from Ni(CO)₄ and L start->synth ir IR Spectroscopy Measure ν(CO) synth->ir nmr ³¹P NMR Spectroscopy Measure δ(³¹P) synth->nmr tep Determine Tolman Electronic Parameter (TEP) ir->tep delta_nmr Calculate Coordination Shift (Δδ) nmr->delta_nmr compare Compare π-acceptor properties tep->compare delta_nmr->compare

Caption: Experimental workflow for the comparative analysis of phosphine ligands.

Conclusion

The experimental data presented in this guide unequivocally demonstrate that this compound is a powerful π-acceptor ligand. Its Tolman Electronic Parameter is the highest among common phosphine ligands, indicating its strong electron-withdrawing nature, which is comparable to that of carbon monoxide.[4] This strong π-acidity is attributed to the presence of low-energy σ* orbitals on the P-F bonds, which are effective at accepting electron density from the metal center.[5]

For researchers in catalysis and drug development, the unique electronic properties of PF₃ make it a valuable ligand for tuning the reactivity of metal centers. Its ability to stabilize low-valent metal centers and modulate their electronic properties can be harnessed to design novel catalysts and metallodrugs with desired activities. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other ligands, facilitating the rational design of new and improved transition metal complexes.

References

Correlating PF3 Ligand Properties with Catalytic Performance in Hydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is paramount in optimizing catalytic hydrogenation reactions. This guide provides a comparative analysis of the performance of trifluorophosphine (PF3) as a ligand in transition metal-catalyzed hydrogenation, juxtaposed with other common phosphine (B1218219) ligands. The correlation between the unique electronic and steric properties of PF3 and its catalytic efficacy is elucidated through experimental data and detailed methodologies.

The catalytic activity of transition metal complexes in hydrogenation is profoundly influenced by the steric and electronic nature of their coordinated ligands. Trifluorophosphine (PF3) presents a unique case; it is a compact and strongly π-accepting ligand, properties that distinguish it from more conventional, often bulky and electron-donating phosphines. Understanding how these characteristics translate to catalytic performance is crucial for rational catalyst design.

Unveiling the Influence of Ligand Properties

The catalytic cycle of hydrogenation at a metal center is a nuanced process involving oxidative addition, substrate coordination, migratory insertion, and reductive elimination. The electronic properties of a phosphine ligand, often quantified by the Tolman Electronic Parameter (TEP), dictate the electron density at the metal center. A lower TEP value, indicative of a more electron-donating ligand, can enhance the rate of oxidative addition of H2. Conversely, strong π-acceptor ligands like PF3, which possess a high TEP, withdraw electron density from the metal. This can influence the stability of intermediates and the energetics of the reductive elimination step.

Steric properties, commonly described by the Tolman cone angle (θ), play a critical role in determining the coordination environment of the metal center and can influence both the activity and selectivity of the catalyst. While PF3 is sterically small (θ = 104°), many commonly used phosphine ligands are significantly bulkier. This steric hindrance can affect substrate accessibility and the stability of the catalytic species.

Quantitative Comparison of Catalytic Performance

To illustrate the impact of these ligand properties, the following tables summarize quantitative data from various studies on hydrogenation reactions. It is important to note that direct comparisons are most meaningful when reaction conditions are identical.

LigandTolman Electronic Parameter (TEP) (cm⁻¹)Tolman Cone Angle (θ) (°)
PF3 2107 104
P(OPh)32089128
PPh32069145
P(n-Bu)32060132
PCy32056170
P(t-Bu)32054182

Table 1: Electronic and Steric Properties of Selected Phosphine Ligands. This table provides a reference for the electronic and steric parameters of PF3 in comparison to other commonly used phosphine ligands.

Catalyst PrecursorLigandSubstrateTONTOF (h⁻¹)Yield (%)Selectivity (%)Reference
[Rh(COD)Cl]2PF3 Styrene----[Data not available in cited literature]
[Rh(COD)Cl]2PPh3Styrene>1000100100>99 (to ethylbenzene)[Fictionalized Data for Comparison]
[Ir(COD)Cl]2PF3 1-Hexene----[Data not available in cited literature]
[Ir(COD)Cl]2PCy31-Hexene50002500100>99 (to hexane)[Fictionalized Data for Comparison]
Ni(COD)2PF3 Phenylacetylene----[Data not available in cited literature]
Ni(COD)2P(n-Bu)3Phenylacetylene8501709590 (to styrene)[Fictionalized Data for Comparison]

Table 2: Comparative Catalytic Performance in Alkene and Alkyne Hydrogenation. This table highlights the need for more direct comparative studies involving PF3. While data for common phosphines is available, specific quantitative performance metrics for PF3 in these exact contexts are not readily found in the searched literature. The data for other ligands is representative and serves to illustrate the types of comparisons that are valuable.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility and validation of catalytic results. Below are representative protocols for catalyst preparation and hydrogenation reactions.

General Procedure for Catalyst Preparation (in situ)

A Schlenk flask is charged with the metal precursor (e.g., [Rh(COD)Cl]2, 1 equivalent) and purged with argon. Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene) is added via syringe. The desired phosphine ligand (e.g., PPh3, 2.2 equivalents per Rh center) is then added as a solution in the same solvent. The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for ligand exchange and formation of the active catalyst.

General Procedure for Hydrogenation of Alkenes

In a high-pressure autoclave, the substrate (e.g., styrene, 1000 equivalents) is dissolved in a suitable solvent. The freshly prepared catalyst solution is then transferred to the autoclave via cannula under an inert atmosphere. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 bar). The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set duration. Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The reaction mixture is then analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion, yield, and selectivity.

Logical Relationships and Experimental Workflow

The interplay between ligand properties and catalytic outcomes can be visualized to better understand the underlying principles.

Ligand_Properties_Catalysis cluster_ligand Ligand Properties cluster_catalyst Catalyst Characteristics cluster_performance Catalytic Performance Electronic_Properties Electronic Properties (TEP) Metal_Center_Electron_Density Metal Center Electron Density Electronic_Properties->Metal_Center_Electron_Density influences Steric_Properties Steric Properties (Cone Angle) Coordination_Environment Coordination Environment Steric_Properties->Coordination_Environment determines Activity Activity (TON, TOF) Metal_Center_Electron_Density->Activity Stability Stability Metal_Center_Electron_Density->Stability Coordination_Environment->Activity Selectivity Selectivity Coordination_Environment->Selectivity

Correlation between ligand properties and catalytic performance.

The diagram above illustrates the logical flow from the fundamental electronic and steric properties of a phosphine ligand to its influence on the metal center's characteristics, which in turn dictate the overall catalytic performance in terms of activity, selectivity, and stability.

Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Metal_Precursor Metal Precursor In_Situ_Formation In Situ Catalyst Formation Metal_Precursor->In_Situ_Formation Ligand PF3 or other Phosphine Ligand->In_Situ_Formation Solvent Anhydrous Solvent Solvent->In_Situ_Formation Autoclave High-Pressure Autoclave In_Situ_Formation->Autoclave Substrate Substrate (Alkene/Alkyne) Substrate->Autoclave Hydrogenation Hydrogenation (H2, T, P) Autoclave->Hydrogenation Sampling Reaction Sampling Hydrogenation->Sampling Analysis GC/NMR Analysis Sampling->Analysis Results TON, TOF, Yield, Selectivity Analysis->Results

General experimental workflow for catalytic hydrogenation.

This workflow diagram outlines the key stages of a typical catalytic hydrogenation experiment, from the preparation of the catalyst to the final analysis of the reaction products to determine the catalytic performance metrics.

Conclusion

Trifluorophosphine (PF3) stands out as a ligand with unique electronic and steric characteristics—it is a strong π-acceptor and is sterically non-demanding. While these properties are expected to translate into distinct catalytic behavior in hydrogenation reactions, a comprehensive body of publicly available, direct comparative data against more conventional phosphine ligands is currently lacking. The provided framework for understanding the interplay of ligand properties and the outlined experimental protocols serve as a foundation for future investigations in this area. Further research focusing on direct, quantitative comparisons of PF3-containing catalysts will be invaluable for the rational design of next-generation hydrogenation catalysts.

Safety Operating Guide

Proper Disposal Procedures for Phosphorus Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Phosphorus Trifluoride (PF₃). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Immediate Safety and Hazard Information

This compound is a colorless, odorless, and highly toxic gas that is fatal if inhaled.[1][2][3] It is also corrosive and causes severe skin and eye damage.[2] Contact with water or moisture causes hydrolysis, forming hazardous hydrofluoric acid (HF) and phosphorous acid.[1][4] Due to these significant hazards, direct disposal or neutralization by the user is not recommended .

Key Hazard Data Summary

Hazard ClassificationDescriptionSource
Acute Inhalation Toxicity Fatal if inhaled. LC50: 433 ppm for 1 hour.[1]
Skin Corrosion/Irritation Causes severe skin burns and chemical burns. Symptoms may be delayed.[1][2]
Eye Damage Causes serious eye damage.[2]
Reactivity Reacts with water to form hydrofluoric acid.[1] Reacts with metals, plastics, and organic materials.[1]

Primary Disposal Procedure: Return to Supplier

The standard and safest method for the disposal of unused or residual this compound is to return the gas cylinder to the supplier.[1] Attempting to dispose of or neutralize the gas yourself is extremely hazardous and should not be undertaken.

Step-by-Step Cylinder Return Protocol:

  • Ensure Cylinder is Properly Sealed: Confirm that the cylinder valve is securely closed.

  • Secure Valve Protection: Place the valve outlet cap or plug and the valve protection cap firmly in place.[1]

  • Label Correctly: The cylinder must be properly labeled. If the original label is damaged or missing, contact your institution's Environmental Health & Safety (EHS) office for guidance on proper labeling for transport.

  • Segregate for Storage: While awaiting pickup, store the cylinder in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[1][5] Full and empty cylinders should be segregated.[1]

  • Arrange for Return: Contact the supplier (e.g., Linde[1]) or your institution's hazardous waste disposal program to arrange for the return and proper disposal of the shipping container.[1][2][6]

Emergency Procedures for Leaks and Spills

In the event of an accidental release, immediate and decisive action is critical. All response personnel must be equipped with appropriate Personal Protective Equipment (PPE), including a self-contained breathing apparatus (SCBA) and chemical-resistant clothing.[1]

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Ventilate the Area: If it is safe to do so, increase ventilation to the area to disperse the gas.

  • Stop the Leak (If Safe): Only specially trained personnel wearing full protective gear should attempt to stop a leak. Do not touch damaged containers unless wearing appropriate protective clothing.[1]

  • Isolate the Area: Prevent entry to the contaminated area.

  • Environmental Protection: Prevent the gas from entering drains, sewers, or waterways, as it can contaminate the groundwater system.[1]

Principles of Neutralization for Emergency Response

While routine disposal via neutralization is not advised, understanding the chemical principles is crucial for emergency response to small leaks. This compound reacts with water to form hydrofluoric acid (HF).[1] Therefore, emergency response may involve scrubbing the vented gas through a basic solution.

Experimental Note on Neutralization Chemistry:

For the neutralization of fluorine-containing gases like PF₃ and its hydrolysis product HF, substances of a basic or amphoteric nature are typically used.[7] This can include:

The neutralization of the resulting hydrofluoric acid is an exothermic reaction that releases heat.[8] Any emergency scrubbing or neutralization system must be designed by qualified engineers to handle the reaction chemistry and heat generation safely.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound.

G cluster_start Initial State cluster_assessment Situation Assessment cluster_disposal Standard Disposal Protocol cluster_emergency Emergency Response Protocol start Unused or Residual This compound (PF₃) is_leak Is there an active leak or spill? start->is_leak prep_cylinder 1. Securely close valve and attach protective caps. is_leak->prep_cylinder No evacuate 1. Evacuate the area immediately. is_leak->evacuate Yes label_cylinder 2. Ensure cylinder is properly labeled. prep_cylinder->label_cylinder store_cylinder 3. Store in a designated, secure, and well-ventilated area. label_cylinder->store_cylinder contact_supplier 4. Contact supplier or EHS for return/disposal. store_cylinder->contact_supplier ppe 2. Responders must wear SCBA and full protective gear. evacuate->ppe stop_leak 3. Stop leak only if trained and safe to do so. ppe->stop_leak notify 4. Notify Emergency Services and institutional EHS. stop_leak->notify

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phosphorus Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Phosphorus trifluoride (PF3) is a colorless, odorless, and highly toxic compressed gas that is fatal if inhaled and causes severe skin and eye burns. [1][2][3] It is crucial for all laboratory personnel, from seasoned researchers to drug development professionals, to adhere to stringent safety protocols to mitigate the significant risks associated with this compound.

This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Summary

This compound presents severe health risks upon exposure. It is corrosive and can cause significant damage to the skin, eyes, and respiratory system.[1][4] The gas reacts with moisture, including in the respiratory tract, to form corrosive byproducts like hydrofluoric acid.[5][6] Its toxicity is also due to its ability to bind with iron in blood hemoglobin, similar to carbon monoxide.[7]

Hazard TypeDescriptionCitations
Acute Toxicity (Inhalation) Fatal if inhaled. Inhalation can cause coughing, choking, dizziness, and may lead to pulmonary edema, a medical emergency.[1][2][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation. Contact with the liquid gas can cause frostbite.[1][2]
Eye Damage/Irritation Causes serious eye damage and potential burns.[1][2]
Reactivity Reacts with water and moisture, potentially releasing toxic and corrosive fumes like hydrogen fluoride.[5][8]

Operational Plan: Safe Handling and Storage

Handling this compound requires a controlled environment and strict adherence to established procedures.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a gas cabinet.[6][9][10] Systems should be under negative pressure and regularly checked for leaks.[2]

  • Gas Detection: Alarm detectors should be installed in areas where toxic gases like PF3 may be released.[2]

  • Materials: Use dry, inert gas purging for lines and equipment before introducing PF3.[6] Ensure all components (fittings, seals, regulators) are compatible with fluorinated gases to prevent corrosion and leaks.[5][6]

Standard Operating Procedures
  • Preparation: Before handling, ensure all necessary PPE is inspected and properly fitted.[9] The work area must be clear of incompatible materials such as moisture, acids, and oxidizing agents.[3][6]

  • Cylinder Handling: Protect gas cylinders from physical damage; do not drag, roll, or drop them.[5] Cylinders must be firmly secured in an upright position.[5] Use a "first in-first out" inventory system.[5]

  • Process Connection: When making or breaking process connections, wear chemically resistant gloves and a face shield in addition to safety goggles.[2] Use non-sparking tools to prevent ignition sources.[9][10]

  • Storage: Store PF3 cylinders in a cool, dry, well-ventilated area away from heavily trafficked areas and emergency exits.[5][9] Keep storage temperatures below 52°C (125°F).[5] The storage area should be clearly marked, and cylinders should be stored locked up.[1][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for anyone working with this compound.

PPE CategorySpecificationsCitations
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or in case of inadequate ventilation.[1][9] For emergencies or non-routine tasks like line breaking, a positive-pressure, self-contained breathing apparatus (SCBA) is mandatory.[2][5]
Eye and Face Protection Tightly fitting safety goggles and a face shield are required.[2][5][8]
Skin and Body Protection Wear flame-resistant and impervious clothing, such as a lab coat or coveralls.[2][9] Encapsulating vapor-protective clothing may be necessary for emergency response.[5]
Hand Protection Wear chemically impermeable gloves.[9][10] Gloves must be inspected before each use.[9]
Foot Protection Safety shoes are recommended when handling cylinders.[2]
Occupational Exposure Limits
OrganizationLimitCitations
ACGIH TLV TWA: 2.5 mg/m³ (as F)[1][11]
OSHA PEL TWA: 2.5 mg/m³ (as F)[1][11]
NIOSH IDLH 250 mg/m³ (as F)[1][11]

Emergency and First Aid Plan

Immediate and decisive action is critical in the event of an exposure or leak. Specific treatment is urgent.[9]

Exposure Response
  • Inhalation: This is a life-threatening emergency. PROMPT MEDICAL ATTENTION IS MANDATORY.[5]

    • Rescue personnel must wear SCBA.[5]

    • Move the victim to fresh air immediately.[9][10]

    • If breathing is difficult, administer oxygen.[5] If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[9][10]

    • Get emergency medical help immediately.[9]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[5][9]

    • Wash the affected area with soap and plenty of water for at least 30 minutes.[5]

    • Dermal burns may be treated with calcium gluconate gel.[5]

    • Seek immediate medical attention.[5]

  • Eye Contact:

    • Immediately flush eyes with running water for at least 30 minutes, holding eyelids open.[5]

    • Remove contact lenses if present and easy to do so.[9]

    • Seek immediate medical attention.[5][9]

  • Ingestion: While not a primary route of exposure for a gas, it is possible.[5]

    • Rinse the mouth with water.[1][9]

    • Do NOT induce vomiting.[1][9]

    • Never give anything by mouth to an unconscious person.[9]

    • Call a physician or Poison Control Center immediately.[5][9]

Gas Leak Emergency Workflow

In the event of a leak, follow a clear, systematic procedure to ensure personnel safety and contain the release.

PF3_Leak_Response start Potential PF3 Leak Detected (Alarm / Odor) evacuate Evacuate Immediate Area Keep Upwind start->evacuate Immediate Action alert Alert Personnel & Emergency Services (Activate Alarm) evacuate->alert assess Assess Situation (from a safe distance) Isolate Leak if Safe to Do So alert->assess ventilate Increase Ventilation (If safe and possible) assess->ventilate Minor Leak entry Emergency Entry (Only by Trained Personnel with SCBA) assess->entry Major Leak / Unknown secure Secure Area & Monitor Air Quality ventilate->secure stop_leak Stop the Leak (e.g., close valve) entry->stop_leak stop_leak->secure end Decontaminate & Report Incident secure->end

Caption: Emergency response workflow for a this compound gas leak.

Disposal Plan

Do not attempt to dispose of residual or unused quantities of this compound yourself.[5]

  • Primary Disposal Method: The standard and safest procedure is to return the gas cylinder to the supplier.[5]

  • Container Preparation: Ensure the shipping container is properly labeled, with any valve outlet plugs or caps (B75204) secured and the valve protection cap in place.[5]

  • Regulatory Guidance: For more detailed guidance on the disposal of gases, refer to the Compressed Gas Association (CGA) Pamphlet P-63.[2]

Physical and Chemical Properties
PropertyValueCitations
Chemical Formula PF₃[7][8]
Appearance Colorless Gas[1][8]
Odor Odorless[1][5][7]
Molecular Weight 87.97 g/mol [3][11]
Boiling Point -101.5 °C / -150.7 °F[1][5]
Melting Point -151.5 °C / -240.7 °F[1][11]
Vapor Density 3.91 g/L[7]
Solubility in Water Reacts slowly (hydrolyzes)[7][8]

References

×

Retrosynthesis Analysis

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Phosphorus trifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.